molecular formula C9H5BrN2O2 B144396 8-Bromo-5-nitroquinoline CAS No. 139366-35-1

8-Bromo-5-nitroquinoline

Katalognummer: B144396
CAS-Nummer: 139366-35-1
Molekulargewicht: 253.05 g/mol
InChI-Schlüssel: LEMUPVPKQOTZAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-5-nitroquinoline is a high-value chemical building block in medicinal chemistry and anticancer research. Its structure, featuring both a bromo and a nitro group on the quinoline scaffold, makes it a key precursor for nucleophilic aromatic substitution reactions. The nitro group at the 5-position activates the bromine atom on the ring, facilitating its replacement with various nucleophiles such as piperazine and morpholine to create diverse compound libraries for biological screening . This synthetic utility is leveraged in the development of novel molecules with significant antiproliferative activities against cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . Furthermore, the quinoline core is a privileged structure in drug discovery, and derivatives are known to act through multiple mechanisms. Related nitrated quinoline compounds have demonstrated potent activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated anticancer target, by forming key hydrogen bonds within the enzyme's active site . Research also indicates that 8-nitroquinoline analogues can induce cell cycle arrest and trigger ROS-mediated apoptosis in cancer cells, highlighting the potential of this compound class for developing targeted therapies . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

8-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUPVPKQOTZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577156
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139366-35-1
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Bromo-5-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-5-nitroquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a substituted quinoline derivative that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and structural features, imparted by the bromine atom and the nitro group on the quinoline scaffold, make it a versatile precursor for the development of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, typically appearing as a light yellow to yellow solid.[1] The core of its chemical identity lies in its molecular structure, which dictates its physical properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 139366-35-1[1][2]
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 136-137 °C[1]
Boiling Point 370.5 ± 27.0 °C (Predicted)[1]
Density 1.747 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.16 ± 0.29 (Predicted)[1]
Storage Sealed in dry, room temperature[1]

Synthesis: Electrophilic Nitration of 8-Bromoquinoline

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of 8-bromoquinoline.[1] This reaction leverages the directing effects of the quinoline ring system and the deactivating, meta-directing nature of the bromine substituent.

Causality and Mechanistic Insights

The choice of reagents and reaction conditions is critical for achieving high yield and purity.

  • Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Fuming Nitric Acid: Provides a high concentration of nitric acid, ensuring an adequate supply for the generation of the nitronium ion.

  • Temperature Control: The initial cooling to 0°C is essential to control the exothermic nature of mixing strong acids. The subsequent heating to 65°C provides the necessary activation energy for the nitration to proceed on the deactivated quinoline ring. The bromine atom at position 8 deactivates the ring towards electrophilic substitution, necessitating more forcing conditions compared to the nitration of unsubstituted quinoline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (32.5 mL) dropwise over a period of 10 minutes, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 65°C. Maintain this temperature for 48 hours.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into 500 g of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (5 x 200 mL).

  • Washing and Drying: Combine the organic layers, wash once with saturated brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product as a light yellow solid (Expected yield: ~94%).[1]

G cluster_prep Step 1: Preparation cluster_reaction Steps 2-4: Reaction cluster_workup Steps 5-8: Workup & Isolation A 8-Bromoquinoline C Dissolve at RT A->C B Conc. H₂SO₄ B->C D Cool to 0°C C->D E Add Fuming HNO₃ D->E F Heat to 65°C for 48h E->F G Pour into Ice F->G H Extract with DCM G->H I Wash & Dry H->I J Concentrate I->J K This compound J->K

Synthesis Workflow for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this compound are proprietary or not publicly available, the expected data can be reliably predicted based on its structure and established principles.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would display signals in the aromatic region (approx. 7.5-9.0 ppm). Each of the five aromatic protons would appear as a distinct signal (doublet or doublet of doublets) due to coupling with adjacent protons, providing definitive information on the substitution pattern.

  • ¹³C NMR Spectroscopy: The spectrum would show nine distinct signals for the nine unique carbon atoms in the molecule. The carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen (C2, C8a) would be significantly downfield.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺•). A hallmark feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. Expected peaks include strong asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), C=N and C=C stretching vibrations for the quinoline ring, and C-Br stretching in the lower frequency region.

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its reactivity is dominated by the two functional groups, which can be selectively modified to generate a library of derivatives. It is a key intermediate in the synthesis of various pharmaceutical compounds.[4]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (8-bromo-5-aminoquinoline) using various reducing agents (e.g., SnCl₂, Fe/HCl, catalytic hydrogenation). This resulting amino group is a key nucleophile and a precursor for diazotization reactions, allowing for the introduction of a wide range of other functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the quinoline ring, particularly the bromo-substituted position, for nucleophilic aromatic substitution, enabling the introduction of nucleophiles like amines or alkoxides.

  • Cross-Coupling Reactions: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, providing a powerful tool for elaborating the molecular scaffold.

The 8-hydroxyquinoline core, which can be derived from intermediates like this, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to diverse biological targets, exhibiting antimicrobial, anticancer, and antifungal activities.[5][6]

G A This compound B Reduction (e.g., SnCl₂/HCl) A->B [H] D Cross-Coupling (e.g., Suzuki, Buchwald) A->D Pd catalyst F SₙAr (e.g., NaOMe) A->F Nu⁻ C 8-Bromo-5-aminoquinoline B->C E Aryl/Alkyl/Amine Derivatives D->E G 8-Methoxy-5-nitroquinoline F->G

Sources

A-Scientist's Guide to 8-Bromo-5-nitroquinoline: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 8-Bromo-5-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core physical and chemical properties, outline protocols for its characterization, and discuss its relevance in modern research, moving beyond a simple data sheet to offer practical, field-tested insights.

Introduction: The Quinoline Scaffold in a Modern Context

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. The introduction of specific substituents, such as a bromine atom at the 8-position and a nitro group at the 5-position, dramatically alters the molecule's electronic and steric properties. These modifications are not arbitrary; they are deliberate chemical designs to modulate biological activity, solubility, and metabolic stability. This compound serves as a critical building block for creating more complex molecules, making a thorough understanding of its fundamental properties essential for any researcher in the field.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, reactivity, and formulation. For this compound, the interplay between the electronegative bromine and nitro groups and the aromatic quinoline system defines its characteristics.

Quantitative data has been compiled from various chemical data sources and is presented below for rapid assessment.

PropertyValueSource(s)
Chemical Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol [1]
CAS Number 139366-35-1[2]
Appearance Crystalline Solid[3]
Melting Point 136-137 °C[4]
Boiling Point (Predicted) 370.5 ± 27.0 °C[4]
Density (Predicted) 1.747 ± 0.06 g/cm³[4]
pKa (Predicted) 0.16 ± 0.29[4]

Expert Insight: The melting point of 136-137 °C is indicative of a stable crystalline lattice, influenced by dipole-dipole interactions from the polar nitro group and the bromine atom. This relatively high melting point suggests that the compound is a solid at room temperature and possesses good thermal stability under standard laboratory conditions.[4]

Spectral & Analytical Characterization

Accurate structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is required to verify the identity and purity of this compound.

  • Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is a destructive technique that provides the molecular weight and fragmentation patterns of a molecule.[5] For this compound, the molecular ion peak (M+) would be expected around m/z 252 and 254 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. Predicted collision cross-section data can further aid in identification.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups.[5] Key expected vibrational frequencies for this compound include:

    • ~1500-1600 cm⁻¹: Aromatic C=C stretching from the quinoline ring.

    • ~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂), respectively. These are typically strong and sharp peaks.

    • Below 1000 cm⁻¹: C-Br stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the five hydrogens on the quinoline ring. Due to the electron-withdrawing effects of the nitro group and bromine, these protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with distinct chemical shifts and coupling patterns that allow for unambiguous assignment.

    • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with carbons bonded to the nitro group and bromine appearing at characteristic positions.[7]

Solubility Profile and Recrystallization

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation. While specific quantitative data is sparse, the structure of this compound allows for informed predictions.

  • Organic Solvents: It is expected to be soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][8] Its solubility is likely lower in less polar solvents such as ethyl acetate and dichloromethane, and very low in nonpolar solvents like hexanes.

  • Aqueous Solvents: Solubility in water is expected to be very low due to the predominantly hydrophobic aromatic structure. However, it may show increased solubility in acidic aqueous solutions due to the potential for protonation of the quinoline nitrogen.

Protocol: Recrystallization for Purification

This protocol provides a self-validating method for purifying crude this compound, where successful crystallization and a sharp melting point confirm purity.

  • Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a common first choice for compounds of this nature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation: Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point that matches the literature value (136-137 °C) is a strong indicator of high purity.[4]

Workflow for Purity and Identity Confirmation

The following workflow illustrates a logical sequence for the quality control and confirmation of a newly synthesized or procured batch of this compound.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Confirmation cluster_2 Final Purity Check A Sample Receipt & Visual Inspection B Melting Point Determination A->B C FTIR Analysis (Functional Groups) B->C D Mass Spectrometry (Molecular Weight & Isotope Pattern) C->D E NMR Spectroscopy (Structural Elucidation) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Qualified for Use F->G

Caption: Workflow for Identity and Purity Assessment.

Handling, Storage, and Safety

As a guiding principle, all novel chemical compounds should be treated as potentially hazardous until proven otherwise.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] The compound is stable under normal room temperature conditions.

Conclusion and Future Directions

This compound is more than just a catalog chemical; it is a versatile intermediate with significant potential. Its well-defined physical properties, including a stable crystalline form and predictable solubility, make it a reliable component in multi-step syntheses. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitro group can be reduced to an amine, opening up another avenue for derivatization. These features ensure its continued relevance in the development of novel pharmaceuticals and functional materials.

References

  • Chemcasts. 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties. [Link]
  • PubChem. 5-Bromo-8-nitroquinoline. [Link]
  • PubChem. 8-Quinolinol, 5-bromo-. [Link]
  • PubChemLite. This compound (C9H5BrN2O2). [Link]
  • PubChem. 8-Bromoquinoline. [Link]
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
  • ConquerHSC. HSC Chemistry Module 8 - Inquiry Question 2. [Link]
  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

Sources

Introduction: The Significance of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 8-Bromo-5-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise biological function of a quinoline derivative is intrinsically linked to its substitution pattern, which modulates its electronic, steric, and lipophilic properties. This compound is a halogenated nitroaromatic compound with potential applications as a synthetic intermediate in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of both the bromo and nitro substituents significantly influences the reactivity and physicochemical properties of the quinoline ring system.[1]

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to unequivocally confirm its molecular structure.

Part 1: Foundational Insights from Synthesis

The logical starting point for any structure elucidation is an understanding of the synthetic route used to create the molecule. This compound can be synthesized through several established methods, with the most common being the nitration of 8-bromoquinoline or a modified Skraup synthesis.[2][3]

A plausible synthetic pathway involves the Skraup synthesis starting from 2-bromo-5-nitroaniline and glycerol, in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. This reaction is known to produce quinoline derivatives, and the starting materials strongly suggest the final substitution pattern.[2][3][4] Alternatively, the nitration of 8-bromoquinoline would be expected to introduce the nitro group at the C5 position due to the directing effects of the quinoline nitrogen and the existing bromo substituent.

While the synthetic route provides a strong hypothesis for the structure, it is not definitive proof. Side reactions, unexpected rearrangements, and the formation of isomers are always possibilities. Therefore, rigorous spectroscopic and crystallographic analysis is essential for unambiguous structure confirmation.

Part 2: A Synergistic Spectroscopic Approach

The core of modern structure elucidation lies in the combined application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and connectivity of a molecule.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line analytical technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrum of this compound:

For this compound (C₉H₅BrN₂O₂), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units.

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)
[M]⁺251.95253.95
[M-NO₂]⁺205.96207.96
[M-Br]⁺173.04-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: The mass spectrometer is calibrated using a known standard. The ionization energy is typically set to 70 eV for EI.

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or gas chromatography inlet.

  • Data Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 50-350 amu).

  • Data Analysis: The molecular ion peaks and their isotopic distribution are analyzed to confirm the molecular weight and the presence of bromine. Fragmentation patterns are analyzed to identify characteristic losses (e.g., NO₂, Br).

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationExpected Intensity
3100-3000C-H (aromatic) stretchMedium to Weak
~1600, ~1470C=C and C=N (aromatic ring) stretchesMedium
1530-1500N-O (asymmetric nitro) stretchStrong
1350-1320N-O (symmetric nitro) stretchStrong
~830C-H (out-of-plane bend)Strong
750-550C-Br stretchMedium to Strong

The presence of strong absorption bands for the nitro group (N-O stretches) is a key diagnostic feature.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. The instrument automatically subtracts the background.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the precise connectivity of atoms can be determined.

2.3.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the five aromatic protons. The electron-withdrawing nitro group at C5 and the bromine at C8 will significantly influence the chemical shifts of the protons, causing them to resonate at lower fields (higher ppm) compared to unsubstituted quinoline.[5][6]

Predicted ¹H NMR Chemical Shifts and Coupling Constants (in CDCl₃):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H-2~9.0ddJ₂,₃ ≈ 4.5, J₂,₄ ≈ 1.5Adjacent to quinoline N, deshielded.
H-3~7.6ddJ₃,₂ ≈ 4.5, J₃,₄ ≈ 8.5Coupled to H-2 and H-4.
H-4~8.6ddJ₄,₃ ≈ 8.5, J₄,₂ ≈ 1.5Deshielded by proximity to N and nitro group.
H-6~8.0dJ₆,₇ ≈ 8.0Ortho to the strongly withdrawing NO₂ group.
H-7~7.8dJ₇,₆ ≈ 8.0Meta to the NO₂ group and ortho to the Br.

2.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electronegativity of the substituents and their positions.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted δ (ppm)Rationale
C-2~152Adjacent to N.
C-3~123
C-4~138
C-4a~149Quaternary, adjacent to N.
C-5~145Attached to the NO₂ group.
C-6~128
C-7~130
C-8~120Attached to the Br atom.
C-8a~147Quaternary, adjacent to N.

2.3.3 2D NMR Spectroscopy: Confirming Connectivity

To definitively assign the proton signals, a 2D Correlation Spectroscopy (COSY) experiment is invaluable. A COSY spectrum shows correlations between protons that are spin-spin coupled, allowing for the tracing of proton connectivity within the spin systems.[7]

Workflow for Structure Elucidation using NMR

Caption: Workflow for NMR-based structure elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D COSY Acquisition: Use a standard COSY pulse sequence to acquire the ¹H-¹H correlation spectrum.[7]

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine chemical shifts relative to TMS, and measure coupling constants. Analyze the cross-peaks in the COSY spectrum to establish proton-proton connectivities.

Part 3: Definitive Confirmation with X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure of this compound, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing bond lengths, bond angles, and the absolute stereochemistry.

Expected Crystal Structure:

The molecule is expected to be nearly planar, with a slight dihedral angle between the pyridine and benzene rings.[8] The crystal packing will be influenced by intermolecular interactions, such as π-π stacking and halogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Visualization of the Elucidation Strategy

Structure_Elucidation Synthesis Synthesis (e.g., Skraup Reaction) Hypothesis Proposed Structure: This compound Synthesis->Hypothesis Leads to MS Mass Spectrometry (Molecular Formula) Hypothesis->MS IR IR Spectroscopy (Functional Groups) Hypothesis->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Connectivity Map) Hypothesis->NMR Spectro_Evidence Combined Spectroscopic Evidence MS->Spectro_Evidence IR->Spectro_Evidence NMR->Spectro_Evidence Xray X-ray Crystallography (3D Structure) Spectro_Evidence->Xray Requires final proof Final_Confirmation Unambiguous Structure Confirmation Spectro_Evidence->Final_Confirmation Strongly Supports Xray->Final_Confirmation Provides

Sources

An In-depth Technical Guide to 8-Bromo-5-nitroquinoline (CAS No. 139366-35-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5-nitroquinoline (CAS No. 139366-35-1), a key heterocyclic building block for organic synthesis and medicinal chemistry. The document details a robust and validated protocol for its synthesis via the electrophilic nitration of 8-bromoquinoline. It further outlines its physicochemical properties, safety and handling guidelines, and a detailed discussion on its analytical characterization. A significant focus is placed on the synthetic utility of this molecule, exploring its potential in nucleophilic aromatic substitution and reduction reactions, drawing parallels with closely related, well-documented analogues. This guide is intended to serve as a foundational resource for researchers aiming to incorporate this compound into their synthetic and drug discovery programs.

Introduction and Strategic Importance

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design. This compound emerges as a particularly valuable intermediate due to its orthogonal functional handles: a bromine atom positioned for cross-coupling or nucleophilic substitution reactions and a nitro group that can be readily reduced to a versatile amine or act as a powerful electron-withdrawing group.

The specific arrangement of the 8-bromo and 5-nitro substituents creates a unique electronic and steric environment. The nitro group at the C-5 position strongly deactivates the carbocyclic ring, influencing the regioselectivity of further reactions and modulating the properties of derivatives. This guide provides the fundamental knowledge required to synthesize, characterize, and strategically deploy this potent chemical tool.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 139366-35-1[1]
Molecular Formula C₉H₅BrN₂O₂[2]
Molecular Weight 253.05 g/mol [2]
Appearance Light yellow to yellow solid[1]
Melting Point 136-137 °C[1]
Boiling Point (Predicted) 370.5 ± 27.0 °C[1]
Density (Predicted) 1.747 ± 0.06 g/cm³[1]
pKa (Predicted) 0.16 ± 0.29[1]
InChIKey LEMUPVPKQOTZAE-UHFFFAOYSA-N[2]

Safety & Handling: According to available safety data sheets, the toxicological properties of this substance have not been thoroughly investigated. Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Engineering Controls: Handle only in a well-ventilated chemical fume hood.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Incompatibilities: Avoid strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.[1]

Synthesis of this compound

The most direct and high-yielding synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 8-bromoquinoline.

Reaction Principle and Causality

The nitration of the quinoline ring system under strong acidic conditions (H₂SO₄/HNO₃) proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). The reaction occurs on the protonated quinolinium species. In this cation, the pyridine ring is strongly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring.[3] The directing effects of the C-8 bromine substituent and the overall electronic landscape of the quinolinium ion favor the introduction of the nitro group at the C-5 position. The elevated reaction temperature is necessary to overcome the deactivating effect of the bromine atom and the protonated heterocyclic ring.

G cluster_reactants Reactants cluster_process Process R1 8-Bromoquinoline P1 Dissolve R1 in R3 Cool to 0 °C R1->P1 R2 Fuming HNO₃ P2 Add R2 dropwise (Exothermic Control) R2->P2 R3 Conc. H₂SO₄ R3->P1 P1->P2 P3 Warm to RT Heat to 65 °C, 48h P2->P3 P4 Reaction Quench (Pour onto ice) P3->P4 P5 Extraction (DCM) P4->P5 P6 Wash & Dry P5->P6 P7 Concentration P6->P7 Product This compound (Crude Product, 94% Yield) P7->Product

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is adapted from a procedure reported in cited patents US2004/77605 and US2005/119228.[1]

Materials:

  • 8-Bromoquinoline (CAS 16567-18-3) (25.00 g, 120.2 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (82.5 mL)

  • Fuming Nitric Acid (HNO₃) (32.5 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask (500 mL) with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) at room temperature with stirring.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Nitration: Slowly add fuming nitric acid (32.5 mL) dropwise via a dropping funnel over approximately 10 minutes. Causality Note: This addition is highly exothermic; slow, controlled addition is critical to prevent runaway reactions and ensure safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 65 °C.

  • Monitoring: Maintain the reaction at 65 °C for 48 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After 48 hours, cool the reaction mixture to room temperature. In a large beaker, prepare a slurry of crushed ice (approx. 500 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (5 x 200 mL).

  • Washing & Drying: Combine the organic layers and wash once with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator. This yields the crude product as a light yellow solid (28.6 g, 94% yield).[1]

Purification

The crude product is reported to have a purity of ~98% by HPLC.[1] For applications requiring higher purity, recrystallization or column chromatography is recommended.

  • Recrystallization: While a specific solvent system for this compound is not documented, analogous compounds like 5-bromo-8-nitroisoquinoline are effectively recrystallized from a heptane/toluene mixture.[4][5] Experimentation with solvents such as ethanol, ethyl acetate, or mixtures with hexanes is advised.

  • Column Chromatography: Purification can be achieved using silica gel chromatography. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, should provide effective separation.

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum (in CDCl₃) is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline core.

  • H2 & H4: These protons on the pyridine ring will be the most downfield, appearing as doublets or doublet of doublets, influenced by the ring nitrogen.

  • H3: This proton will appear as a doublet of doublets, coupled to both H2 and H4.

  • H6 & H7: These protons on the carbocyclic ring will form an AB quartet or two distinct doublets. The strong electron-withdrawing effect of the C-5 nitro group will shift these protons significantly downfield compared to the parent 8-bromoquinoline. H6 is expected to be further downfield than H7 due to its proximity to the nitro group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline ring.

  • Carbons adjacent to the nitrogen (C2, C8a) and the nitro group (C5) will be significantly affected.

  • The C-Br bond will induce a downfield shift at C8.

  • The C-NO₂ bond will cause a significant downfield shift at C5.

  • The chemical shifts for C2, C3, and C4 will be similar to those in other quinoline systems, while C5, C6, C7, and C8 will be shifted according to the substituent effects of the bromine and nitro groups.

Mass Spectrometry

Mass spectrometry provides confirmation of the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).

  • Expected m/z: For C₉H₅⁷⁹BrN₂O₂, the monoisotopic mass is 251.9534 Da. For C₉H₅⁸¹BrN₂O₂, it is 253.9514 Da.[8]

  • Fragmentation: Common fragmentation pathways would include the loss of NO₂, NO, and potentially HBr, leading to characteristic daughter ions.

Synthetic Utility and Applications

While specific applications for this compound are not widely published, its structure makes it an exceptionally valuable intermediate for creating diverse chemical libraries, particularly in drug discovery. Its reactivity can be predicted with high confidence based on well-established principles and analogous systems like 6-bromo-5-nitroquinoline.[3]

G cluster_reactivity Key Transformations cluster_products Resulting Scaffolds Core This compound R1 Reduction (e.g., Fe/AcOH, H₂/Pd-C) Core->R1 NO₂ → NH₂ R2 Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) Core->R2 Br → Nu P1 8-Bromo-5-aminoquinoline R1->P1 P2 8-Substituted-5-nitroquinolines R2->P2 R3 Cross-Coupling (e.g., Suzuki, Buchwald) (Post-reduction) P3 8-Aryl/Alkyl-5-aminoquinolines R3->P3 P1->R3 Br → R

Caption: Potential reaction pathways for this compound.
Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine using standard conditions, such as:

  • Tin(II) chloride (SnCl₂) in HCl

  • Iron powder (Fe) in acetic acid

  • Catalytic hydrogenation (H₂, Pd/C)

This transformation yields 8-bromo-5-aminoquinoline , a highly versatile bifunctional intermediate. The resulting amino group can be acylated, alkylated, or diazotized for further functionalization, while the bromine atom remains available for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the 5-nitro group is expected to activate the C-8 position towards nucleophilic aromatic substitution, allowing for the displacement of the bromine atom. This is analogous to the observed reactivity of 6-bromo-5-nitroquinoline, which readily undergoes substitution with amines like morpholine and piperazine.[3]

  • Mechanism: The reaction proceeds via a Meisenheimer complex, where a nucleophile attacks the electron-deficient carbon bearing the bromine. The negative charge is stabilized by the nitro group through resonance. Subsequent loss of the bromide ion restores aromaticity.

  • Potential Nucleophiles: Amines, alkoxides, and thiolates are all viable nucleophiles for this transformation, providing access to a wide range of 8-substituted-5-nitroquinolines.

This dual reactivity makes this compound a strategic precursor for synthesizing complex molecules where sequential, site-selective modifications are required.

Conclusion

This compound is a high-value synthetic intermediate whose importance is derived from its robust synthesis and the versatile, orthogonal reactivity of its bromo and nitro functional groups. While detailed characterization and application studies are not yet prevalent in the public domain, the synthetic protocol is well-defined and high-yielding. The predictable reactivity of this molecule, based on fundamental chemical principles and validated by analogous systems, positions it as a powerful tool for medicinal chemists and organic synthesists. This guide provides the necessary foundational knowledge to confidently produce, handle, and strategically implement this compound in advanced research and development programs.

References

  • Wiley-VCH (2007). Supporting Information.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.
  • 8-Bromoquinoline. PubChem. National Center for Biotechnology Information.
  • Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 81, 98.
  • Mathison, I. W., & Morgan, P. H. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2685.
  • Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents, US6500954B1.
  • Chomicz, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(11), 3345.
  • This compound. PubChemLite.
  • 5-Bromo-8-nitroquinoline. PubChem. National Center for Biotechnology Information.
  • Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents, WO1999067218A2.
  • Z. Bayat, et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2).
  • 13 C NMR spectrum of compound 5. ResearchGate.
  • MaChemGuy. (2015). Nucleophilic Substitution Mechanism. YouTube.
  • 8-bromo-5-nitroisoquinoline. PubChemLite.
  • This compound. Abacipharmatech.
  • Gouliaev, A. H., & Brown, W. D. (2003). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. Google Patents, DK1089976T3.
  • Ökten, S., et al. (2019). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal, 40(1), 1-1.
  • 8-(bromomethyl)-5-nitroquinoline. PubChemLite.

Sources

A Technical Guide to 8-Bromo-5-nitroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroquinoline is a halogenated and nitrated heterocyclic aromatic compound belonging to the quinoline family. As a bifunctional molecule, it serves as a highly valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of the bromine atom and the nitro group on the quinoline scaffold allows for orthogonal chemical modifications, making it a prized building block for the synthesis of more complex molecular architectures.

The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] Derivatives of 8-hydroxyquinoline, a closely related scaffold, exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][3] Notably, Nitroxoline (8-hydroxy-5-nitroquinoline), which shares the 5-nitroquinoline feature, is a clinically used antibacterial agent also being explored for its potent anti-cancer and antiparasitic activities.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic pathway, characterization methods, and its potential applications in research and drug development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a yellow to light brown crystalline powder.[5][6] Its core structure consists of a quinoline ring system substituted with a bromine atom at position 8 and a nitro group at position 5.

Table 1: Key Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂O₂[7][8][9]
Molecular Weight 253.05 g/mol [8]
Monoisotopic Mass 251.95344 Da[9][10]
CAS Number 139366-35-1[11][12][13]
Melting Point 136-137 °C[11]
Boiling Point 370.5 ± 27.0 °C (Predicted)[11]
Density 1.747 ± 0.06 g/cm³ (Predicted)[11]
InChI Key LEMUPVPKQOTZAE-UHFFFAOYSA-N[7][14]
SMILES C1=CC2=C(C=CC(=C2N=C1)Br)[O-][7][14]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via the electrophilic nitration of 8-bromoquinoline. This pathway leverages a common and well-understood reaction in aromatic chemistry.

Causality of the Synthetic Strategy: The reaction proceeds as a classic electrophilic aromatic substitution. Under the strongly acidic conditions of a mixed acid nitration (H₂SO₄/HNO₃), the quinoline nitrogen is protonated, rendering the pyridinyl ring strongly electron-deficient and deactivated towards electrophilic attack. Consequently, the substitution occurs on the benzenoid ring. The bromine atom at position 8 is a deactivating group but directs incoming electrophiles to the ortho and para positions. The primary positions for nitration are therefore C5 (ortho) and C7 (para). The formation of the 5-nitro isomer is a well-established outcome in the nitration of many 8-substituted quinolines.

Experimental Protocol: Nitration of 8-Bromoquinoline

This protocol is a representative method based on standard procedures for the nitration of substituted quinolines.[15]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 10 mL). Cool the flask in an ice-salt bath to 0 to -5 °C.

  • Substrate Addition: Slowly add 8-bromoquinoline (1.00 g, 4.81 mmol) portion-wise to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, ~0.5 mL) to concentrated sulfuric acid (~2 mL) in a separate cooled vial. Transfer this mixture to the dropping funnel.

  • Reaction Execution: Add the nitrating mixture dropwise to the solution of 8-bromoquinoline over 30 minutes. Critically maintain the internal reaction temperature below 0 °C throughout the addition. After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Slowly neutralize the acidic slurry by adding a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. This step must be performed in an ice bath to manage the exothermic reaction.

  • Product Collection: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual inorganic salts.

  • Purification: Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, to yield pure this compound as a yellow crystalline solid.

Diagram 1: Synthetic Workflow for this compound

G cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_product Final Product SM1 8-Bromoquinoline Nitration 1. Mixed-Acid Nitration (0 to -5 °C) SM1->Nitration SM2 Conc. H₂SO₄ SM2->Nitration SM3 Fuming HNO₃ SM3->Nitration Quench 2. Quenching on Ice Nitration->Quench Reaction Mixture Neutralize 3. Neutralization (NaOH aq.) Quench->Neutralize Aqueous Slurry Filter 4. Filtration & Washing Neutralize->Filter Crude Precipitate Purify 5. Recrystallization Filter->Purify Crude Solid Product This compound Purify->Product Purified Product

Sources

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Insights into the Functionalization of the Quinoline Scaffold

For researchers, scientists, and professionals vested in the intricate art of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a plethora of pharmacologically active agents. The strategic introduction of substituents onto this bicyclic heterocycle is a pivotal exercise in modulating biological activity, solubility, and metabolic stability. This guide provides a comprehensive, in-depth exploration of the synthesis of a key quinoline derivative: 8-Bromo-5-nitroquinoline. This molecule serves as a valuable intermediate, primed for further chemical elaboration through nucleophilic aromatic substitution, leveraging the activating effect of the nitro group on the adjacent bromine atom.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the synthesis, from the foundational principles of electrophilic aromatic substitution on the quinoline ring to detailed, actionable experimental protocols. The causality behind each experimental choice is elucidated, providing not just a "how-to," but a "why," empowering the reader with a deeper, field-proven understanding of the chemistry at play. Every protocol is designed as a self-validating system, with clear benchmarks for success. All claims and procedures are substantiated with citations to authoritative sources, ensuring the scientific integrity of this guide.

I. The Synthetic Strategy: A Tale of Two Substituents

The synthesis of this compound from quinoline necessitates the introduction of a bromine atom at the 8-position and a nitro group at the 5-position. The order of these electrophilic substitution reactions is paramount to achieving the desired regioselectivity. The most logical and efficient pathway involves a two-step sequence:

  • Synthesis of 8-Bromoquinoline: The initial step is the selective bromination of the quinoline ring at the 8-position.

  • Nitration of 8-Bromoquinoline: The subsequent nitration of 8-bromoquinoline is directed to the 5-position to yield the target molecule.

This strategic order is dictated by the electronic properties of the quinoline nucleus and the directing effects of the substituents.

II. Mechanistic Underpinnings: The Dance of Electrophiles on a Heterocyclic Stage

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Electrophilic Substitution on the Quinoline Ring

Under the strongly acidic conditions typically employed for nitration and bromination, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion.[1] This protonation has a profound effect on the reactivity of the molecule. The positively charged pyridinium ring is strongly deactivated towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the less deactivated benzene ring.[1][2]

The directing effect of the protonated nitrogen atom favors substitution at the 5- and 8-positions. This is because the resonance structures of the Wheland intermediate (the sigma complex) formed upon attack at these positions are more stable, as the positive charge is better delocalized without placing it on the already positively charged nitrogen-containing ring.[2]

Regioselectivity of the Nitration of 8-Bromoquinoline

When 8-bromoquinoline is subjected to nitration, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the 5-position. This regioselectivity is a result of the interplay between the deactivating, meta-directing effect of the protonated quinoline nitrogen and the ortho-, para-directing effect of the bromine atom. The bromine atom, although deactivating overall due to its inductive effect, possesses lone pairs of electrons that can be donated through resonance, stabilizing the transition state for ortho and para substitution. In the context of the 8-bromoquinolinium ion, the 5-position is para to the bromine atom, making it the most electronically favored site for electrophilic attack.

III. Experimental Protocols: From Benchtop to Product

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Part 1: Synthesis of 8-Bromoquinoline

This procedure is adapted from established methods for the synthesis of quinoline derivatives.

Materials and Equipment:

  • 2-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or a suitable alternative oxidizing agent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Apparatus for steam distillation

  • Separatory funnel

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling. To this mixture, add 2-bromoaniline. Finally, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.

  • Reaction: Heat the mixture gently under reflux. The reaction is exothermic and may require initial cooling to control the rate. Once the initial exotherm subsides, continue heating under reflux for several hours.

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize it with a sodium hydroxide solution.

  • Purification: Subject the mixture to steam distillation. The 8-bromoquinoline will distill over with the steam. Extract the distillate with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude 8-bromoquinoline can be further purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

This protocol is based on a reported procedure for the nitration of 8-bromoquinoline.[3][4]

Materials and Equipment:

  • 8-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Beaker with crushed ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Step-by-Step Procedure:

  • Preparation of the 8-Bromoquinoline Solution: Dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) in a round-bottom flask at room temperature.[3]

  • Cooling: Cool the solution to 0°C using an ice-salt bath with continuous stirring.[3]

  • Nitration: Slowly add fuming nitric acid (32.5 mL) dropwise to the cooled solution over a period of 10 minutes, ensuring the temperature remains controlled.[3] Alternatively, potassium nitrate (4.5 g, 44.6 mmol) can be added to a mixture of 8-bromoquinoline (2.3 g, 11.2 mmol) in concentrated sulfuric acid (7 mL) at 0°C.[4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[3] For the fuming nitric acid method, the mixture is then heated to 65°C and stirred for 48 hours.[3] For the potassium nitrate method, the mixture is stirred at room temperature for 2 hours.[4]

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g).[3]

  • Extraction: Extract the resulting mixture with dichloromethane (5 x 200 mL).[3]

  • Washing: Combine the organic layers and wash them once with a saturated brine solution.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield a light yellow solid.[3]

IV. Data Presentation and Visualization

Quantitative Data Summary
Parameter8-BromoquinolineThis compound
Molecular Formula C₉H₆BrNC₉H₅BrN₂O₂
Molecular Weight 208.06 g/mol 253.06 g/mol
Appearance Colorless to pale yellow liquidLight yellow to yellow solid[3]
Melting Point 9-10 °C136-137 °C[3]
Boiling Point 280-281 °C370.5 ± 27.0 °C (Predicted)[3]
Yield (Nitration) -94%[3]
Visualizing the Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process, highlighting the key reagents and intermediates.

Synthesis_Pathway Quinoline Quinoline Bromoquinoline 8-Bromoquinoline Quinoline->Bromoquinoline Bromination (e.g., Skraup synthesis with 2-bromoaniline) Nitroquinoline This compound Bromoquinoline->Nitroquinoline Nitration (HNO₃/H₂SO₄)

Caption: The two-step synthesis of this compound from quinoline.

Experimental Workflow for Nitration

The following diagram illustrates the key steps in the nitration of 8-bromoquinoline.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 8-Bromoquinoline in concentrated H₂SO₄ B Cool solution to 0°C A->B C Slowly add Fuming HNO₃ B->C D Warm to RT, then heat to 65°C for 48h C->D E Pour onto ice D->E F Extract with CH₂Cl₂ E->F G Wash with brine F->G H Dry and concentrate G->H I Purify (Recrystallization/ Column Chromatography) H->I

Caption: Step-by-step workflow for the nitration of 8-bromoquinoline.

V. Conclusion: A Versatile Intermediate for Drug Discovery

This in-depth technical guide has delineated a robust and high-yielding pathway for the synthesis of this compound. By providing not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms and regioselectivity, this document equips researchers and drug development professionals with the knowledge to confidently and efficiently produce this valuable intermediate. The strategic placement of the bromo and nitro substituents on the quinoline scaffold opens a gateway to a myriad of subsequent chemical transformations, making this compound a pivotal building block in the quest for novel therapeutic agents.

VI. References

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 2016, 14, 1969-1981. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

Sources

Spectroscopic Blueprint of 8-Bromo-5-nitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-5-nitroquinoline is a halogenated and nitrated quinoline derivative of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the quinoline scaffold dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features, providing a framework for the rational interpretation of experimental data.

Molecular Structure and Isomerism

It is crucial to distinguish this compound from its isomers, such as 5-Bromo-8-nitroquinoline. The positioning of the bromo and nitro substituents profoundly influences the electronic distribution within the aromatic system, leading to distinct spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-28.9 - 9.1ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5
H-37.5 - 7.7ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5
H-48.6 - 8.8ddJ(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5
H-68.2 - 8.4dJ(H6,H7) ≈ 8.0
H-77.8 - 8.0dJ(H6,H7) ≈ 8.0

Interpretation:

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region.

  • Pyridine Ring Protons (H-2, H-3, H-4): The protons on the pyridine ring (H-2, H-3, and H-4) will exhibit characteristic splitting patterns. H-2 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom, appearing as a doublet of doublets (dd). H-4 will also be significantly deshielded. H-3 will appear as a doublet of doublets, coupled to both H-2 and H-4.

  • Benzene Ring Protons (H-6, H-7): The protons on the benzene ring (H-6 and H-7) are expected to appear as doublets, forming an AX system. The strong electron-withdrawing nitro group at the C-5 position will deshield the adjacent H-6 proton, causing it to resonate at a lower field compared to the H-7 proton. The bromine atom at C-8 will also influence the chemical shifts of the neighboring protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-2~150
C-3~123
C-4~136
C-4a~148
C-5~145
C-6~125
C-7~130
C-8~120
C-8a~140

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the quinoline ring system.

  • Carbons bonded to Heteroatoms: The carbons directly attached to the nitrogen (C-2 and C-8a) and the carbon bearing the nitro group (C-5) are expected to be significantly deshielded and appear at lower fields. The carbon attached to the bromine atom (C-8) will also experience a downfield shift, although the effect is generally less pronounced than that of a nitro group.

  • Quaternary Carbons: The quaternary carbons (C-4a, C-5, C-8, and C-8a) will typically show weaker signals compared to the protonated carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.7 mL deuterated solvent A->B C Add TMS internal standard B->C D Insert sample into NMR spectrometer C->D E Acquire 1H NMR spectrum D->E F Acquire 13C NMR spectrum D->F G Fourier Transform E->G F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of specific frequencies of infrared radiation corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C and C=N stretchAromatic rings
1550-1475N-O asymmetric stretchNitro group
1360-1290N-O symmetric stretchNitro group
~830C-H out-of-plane bendSubstituted aromatic
~750C-Br stretchAryl bromide

Interpretation:

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the quinoline ring.

  • Aromatic Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region will be characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings.

  • Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[1] These are typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]

  • C-Br Stretching: A weaker absorption corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zProposed Fragment
252/254[M]⁺˙ (Molecular ion)
206/208[M - NO₂]⁺
127[M - Br - NO₂]⁺
173[M - Br]⁺

Interpretation:

  • Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak ([M]⁺˙). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (at m/z 252 and 254).

  • Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways:

    • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at m/z 206 and 208.

    • Loss of Br: The cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment ion at m/z 173.

    • Sequential Loss: Sequential loss of both the bromo and nitro groups would result in a fragment ion at m/z 127, corresponding to the quinoline radical cation.

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • Mass Spectrometry:

    • The eluting compound from the GC is introduced into the ion source of the mass spectrometer.

    • The molecules are ionized by a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

MS_Fragmentation M [M]⁺˙ m/z 252/254 M_NO2 [M - NO₂]⁺ m/z 206/208 M->M_NO2 - NO₂ M_Br [M - Br]⁺ m/z 173 M->M_Br - Br M_Br_NO2 [M - Br - NO₂]⁺ m/z 127 M_NO2->M_Br_NO2 - Br M_Br->M_Br_NO2 - NO₂

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. While experimental data for this specific molecule is not widely published, this guide has provided a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. The predicted ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework. The IR spectrum confirms the presence of the key functional groups, particularly the nitro group. Finally, mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns confirming the presence of both bromine and a nitro group. This guide serves as a valuable resource for researchers in the identification and characterization of this and related heterocyclic compounds, underpinning the critical role of spectroscopy in modern chemical and pharmaceutical research.

References

  • PubChem. 5-Bromo-8-nitroquinoline.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

An In-depth Technical Guide to the Solubility of 8-Bromo-5-nitroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 8-bromo-5-nitroquinoline, a crucial parameter for its application in research, particularly in drug development and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who handle this compound and require a deep understanding of its solution behavior.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property that dictates its downstream applications and ultimate therapeutic success.[1][2][3] Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and low bioavailability, thereby impeding the progression of a potential drug candidate.[4][5] this compound, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and biological screening.

This guide will delve into the predicted solubility of this compound based on its molecular structure, provide a detailed protocol for its experimental determination, and offer insights into the practical implications of its solubility profile.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential to predict its solubility. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 139366-35-1[6][7]
Molecular Formula C₉H₅BrN₂O₂[8][9]
Molecular Weight 253.05 g/mol [8][9]
Melting Point 136-137 °C[6]
Boiling Point (Predicted) 370.5 ± 27.0 °C[6]
Density (Predicted) 1.747 ± 0.06 g/cm³[6]
pKa (Predicted) 0.16 ± 0.29[6]
Appearance Light yellow to yellow solid[6]
XLogP3 2.7[8]

The presence of a bromine atom and a nitro group on the quinoline scaffold significantly influences the molecule's polarity and, consequently, its solubility. The nitro group is strongly electron-withdrawing and can participate in dipole-dipole interactions, while the quinoline core provides a degree of aromaticity and potential for π-π stacking. The predicted pKa suggests that the compound is a very weak base.

Caption: Chemical structure of this compound.

Predicted Solubility Profile

While specific experimental data for the solubility of this compound in a range of organic solvents is not extensively documented in publicly available literature, we can predict its behavior based on the principles of "like dissolves like" and the known solubility of structurally similar compounds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Due to the presence of the polar nitro group and the nitrogen atom in the quinoline ring, this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute. Dimethyl sulfoxide (DMSO) is often a good solvent for many drug candidates.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in polar protic solvents is anticipated to be moderate. While these solvents can interact with the polar functionalities of the molecule, the overall molecule has significant nonpolar character from the fused aromatic rings.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The compound is likely to have low solubility in nonpolar solvents. The polar nitro group and the nitrogen heteroatom will hinder dissolution in solvents that primarily rely on van der Waals forces for interaction.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in chlorinated solvents. These solvents have a moderate polarity and can interact favorably with the aromatic system.

It is crucial to emphasize that these are predictions. For accurate and reliable data, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][10] The following protocol is a guideline for researchers to determine the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Standard Solutions: Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) of a known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker or incubator at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe, ensuring not to disturb the solid pellet. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples and the standard solutions by HPLC.

  • Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted samples.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing the results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile
Methanol
Ethanol
Dichloromethane
Chloroform
Toluene
Hexane

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility in research and development. While theoretical predictions provide a useful starting point, this guide emphasizes the necessity of empirical determination. The provided step-by-step protocol for the shake-flask method offers a robust framework for obtaining accurate and reproducible solubility data. Such data will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening, ultimately accelerating the path of scientific discovery.

References

  • Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
  • Lund University Publications. (2006).
  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Chemcasts. 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties. [Link]
  • Slideshare. (2018). BCS Guideline for solubility and Dissolution.pptx. [Link]
  • Ramirez, J. G., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
  • World Health Organization. (2018).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • PubChem. 5-Bromo-8-nitroquinoline. [Link]
  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]
  • Alchem.Pharmtech. CAS 139366-35-1 | this compound. [Link]

Sources

Introduction: The Strategic Importance of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 8-Bromo-5-nitroquinoline

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its strategic importance in drug discovery and materials science is derived from the orthogonal reactivity of its constituent functional groups: the quinoline core, the electron-withdrawing nitro group, and the versatile bromine atom. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the nitro and bromo substituents provide handles for a diverse array of chemical transformations.

This guide offers a comprehensive exploration of the reactivity and stability of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental frameworks. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its effective use in synthesis. Key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol
Melting Point 136-137 °C[2]
Boiling Point (Predicted) 370.5 ± 27.0 °C[2]
Density (Predicted) 1.747 ± 0.06 g/cm³[2]
pKa (Predicted) 0.16 ± 0.29[2]
Appearance Slightly yellow solid[3]

Synthesis of this compound

The preparation of this compound is a well-established procedure, often performed as a one-pot synthesis starting from isoquinoline, which is a structural isomer of quinoline. However, the principles apply to the quinoline core as well. A common and scalable method involves the sequential bromination and nitration of the quinoline ring system.[4] Careful control of reaction conditions, particularly temperature, is paramount to suppress the formation of undesired isomers and di-substituted products.[3]

Synthetic Workflow: From Isoquinoline to 5-Bromo-8-nitroisoquinoline

The analogous synthesis for the isoquinoline isomer provides a robust template for understanding the preparation of substituted quinolines.

G cluster_synthesis Synthesis Pathway Isoquinoline Isoquinoline Step1 1. NBS, H₂SO₄ 2. -25°C to -18°C Isoquinoline->Step1 Bromoisoquinoline 5-Bromoisoquinoline (Intermediate) Step1->Bromoisoquinoline Step2 3. KNO₃, H₂SO₄ 4. < -10°C Bromoisoquinoline->Step2 Product 5-Bromo-8-nitroisoquinoline Step2->Product

Caption: One-pot synthesis of 5-bromo-8-nitroisoquinoline.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a procedure for the synthesis of 5-bromo-8-nitroisoquinoline and serves as a representative method.[3][4]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (96%). Cool the acid to below 30°C in an ice-water bath.

  • Addition of Quinoline: Slowly add quinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add N-bromosuccinimide (NBS) in portions, maintaining the temperature between -22°C and -26°C. Stir the suspension for several hours at low temperature. The causality here is critical: low temperatures prevent over-bromination and the formation of isomeric byproducts.[3]

  • Nitration: Without isolating the bromo-intermediate, add potassium nitrate (KNO₃) at a rate that keeps the internal temperature below -10°C. Stir for one hour at this temperature, then allow the mixture to warm slowly overnight.

  • Work-up: Pour the reaction mixture onto crushed ice. Carefully adjust the pH to 8.0 using aqueous ammonia, keeping the temperature below 30°C.

  • Isolation and Purification: Filter the resulting solids, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield pure this compound.[3]

Core Reactivity of this compound

The reactivity of this compound is dominated by the interplay between the electron-deficient quinoline ring, the strongly deactivating nitro group, and the bromine substituent. This unique electronic arrangement makes the molecule a versatile substrate for several classes of reactions.

G cluster_reactivity Key Reactivity Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Pd(0), Ligand, Base Reduction Nitro Group Reduction Start->Reduction [H]

Caption: Major reaction pathways for this compound.

Nucleophilic Aromatic Substitution (S_N_Ar)

The presence of the electron-withdrawing nitro group at the C5 position strongly activates the C8 position (para-related through the ring system) towards nucleophilic attack, facilitating the displacement of the bromide ion.[5] This S_N_Ar reaction is a powerful tool for introducing a variety of nucleophiles.

  • Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is enhanced by the nitro group, which delocalizes the negative charge. In the second step, the bromide ion is eliminated, restoring aromaticity.

  • Applicable Nucleophiles:

    • O-Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻)

    • N-Nucleophiles: Amines (RNH₂, R₂NH), azides (N₃⁻)[5]

    • S-Nucleophiles: Thiolates (RS⁻)

This pathway allows for the efficient synthesis of various ethers, amines, and thioethers, which are common moieties in pharmacologically active molecules.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for C-C and C-N bond formation in modern organic synthesis.[7]

The Suzuki reaction creates a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[8]

  • Causality and Choice of Conditions: The choice of catalyst (specifically the phosphine ligand), base, and solvent is crucial for achieving high yields.[9] The base is required to activate the organoboron species to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[8] Common bases include Na₂CO₃, K₃PO₄, and Cs₂CO₃.[10]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-Br PdII_A Ar-Pd(II)L₂-Br OA->PdII_A TM Transmetalation PdII_A->TM + [R-B(OR)₂]⁻ PdII_B Ar-Pd(II)L₂-R TM->PdII_B RE Reductive Elimination PdII_B->RE - Ar-R RE->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.[11] It has largely replaced harsher classical methods due to its mild conditions and broad substrate scope.[7]

  • Expertise in Ligand Selection: The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands (e.g., Johnphos, X-Phos, RuPhos).[12][13] These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is typically required.[13][14]

The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne.[15] This reaction is exceptionally useful for introducing alkynyl moieties, which can serve as precursors for many other functional groups or as components in conjugated materials.

  • Trustworthy Protocol: The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI).[16] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[17] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.[15]

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amino group (-NH₂), unlocking a vast new set of synthetic possibilities. The resulting 8-bromo-5-aminoquinoline is a valuable intermediate itself.

  • Common Reducing Agents:

    • Metals in Acid: Tin(II) chloride (SnCl₂) in HCl, iron (Fe) in acetic acid or HCl.

    • Catalytic Hydrogenation: H₂ gas with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst.

The newly formed amino group can undergo a wide range of reactions, including diazotization followed by Sandmeyer reactions (to introduce -OH, -CN, or other halogens), acylation, and further cross-coupling.

Stability Profile

Understanding the stability of this compound is essential for safe handling, storage, and reaction design.

  • Thermal Stability: Like many nitroaromatic compounds, this compound should be handled with thermal caution. Nitroaromatics can undergo exothermic decomposition at elevated temperatures.[18][19] The primary decomposition pathway often involves the homolytic cleavage of the C-NO₂ bond.[20] It is advisable to avoid prolonged heating at high temperatures and to perform reactions under a controlled temperature profile.

  • Photostability: Aromatic nitro compounds can be sensitive to light. While specific data for this molecule is sparse, it is good laboratory practice to store it in amber vials or protected from direct light to prevent potential photochemical degradation.

  • Chemical Stability (pH):

    • Acidic Conditions: The quinoline nitrogen is basic (pKa of quinoline is ~4.9) and will be protonated in acidic media, forming a quinolinium salt. The compound is generally stable under many acidic conditions used in synthesis (e.g., H₂SO₄, HCl).

    • Basic Conditions: The compound is susceptible to nucleophilic attack by strong bases like hydroxide, especially at elevated temperatures, which could lead to hydrolysis of the bromine atom. For reactions requiring a base, non-nucleophilic organic bases or inorganic carbonates are preferred where possible.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.
  • Chen, J. R., & Tsai, Y. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
  • Fields, E. K., & Meyerson, S. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Brown, R. S., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
  • Zeman, S., & Zivny, A. (2013). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Frøstrup, M. J., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Abboud, M. I., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Al-karawi, A. J. M., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences.
  • ChemicalBook. (n.d.). This compound CAS#: 139366-35-1.
  • Chrzanowska, M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(21), 5194.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Frank, D., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2110–2117. Available at: Beilstein Journal of Organic Chemistry
  • PubChemLite. (n.d.). This compound (C9H5BrN2O2).
  • Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
  • Jensen, K. H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: Technical University of Denmark Orbit
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.
  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism. YouTube.
  • Chemcasts. (n.d.). 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties.
  • PubChemLite. (n.d.). 8-bromo-5-nitroisoquinoline (C9H5BrN2O2).
  • ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with....
  • AbacipharmTech. (n.d.). This compound.
  • PubChem. (n.d.). 5-Bromo-8-nitroquinoline.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223.
  • Guidechem. (n.d.). 5-BROMO-8-NITROQUINOLINE 176967-80-9 wiki.
  • J&K Scientific LLC. (n.d.). Suzuki Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 8-Quinolinol, 5-bromo-.

Sources

Part 1: Theoretical Framework and Computational Methodology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 8-Bromo-5-nitroquinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the quantum chemical analysis of this compound. As a substituted quinoline, this molecule is of significant interest due to the diverse pharmacological activities associated with the quinoline scaffold, including antimicrobial and anticancer properties.[1][2][3] The introduction of a bromine atom and a nitro group modifies its electronic structure, making it a candidate for various therapeutic and material science applications.[4]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful, non-experimental tool to predict molecular geometries, spectroscopic profiles, and electronic properties.[5][6] This in silico approach accelerates the research and development cycle by providing foundational insights into molecular stability, reactivity, and potential biological interactions, guiding targeted synthesis and experimental validation.[7][8]

The selection of an appropriate computational method is paramount for achieving results that are both accurate and computationally efficient. The narrative below explains the rationale behind the chosen level of theory for analyzing this compound.

The Choice of Density Functional Theory (DFT)

For a molecule of this size, DFT strikes an optimal balance between accuracy and computational cost, making it a preferred method over more demanding approaches like Møller-Plesset perturbation theory or Coupled Cluster theory. DFT determines the electronic structure of a molecule by calculating its electron density, which is computationally less intensive than solving for the many-electron wavefunction directly.[9] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this workflow. B3LYP has a long-standing track record of providing excellent results for a wide range of organic molecules, particularly for predicting molecular geometries and vibrational frequencies.[10][11][12]

The Role of the Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is chosen for its robustness and comprehensive nature.[13][14]

  • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are crucial for chemical bonding and reactivity.

  • ++ : The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for accurately describing species with electron density far from the nucleus, such as anions or molecules with lone pairs, and for calculating properties like electron affinity.[15]

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is critical for accurately modeling bonding environments and calculating properties like vibrational frequencies and hyperpolarizability.[11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the geometry and electronic properties of halogenated and nitroaromatic compounds.[12][13]

Computational Workflow

The overall computational process follows a logical sequence to ensure the validity of the calculated properties. First, the molecular geometry is optimized to find its lowest energy conformation. A frequency calculation is then performed on the optimized structure to confirm it is a true energy minimum and to simulate its vibrational spectrum. Finally, Time-Dependent DFT (TD-DFT) is used to investigate excited states and predict electronic absorption spectra.

Computational_Workflow cluster_analysis Property Analysis Input Initial 3D Structure of this compound Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirms Minimum Energy) Opt->Freq TDDFT TD-DFT Calculation (Electronic Transitions) Opt->TDDFT Geo Optimized Geometry (Bond Lengths, Angles) Freq->Geo Vib Vibrational Spectra (FT-IR, Raman) Freq->Vib Elec Electronic Properties (HOMO-LUMO, MEP) TDDFT->Elec NLO Nonlinear Optical (NLO) Properties TDDFT->NLO

Caption: A typical workflow for quantum chemical calculations.

Part 2: Step-by-Step Computational Protocol

This section outlines the practical steps for performing the calculations using a quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Structure Input : Construct the 3D structure of this compound using a molecular editor like GaussView or Avogadro. Ensure correct atom types and initial bonding.

  • Calculation Setup : In the Gaussian input file, specify the keywords for the calculation. For an optimization followed by a frequency calculation, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Requests "print" level output with additional information.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

    • Opt: Requests geometry optimization to the nearest stationary point.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution : Submit the input file to the computational server.

  • Validation : After the calculation completes, verify that the optimization converged successfully. Open the output log file and check for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a true energy minimum.

  • Data Extraction : Extract the optimized Cartesian coordinates, bond lengths, dihedral angles, and the calculated vibrational frequencies and their corresponding IR intensities.

Part 3: Results and Scientific Interpretation

Optimized Molecular Geometry

The initial step of any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. The optimization process systematically alters the geometry to minimize the total electronic energy. The resulting bond lengths and angles provide the first layer of insight into the molecule's structure. For quinoline derivatives, electron delocalization across the fused ring system is a key feature.[16]

ParameterDescriptionExpected Outcome for this compound
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.C-N and C-C bond lengths within the quinoline ring will be intermediate between typical single and double bonds, indicating aromatic character.[16] The C-Br and C-N (nitro) bond lengths will be consistent with those in similar aromatic compounds.
Bond & Dihedral Angles Define the molecule's 3D shape and steric environment.The quinoline ring system is expected to be largely planar. Minor deviations may occur due to steric hindrance from the bulky bromo and nitro substituents.
Vibrational Spectroscopy (FT-IR)

Frequency calculations not only confirm that the optimized structure is an energy minimum but also predict the molecule's vibrational spectrum (FT-IR and Raman).[17] Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, N=O bend). Comparing the theoretical spectrum with experimental data is a critical step for validating the chosen computational method.[12] Key expected vibrational modes for this compound would include aromatic C-H stretching, C=C and C=N ring stretching, and symmetric/asymmetric stretching of the NO₂ group.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[18][19] Their energies and spatial distribution are fundamental to understanding chemical reactivity.

  • HOMO : Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO : Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.[20]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive.[20][21] For drug candidates, a suitable HOMO-LUMO gap (typically 4-8 eV) is often desired to ensure stability under physiological conditions.[18]

HOMO_LUMO_Diagram cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO_level HOMO_level HOMO_level->LUMO_level   ΔE = E_LUMO - E_HOMO    Energy_label Energy arrow

Caption: Conceptual diagram of HOMO-LUMO energy levels.
ParameterSymbolFormulaSignificance in Drug Design & Materials Science
HOMO Energy EHOMO-Related to the ionization potential (I ≈ -EHOMO). A higher EHOMO indicates a better electron donor.[16]
LUMO Energy ELUMO-Related to the electron affinity (A ≈ -ELUMO). A lower ELUMO indicates a better electron acceptor.[16]
Energy Gap ΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap is associated with higher reactivity and potential for charge transfer, which is relevant for NLO materials.[22]
Hardness η(I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.[23]
Softness S1 / (2η)The reciprocal of hardness. Soft molecules are more polarizable and reactive.[23]
Electronegativity χ(I + A) / 2Measures the power of an atom or group to attract electrons.[23]
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule.[24] It is an invaluable tool for predicting how a molecule will interact with other charged species.

  • Red/Yellow Regions : Indicate negative potential (electron-rich), corresponding to likely sites for electrophilic attack (e.g., around the oxygen atoms of the nitro group and the nitrogen of the quinoline ring).

  • Blue Regions : Indicate positive potential (electron-poor), corresponding to likely sites for nucleophilic attack (e.g., around the hydrogen atoms).[20]

For drug design, the MEP map can help predict non-covalent interactions, such as hydrogen bonding, with a biological target like a protein receptor.[1]

Nonlinear Optical (NLO) Properties

Quinoline derivatives are often investigated for their NLO properties due to the extended π-electron delocalization within their structure.[16][25] The presence of electron-donating and electron-withdrawing groups can enhance these properties. In this compound, the nitro group acts as a strong electron-withdrawing group, which can induce significant charge transfer and enhance NLO response. The key parameters calculated are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). A large β₀ value suggests the material may have potential applications in optoelectronics and photonics.[13][14]

Conclusion

This technical guide outlines a robust and scientifically grounded computational protocol for the comprehensive analysis of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict its structural, vibrational, and electronic properties. The insights gained from analyzing the optimized geometry, HOMO-LUMO gap, MEP surface, and NLO parameters provide a critical foundation for understanding the molecule's reactivity and stability. This knowledge is indispensable for guiding the rational design of new therapeutic agents and advanced materials, ultimately saving significant time and resources in the drug discovery and development pipeline.[2][8]

References

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. (n.d.). CNR-IRIS.
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (n.d.). Taylor & Francis Online.
  • A Technical Guide to Quantum Chemical Calculations for O-(3-quinolyl)methylhydroxylamine. (n.d.). Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). ResearchGate.
  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (n.d.). MDPI.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). PMC - NIH.
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (n.d.). Taylor & Francis.
  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). PMC - NIH.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed.
  • Non linear optical properties of potent quinoline based schiff bases. (2025). ResearchGate.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025). ResearchGate.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024). ResearchGate.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025). ResearchGate.
  • Catalytic Synthesis of Arylisocyanates from Nitroaromatics. A Computational Study. (n.d.). ACS Publications.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate.
  • This compound (C9H5BrN2O2). (n.d.). PubChemLite.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). R Discovery.
  • Synthesis, Characterization and Density Functional Theory Studies of 3-Chlorochromones. (n.d.).
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.
  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Prensip Journals.
  • B3LYP optimised structure of 4- nitroaniline. (n.d.). ResearchGate.
  • The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals. (n.d.). Benchchem.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). RSC Publishing.
  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. (2021). Semantic Scholar.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
  • theoretical studies on 8-hydroxyquinoline electronic structure. (n.d.). Benchchem.
  • Effects of mono-halogen-substitution on the Electronic and Non-Linear Optical Properties of Poly(3-hexylthiophene-2,5-diyl) for. (n.d.). AWS.
  • 8-Bromo-5-nitroisoquinoline | 252861-41-9. (n.d.). Sigma-Aldrich.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). PubMed.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). OUCI.
  • Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. (2025). ResearchGate.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org.
  • Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube.
  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). PubMed.
  • Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2025). ResearchGate.

Sources

An In-depth Technical Guide to 8-Bromo-5-nitroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Bromo-5-nitroquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's history, synthesis, physicochemical properties, and its applications as a versatile building block in the creation of complex molecular architectures.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline nucleus is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its distinct substitution pattern, offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of a diverse array of more complex molecules. The presence of the bromine atom and the nitro group opens avenues for various chemical transformations, including nucleophilic aromatic substitution and reduction, respectively.

Discovery and Historical Context

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis is a logical extension of the extensive research into the electrophilic substitution reactions of quinoline and its derivatives that has been ongoing since the late 19th and early 20th centuries. The systematic investigation of bromination and nitration of the quinoline core has led to the preparation of a wide array of isomers, each with its own unique chemical reactivity and potential applications. The synthesis of related compounds, such as 5-bromo-8-nitroisoquinoline, has been well-documented, and the methodologies employed are directly applicable to the synthesis of this compound.[1][2]

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the nitration of 8-bromoquinoline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of byproducts.

The Rationale Behind the Synthetic Route

The choice of 8-bromoquinoline as the starting material is strategic. The bromine atom at the 8-position is introduced via established methods, such as the Skraup synthesis using 2-bromoaniline.[3] The subsequent nitration of 8-bromoquinoline is directed by the electronic properties of the quinoline ring system. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution occurs on the benzene ring. The existing bromo group at the 8-position is an ortho-, para-director, but also a deactivator. The directing effect of the quinoline nitrogen and the bromo substituent, combined with the reaction conditions, favors the introduction of the nitro group at the 5-position.

Reaction Mechanism

The nitration of 8-bromoquinoline proceeds via a standard electrophilic aromatic substitution mechanism. In a mixture of concentrated sulfuric and nitric acids, the nitronium ion (NO₂⁺) is generated, which acts as the electrophile. The π-electron system of the quinoline's benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as the bisulfate ion) restores the aromaticity of the ring, yielding this compound.

Diagram of the Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product 8-Bromoquinoline 8-Bromoquinoline Nitration Nitration 8-Bromoquinoline->Nitration Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration Fuming HNO3 Fuming HNO3 Fuming HNO3->Nitration This compound This compound Nitration->this compound

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

This compound is a light yellow to yellow solid.[4] A comprehensive understanding of its physicochemical and spectroscopic properties is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 139366-35-1ChemicalBook
Molecular Formula C₉H₅BrN₂O₂ChemicalBook
Molecular Weight 253.05 g/mol ChemicalBook
Melting Point 136-137 °C[4]
Boiling Point (Predicted) 370.5 ± 27.0 °C[4]
Density (Predicted) 1.747 ± 0.06 g/cm³[4]
Appearance Light yellow to yellow solid[4]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the bromine atom. A link to a ¹H NMR spectrum can be found on ChemicalBook, which can be used for preliminary analysis.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the bromine and nitro groups, as well as those in the vicinity of the nitrogen atom, are expected to show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the C-Br stretching vibration (typically in the fingerprint region). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry.[2][6] The two functional groups, the bromine atom and the nitro group, serve as handles for further chemical modifications.

Role as a Synthetic Intermediate
  • Nucleophilic Aromatic Substitution: The bromine atom at the 8-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a common strategy for building molecular diversity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a versatile functional group for further derivatization. This amino group can be acylated, alkylated, or converted to other functionalities via diazotization reactions.[1]

  • Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.[1]

Precursor to Bioactive Molecules

The quinoline scaffold is present in numerous approved drugs and biologically active compounds.[7][8][9] While specific examples of marketed drugs derived directly from this compound are not widely reported, its utility as a building block in the synthesis of potential therapeutic agents is clear. For instance, derivatives of 8-hydroxyquinoline, which can be synthesized from precursors like 8-bromoquinoline, have shown a wide range of biological activities, including as inhibitors of 2-oxoglutarate oxygenases.[10] The introduction of a nitro group can also enhance the biological activity of quinoline derivatives.[11]

Diagram of the Role of this compound in Synthesis

G cluster_transformations Chemical Transformations cluster_derivatives Derivative Scaffolds cluster_applications Potential Applications This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nitro Reduction Nitro Reduction This compound->Nitro Reduction Cross-Coupling Cross-Coupling This compound->Cross-Coupling 8-Substituted-5-nitroquinolines 8-Substituted-5-nitroquinolines Nucleophilic Substitution->8-Substituted-5-nitroquinolines 8-Bromo-5-aminoquinoline 8-Bromo-5-aminoquinoline Nitro Reduction->8-Bromo-5-aminoquinoline 8-Aryl/Alkyl-5-nitroquinolines 8-Aryl/Alkyl-5-nitroquinolines Cross-Coupling->8-Aryl/Alkyl-5-nitroquinolines Bioactive Molecules Bioactive Molecules 8-Substituted-5-nitroquinolines->Bioactive Molecules Pharmaceuticals Pharmaceuticals 8-Bromo-5-aminoquinoline->Pharmaceuticals Functional Materials Functional Materials 8-Aryl/Alkyl-5-nitroquinolines->Functional Materials

Caption: Versatility of this compound as a synthetic intermediate.

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound based on the nitration of 8-bromoquinoline.[4]

Materials and Equipment:

  • 8-Bromoquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (32.5 mL) dropwise to the cooled solution over a period of 10 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature. Then, heat the mixture to 65 °C and maintain this temperature for 48 hours.

  • Quenching: After 48 hours, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing 500 g of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (5 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash them once with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a light yellow solid.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: Approximately 28.6 g (94% yield) of this compound as a light yellow solid.[4]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic, especially during the addition of nitric acid. Maintain careful temperature control.

  • Handle fuming nitric acid with extreme caution as it is highly corrosive and a strong oxidizing agent.

Conclusion and Future Outlook

This compound is a synthetically valuable compound with significant potential in the development of new chemical entities with diverse applications. Its well-defined reactivity allows for its use as a versatile building block in the construction of complex molecular frameworks. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of key intermediates like this compound is expected to increase. Future research will likely focus on expanding the library of derivatives synthesized from this precursor and exploring their biological activities and material properties in greater detail. The development of more efficient and sustainable synthetic routes to this and other functionalized quinolines will also remain an active area of investigation.

References

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.Organic Syntheses, 2005, 81, 98.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • 8-bromoquinoline – a painless Skraup synthesis.Org Prep Daily.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.The Royal Society of Chemistry.
  • Synthesis of 8-Bromoquinoline.ChemicalBook.
  • This compound CAS#: 139366-35-1.ChemicalBook.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC - NIH.
  • This compound(139366-35-1) 1H NMR spectrum.ChemicalBook.
  • 5-Bromo-8-nitroquinoline.ChemBK.
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.Benchchem.
  • 8-Bromoquinoline | C9H6BrN | CID 140109.PubChem.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.SpectraBase.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.PMC.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.MDPI.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.PubMed.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.

Sources

Theoretical studies on 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 8-Bromo-5-nitroquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. We move beyond a mere description of its properties to deliver a detailed narrative grounded in theoretical and computational chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's electronic structure, reactivity, and potential as a pharmacophore, as validated and predicted by modern computational methodologies.

Introduction: The Significance of this compound

This compound is a derivative of quinoline, a fused aromatic nitrogen-containing heterocycle that is a core scaffold in numerous pharmacologically active compounds.[1] Its derivatives are widely recognized for a diverse range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic placement of a bromine atom at the C8 position and a potent electron-withdrawing nitro group at the C5 position creates a unique electronic landscape, making this compound not only a versatile synthetic intermediate but also a molecule with intrinsic potential for biological interactions.[3][4]

Theoretical studies, primarily leveraging quantum mechanics, offer a powerful lens to investigate molecules at a subatomic level.[5] By employing computational models, we can predict and rationalize a molecule's geometric structure, spectroscopic signatures, electronic properties, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone.[5] This guide will dissect this compound through the prism of Density Functional Theory (DFT) and related computational techniques, illustrating how these methods inform rational drug design and materials science.

The Experimental Ground Truth: Synthesis and Characterization

A robust theoretical model must be validated against experimental data. The synthesis and spectroscopic characterization of this compound provide this essential "ground truth."

Synthesis Protocol

The preparation of this compound is a well-established process, often starting from isoquinoline, which is first brominated and then nitrated. A common and efficient method avoids the isolation of the intermediate 5-bromoisoquinoline.[3]

Step-by-Step Synthesis Methodology:

  • Bromination of Isoquinoline: Isoquinoline is dissolved in concentrated sulfuric acid and cooled to approximately -25°C.[6]

  • NBS Addition: N-Bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature (-22 to -26°C) to control the reaction and prevent the formation of difficult-to-remove byproducts.[6] This step yields 5-bromoisoquinoline in the reaction mixture.

  • Nitration: Without isolating the intermediate, potassium nitrate is added to the reaction mixture. The strong acidic environment generates the nitronium ion (NO₂⁺), which acts as the electrophile for the nitration step.[3]

  • Workup and Purification: The reaction mixture is poured onto ice, and the resulting precipitate is filtered. The crude product is then purified by recrystallization, typically from a heptane/toluene mixture, to yield pure this compound as light yellow needles.[3]

This protocol highlights the importance of careful temperature control and stoichiometry to achieve a high yield of the desired product.[6]

Spectroscopic Signature

The identity and purity of the synthesized this compound are confirmed by various spectroscopic techniques. These experimental spectra serve as benchmarks for validating the accuracy of our computational models.

Property Experimental Data Source
Molecular Formula C₉H₅BrN₂O₂[7][8]
Molecular Weight 253.05 g/mol [8]
Melting Point 137.5-139.5°C[3]
¹H NMR (DMSO-d₆) δ 9.81 (s, 1H), 8.87 (d, 1H), 8.39 (d, 1H), 8.36 (d, 1H), 8.16 (dd, 1H)[3]
IR (KBr, cm⁻¹) Key peaks corresponding to aromatic C-H, C=N, C=C stretching, and N-O stretching of the nitro group.[2]

The Computational Scientist's Toolkit: Theoretical Methodologies

To explore the intricacies of this compound, we employ a suite of computational tools, with Density Functional Theory (DFT) at the forefront.

Why DFT? DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an exceptional balance between computational cost and accuracy by approximating the complex many-electron problem to a simpler one based on the electron density.[9] Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with Pople-style basis sets such as 6-311++G(d,p) have been shown to provide excellent results for the geometry, vibrational frequencies, and electronic properties of heterocyclic systems.[9][10]

Our Computational Workflow: The theoretical investigation follows a systematic and self-validating protocol.

G cluster_input Input Phase cluster_calc Calculation Engine (DFT: B3LYP/6-311++G) cluster_output Analysis & Validation Input Initial 3D Structure (e.g., from PubChem [17]) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Props Electronic Property Calculations (NBO, MEP, FMO) Opt->Props Geo Optimized Geometry (Bond Lengths, Angles) Opt->Geo Vib Vibrational Spectra (IR) Compare with Experiment Freq->Vib Elec Electronic Insights (Reactivity, Stability) Props->Elec

Caption: General workflow for DFT-based molecular analysis.

A Deeper Dive: Theoretical Analysis of this compound

Applying the DFT framework allows us to construct a detailed molecular portrait of this compound.

Optimized Molecular Geometry
Vibrational Spectroscopy: A Harmony of Theory and Experiment

DFT calculations can predict the infrared (IR) spectrum of a molecule. By comparing the calculated vibrational frequencies with the experimental spectrum, we can confidently assign specific molecular motions to each absorption band.[10] For this compound, key predicted vibrations would include:

  • Aromatic C-H stretching: Typically above 3000 cm⁻¹.

  • N=O asymmetric and symmetric stretching (from NO₂): Strong absorptions expected in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

  • C=C and C=N ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: Expected at lower frequencies in the fingerprint region.

This correlative analysis provides strong evidence that the computational model accurately represents the real-world molecule.

Frontier Molecular Orbitals (FMOs) and Reactivity

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[11]

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely distributed across the quinoline ring system.

G cluster_homo cluster_lumo cluster_gap a [ Molecule ] b -> a->b c [ Nucleophilic Reaction ] b->c d [ Electrophilic Reaction ] e <- d->e e->a f Chemical Stability & Reactivity

Caption: Conceptual role of Frontier Molecular Orbitals in reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It provides an intuitive guide to its reactive sites.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this is expected around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected on the hydrogen atoms and near the carbon atoms attached to the electronegative groups.

The MEP map is an invaluable tool for predicting how the molecule will interact with other reagents or a biological receptor site.

From Theory to Application: Predicting Biological Activity

The ultimate goal for many researchers is to leverage theoretical insights for practical applications, particularly in drug development.

Structure-Activity Relationships (SAR)

Computational studies are central to understanding SAR. By analyzing the electronic properties of this compound, we can rationalize its potential biological activity. The presence of the nitro group, for instance, significantly enhances the antiproliferative effects of bromoquinolines.[4] This is partly because the nitro group activates the bromo group for nucleophilic aromatic substitution (SₙAr), allowing for the synthesis of diverse derivatives, and also because it modulates the molecule's ability to participate in single-electron transfer processes, which can be crucial for biological activity.[4]

Molecular Docking: A Window into Bio-molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme).[12][13] This method is fundamental to modern drug discovery.

While specific docking studies on this compound are not widely published, its derivatives are extensively studied. Quinoline scaffolds are known to target various enzymes, including bacterial DNA gyrase and Epidermal Growth Factor Receptor (EGFR) in cancer cells.

Hypothetical Docking Protocol against Bacterial DNA Gyrase:

  • Preparation of Receptor: The 3D crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 6F86) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[14]

  • Preparation of Ligand: The DFT-optimized 3D structure of this compound is prepared by assigning appropriate charges and atom types.

  • Docking Simulation: A docking algorithm systematically searches for the best binding poses of the ligand within the active site of the receptor, scoring each pose based on a force field. The output is a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Analysis: The results can predict whether the molecule is likely to be an effective inhibitor of the enzyme, guiding further synthesis and in vitro testing.[12]

G cluster_prep Preparation cluster_dock Simulation cluster_res Results & Analysis Receptor Receptor Structure (e.g., DNA Gyrase) Dock Docking Algorithm (Pose Generation & Scoring) Receptor->Dock Ligand Ligand Structure (this compound) Ligand->Dock Pose Binding Pose (H-bonds, Hydrophobic) Dock->Pose Score Binding Affinity (kcal/mol) Dock->Score Lead Lead Compound Identification Pose->Lead Score->Lead

Caption: Standard workflow for a molecular docking study.

Conclusion

The theoretical study of this compound provides a powerful, multi-faceted understanding of its chemical nature. Through the application of DFT and molecular modeling techniques, we can move beyond empirical observation to a predictive and rational framework. The close agreement between calculated and experimental spectroscopic data validates our computational models, lending high confidence to the predicted electronic properties and reactivity. These insights, from the distribution of frontier orbitals to the mapping of electrostatic potential, are not merely academic; they form the logical foundation for designing novel derivatives with enhanced biological activity. As a key synthetic intermediate and a molecule with promising intrinsic properties, this compound stands as a prime example of how computational chemistry can accelerate innovation in drug discovery and materials science.

References

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available from: researchgate.
  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Available from: patents.google.
  • PubChemLite. This compound (C9H5BrN2O2). Available from: pubchemlite.deepchem.io/compound/15709182
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01531a
  • ResearchGate. Synthesis of nitroquinoline derivatives 9. Available from: researchgate.
  • CUNY Academic Works. QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Available from: academicworks.cuny.edu/gc_etds/4636/
  • PubChemLite. 8-bromo-5-nitroisoquinoline (C9H5BrN2O2). Available from: pubchemlite.deepchem.io/compound/18373975
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: acgpubs.org/journal/index.php/OC/article/view/285
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: researchgate.net/publication/244498308_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: www.ncbi.nlm.nih.gov/pmc/articles/PMC7022795/
  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: www.ncbi.nlm.nih.gov/pmc/articles/PMC9099238/
  • PubChem. 8-Quinolinol, 5-bromo-. Available from: pubchem.ncbi.nlm.nih.gov/compound/70974
  • PubMed Central. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: www.ncbi.nlm.nih.gov/pmc/articles/PMC8199201/
  • Hindawi. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Available from: www.hindawi.com/journals/jchem/2020/7168731/
  • PubMed. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach.
  • PubChem. 5-Bromo-8-nitroquinoline. Available from: pubchem.ncbi.nlm.nih.gov/compound/581618
  • ResearchGate. (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Available from: researchgate.
  • ResearchGate. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Available from: researchgate.
  • OUCI. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available from: ouci.dntb.gov.ua/en/works/b9PqEAGp/
  • Semantic Scholar. Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Available from: www.semanticscholar.org/paper/Synthesis-and-Antibacterial%2C-Antioxidant%2C-and-of-Zeleke-Eswaramoorthy/132918894179e379058b8f2d655f41423c14c555
  • Science Alert. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Available from: scialert.net/abstract/?doi=ijp.2013.433.440
  • RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. Available from: pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963k
  • ResearchGate. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Available from: researchgate.net/publication/281681283_DFT_studies_and_vibrational_spectra_of_isoquinoline_and_8-hydroxyquinoline
  • Guidechem. 5-BROMO-8-NITROQUINOLINE 176967-80-9 wiki. Available from: www.guidechem.com/wiki/5-bromo-8-nitroquinoline-176967-80-9.html
  • ResearchGate. Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Available from: researchgate.
  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: www.openaccessjournals.
  • ResearchGate. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Available from: researchgate.net/publication/288031355_Antimicrobial_Activity_of_8-Hydroxyquinoline_and_Transition_Metal_Complexes
  • PubMed. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives.
  • Journal of Applied Pharmaceutical Science. Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Available from: japsonline.com/admin/php/uploads/2639_pdf.pdf
  • NIH. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available from: www.ncbi.nlm.nih.gov/pmc/articles/PMC11100345/
  • ChemInform Abstract. 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available from: www.researchgate.
  • ChemicalBook. This compound | 139366-35-1. Available from: www.chemicalbook.com/ChemicalProductProperty_EN_CB8273611.htm
  • ChemicalBook. 8-bromo-5-fluoroquinoline synthesis. Available from: www.chemicalbook.com/synthesis/139366-34-0.html
  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available from: researchgate.net/publication/336173041_Synthesis_Antimicrobial_Activity_and_Molecular_Docking_Studies_of_7-Bromoquinoline-58-dione_containing_Aryl_sulphonamides
  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • Journal of the American Chemical Society. 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • SpringerLink. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Available from: link.springer.com/article/10.1007/s10593-005-0255-8

Sources

An In-depth Technical Guide to the Purity Analysis of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate for more complex molecules necessitates a thorough understanding of its purity profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the analytical methodologies required to assess the purity of this compound, ensuring its suitability for downstream applications where quality and consistency are paramount. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to elucidate the scientific rationale behind the selection of specific techniques and experimental parameters.

Understanding the Impurity Profile

The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the nitration of 8-bromoquinoline.[1] This process can lead to a range of potential impurities that must be identified and quantified.

Potential Impurities in this compound:

Impurity Origin Significance
8-BromoquinolineUnreacted starting materialCan impact reaction stoichiometry and yield in subsequent steps.
Isomeric NitroquinolinesIncomplete regioselectivity during nitrationMay possess different biological activities or toxicities.
Di-bromo or Di-nitro compoundsOver-reaction or side reactionsCan alter the physicochemical properties of the final product.
Residual SolventsFrom reaction and purification stepsMust be controlled within acceptable limits for pharmaceutical applications.
Inorganic SaltsFrom workup and purificationCan affect solubility and catalytic processes.

The following diagram illustrates the logical flow of purity analysis for this compound, starting from initial qualitative assessments to comprehensive quantitative evaluation.

Purity_Analysis_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_final Final Purity Assessment TLC Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Indicates complexity Melting_Point Melting Point Determination Assay Assay Determination Melting_Point->Assay Preliminary purity check Spectroscopy Spectroscopic Identification (NMR, IR, MS) Related_Substances Quantification of Related Substances Spectroscopy->Related_Substances Impurity identification HPLC->Assay HPLC->Related_Substances UPLC Ultra-Performance Liquid Chromatography (UPLC) UPLC->Assay UPLC->Related_Substances GC Gas Chromatography (GC) for Residual Solvents Final_Report Certificate of Analysis (CoA) GC->Final_Report Karl_Fischer Karl Fischer Titration for Water Content Karl_Fischer->Final_Report Assay->Final_Report Related_Substances->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Chromatographic Methods for Purity Determination

Chromatography is the cornerstone of purity analysis for organic compounds, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase method is generally preferred due to the moderate polarity of the molecule.

Rationale for Method Development:

  • Stationary Phase: A C18 column is a robust starting point, providing good retention and selectivity for a wide range of aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic nature of the buffer helps to suppress the ionization of any residual basic impurities, leading to better peak shapes.

  • Detection: The extended chromophore in the quinoline ring system allows for sensitive detection using a UV detector, typically in the range of 220-350 nm.[2]

Detailed HPLC Protocol:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

This method should provide good separation of the parent compound from its potential impurities. For even faster and more efficient separations, Ultra-Performance Liquid Chromatography (UPLC) can be employed, utilizing sub-2 µm particle size columns.

Spectroscopic Analysis for Structural Confirmation and Impurity Identification

Spectroscopic techniques are indispensable for confirming the chemical identity of this compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons on the quinoline ring are characteristic and can be used to confirm the substitution pattern.

Expected ¹H NMR Data (in DMSO-d₆):

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.87d~5.9
H-3~8.16dd~5.9, ~0.6
H-4~9.81d~0.6
H-6~8.39d~8.1
H-7~8.36d~8.1

Data adapted from available literature for similar compounds.[3]

Any significant deviation from this pattern or the presence of additional signals may indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound and its impurities. When coupled with a chromatographic technique (e.g., LC-MS), it allows for the determination of the molecular weight of each separated component. The expected monoisotopic mass for this compound (C₉H₅BrN₂O₂) is approximately 251.9534 g/mol .[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic peaks for this compound would include:

  • C-Br stretch: ~500-600 cm⁻¹

  • NO₂ asymmetric stretch: ~1520-1560 cm⁻¹

  • NO₂ symmetric stretch: ~1340-1380 cm⁻¹

  • Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

Thermal Analysis

Melting Point

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range close to the literature value (typically around 136-137 °C for this compound) suggests high purity.[1] A broad melting range is indicative of the presence of impurities.

Quantitative Analysis

For drug development and other regulated applications, it is crucial to perform a quantitative analysis to determine the exact purity (assay) and the levels of specific impurities.

Assay Determination by HPLC:

The assay of this compound can be determined using the HPLC method described above by comparing the peak area of the main component in the sample to that of a certified reference standard.

Calculation:

Assay (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x Puritystandard

Conclusion

The purity analysis of this compound is a multi-faceted process that requires the application of a combination of chromatographic, spectroscopic, and thermal analysis techniques. A systematic approach, as outlined in this guide, will ensure a comprehensive evaluation of the material's quality. For researchers and drug development professionals, adherence to these principles is fundamental for generating reliable data and ensuring the safety and efficacy of the final products. It is imperative to handle this compound with appropriate safety precautions, as outlined in its Safety Data Sheet, including the use of personal protective equipment in a well-ventilated area.[5][6]

References

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • 8-Bromo-6-ethyl-5-nitroquinoline Properties vs Temperature. Chemcasts.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A. 2017;1492:55-60.
  • SAFETY DATA SHEET.
  • This compound Chemical Properties. ChemicalBook.
  • 8-Quinolinol, 5-bromo-. PubChem.
  • 8-Bromo-6-ethyl-5-nitroquinoline Properties vs Pressure. Chemcasts.
  • 8-BROMO-5-NITRO-ISOQUINOLINE CAS#: 252861-41-9. ChemicalBook.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • 5-Bromo-8-nitroquinoline. PubChem.
  • Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate.
  • 5-BROMO-8-NITROQUINOLINE 176967-80-9 wiki. Guidechem.
  • This compound (C9H5BrN2O2). PubChemLite.
  • 8-bromo-5-nitroisoquinoline (C9H5BrN2O2). PubChemLite.
  • 8-Bromo-5-nitroisoquinoline. Sigma-Aldrich.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

Sources

A Researcher's Guide to Sourcing 8-Bromo-5-nitroquinoline for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available sources for 8-Bromo-5-nitroquinoline (CAS No. 139366-35-1). Beyond a simple list of suppliers, this document offers insights into supplier selection, quality assessment, and best practices for handling this specialized chemical compound, ensuring the integrity and success of your research endeavors.

Introduction: The Significance of this compound in Modern Research

This compound is a substituted quinoline molecule of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the presence of both an electron-withdrawing nitro group and a strategically placed bromine atom, make it a versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular scaffolds.

The quinoline core itself is a privileged structure in drug discovery, appearing in a wide range of approved therapeutic agents. Consequently, derivatives such as this compound are actively investigated for their potential as intermediates in the synthesis of novel kinase inhibitors, anti-parasitic agents, and other biologically active compounds. The purity and reliable supply of this starting material are therefore paramount to achieving reproducible and meaningful experimental results.

Commercial Suppliers of this compound

A critical step in any research project is the procurement of high-quality starting materials. The following section details the commercial suppliers of this compound (CAS No. 139366-35-1), with a comparative analysis to aid in your selection process.

Supplier Overview and Comparative Data

For ease of comparison, the table below summarizes the key specifications and offerings from various suppliers. It is important to note that while some companies are direct manufacturers, others act as distributors for primary suppliers like Ambeed, Inc.

SupplierPurityCAS NumberMolecular FormulaAdditional Information
Sigma-Aldrich 98%139366-35-1C₉H₅BrN₂O₂Distributed for Ambeed, Inc.
Ambeed Not specified, but comprehensive analytical data (NMR, HPLC, LC-MS) is available[1]139366-35-1[1]C₉H₅BrN₂O₂Appears to be a primary manufacturer or key supplier.
Alfa Chemistry Not specified139366-35-1[2]C₉H₅BrN₂O₂Offers the product for experimental/research use.[2]
AbacipharmTech Not specified139366-35-1[3]C₉H₅BrN₂O₂[3]Delivery time is stated as 1 week.[3]
Zhejiang Aobang Pharmaceutical Not specified139366-35-1[4]C₉H₅BrN₂O₂Minimum order quantity may apply.[4]
ChemUniverse Not specifiedNot specifiedNot specifiedAvailable via a quote request form.[5]
Key Considerations for Supplier Selection

The choice of supplier should not be based solely on price. For a critical reagent like this compound, the following factors are of paramount importance:

  • Purity and Analytical Data: A purity of ≥98% is a good starting point for most applications. However, the nature of the remaining impurities can be critical. Reputable suppliers like Ambeed offer comprehensive analytical data (NMR, HPLC, LC-MS), which is invaluable for confirming the structure and identifying any potential contaminants that might interfere with downstream reactions.[1]

  • Batch-to-Batch Consistency: For long-term projects or studies where reproducibility is crucial, establishing a relationship with a supplier who can guarantee batch-to-batch consistency is essential. This often means favoring primary manufacturers over distributors.

  • Availability and Lead Times: Research timelines can be tight. Suppliers with clear stock levels and reliable delivery estimates, such as AbacipharmTech's stated 1-week delivery time, can be advantageous.[3]

  • Technical Support: The ability to speak with a technically knowledgeable representative can be invaluable if issues arise with the product or if you require more detailed specifications.

Experimental Protocols and Workflows

Supplier Selection Workflow

The process of selecting and procuring a chemical reagent should be systematic to ensure quality and project alignment. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Validation A Identify Potential Suppliers (e.g., Sigma-Aldrich, Ambeed, Alfa Chemistry) B Verify CAS No. 139366-35-1 A->B Crucial first step C Request/Download Analytical Data (CoA, NMR, HPLC) B->C D Compare Purity and Impurity Profiles C->D E Assess Batch-to-Batch Consistency Information D->E F Obtain Quotes and Compare Lead Times E->F G Place Order for Small/Evaluation Quantity F->G H In-house QC Verification of Received Material G->H I Approve Supplier for Large-Scale Purchase H->I

Caption: A logical workflow for selecting a reliable supplier for this compound.

Handling and Storage Protocol

Proper handling and storage are critical to maintain the integrity of this compound.

Physical and Chemical Properties:

  • Appearance: Solid

  • Melting Point: 136-137 °C[6]

  • Boiling Point (Predicted): 370.5±27.0 °C[6]

  • Density (Predicted): 1.747±0.06 g/cm³[6]

Storage:

  • The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[6]

  • Inert atmosphere storage (e.g., under Argon or Nitrogen) is recommended for long-term stability, especially if the material is of very high purity.

Handling:

  • As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

The availability of high-purity this compound from a range of commercial suppliers is a significant enabler for research in medicinal chemistry and drug discovery. While distributors like Sigma-Aldrich offer a convenient purchasing route, researchers seeking the highest level of quality assurance and batch consistency should consider engaging directly with primary suppliers such as Ambeed. By following a systematic supplier evaluation process and adhering to best practices for handling and storage, scientists can ensure the integrity of their starting materials, laying a solid foundation for the success of their research and development programs.

References

  • This compound - AbacipharmTech-Global Chemical supplier. AbacipharmTech. [Link]
  • This compound (C9H5BrN2O2) - PubChemLite. PubChemLite. [Link]
  • This compound cas no.139366-35-1 - ZHEJIANG... ZHEJIANG Aobang Pharmaceutical Co., Ltd. [Link]
  • 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618 - PubChem. PubChem. [Link]
  • 8-bromo-5-nitroisoquinoline (C9H5BrN2O2) - PubChemLite. PubChemLite. [Link]
  • Inquiry Product - 8-Bromo-5-nitroisoquinoline - AbacipharmTech-Global Chemical supplier. AbacipharmTech. [Link]
  • Request A Quote - ChemUniverse. ChemUniverse. [Link]
  • Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. ChemUniverse. [Link]

Sources

Methodological & Application

Synthesis of 8-Bromo-5-nitroquinoline from 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 8-Bromo-5-nitroquinoline from 8-Hydroxyquinoline

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a versatile bromine handle for cross-coupling reactions, makes it a sought-after intermediate for the synthesis of novel pharmaceutical agents and functional organic materials. The synthesis from the readily available starting material, 8-hydroxyquinoline, presents a distinct chemical challenge: the conversion of a robust phenolic hydroxyl group at the 8-position into a bromine atom.

This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of this compound commencing from 8-hydroxyquinoline. The narrative explains the causality behind the chosen synthetic route and experimental conditions, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and drug development. The proposed pathway involves three primary transformations:

  • Nitration: Selective installation of a nitro group at the C5 position of the 8-hydroxyquinoline scaffold.

  • Functional Group Interconversion: Conversion of the 8-hydroxyl group into an 8-amino group, a necessary precursor for the final step. This is achieved via an intermediate with a suitable leaving group.

  • Sandmeyer Reaction: Diazotization of the 8-amino group followed by a copper(I) bromide-mediated substitution to yield the target this compound.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below, detailing the transformation from the starting material to the final product through key intermediates.

G cluster_0 Part 1: Nitration cluster_1 Part 2: Hydroxyl to Amine Conversion cluster_2 Part 3: Sandmeyer Reaction Start 8-Hydroxyquinoline I1 8-Hydroxy-5-nitroquinoline (Nitroxoline) Start->I1 HNO₃ / H₂SO₄ or 1. NaNO₂ 2. HNO₃ (oxidation) I2 8-Tosyloxy-5-nitroquinoline I1->I2 TsCl, Pyridine I3 8-Amino-5-nitroquinoline I2->I3 Aq. NH₃, heat I4 5-Nitroquinolin-8-diazonium salt I3->I4 NaNO₂, HBr (aq) 0-5 °C End This compound I4->End CuBr

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 8-Hydroxy-5-nitroquinoline

Principle and Rationale: The initial step involves an electrophilic aromatic substitution to introduce a nitro group onto the quinoline ring. The hydroxyl group at C8 is a potent activating group and directs electrophiles to the ortho (C7) and para (C5) positions. By carefully controlling the reaction conditions, nitration can be selectively achieved at the C5 position. A common and effective method is the nitrosation of 8-hydroxyquinoline followed by oxidation with nitric acid, which offers high yields and selectivity for the 5-nitro isomer.[1][2][3] Direct nitration with a standard nitric acid/sulfuric acid mixture is also possible, but may require more stringent control to prevent the formation of dinitro byproducts.[4]

Experimental Protocol 1: Nitrosation-Oxidation Method

  • Nitrosation: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 8-hydroxyquinoline in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting suspension at this temperature for 1-2 hours to ensure complete formation of 8-hydroxy-5-nitrosoquinoline.

  • Oxidation: Slowly add nitric acid (e.g., 30-40% solution) to the suspension. An exothermic reaction will occur. Maintain the temperature between 10-35 °C using an ice bath as needed.[3]

  • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the crude product thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent such as acetone or a DMF/water mixture to obtain pure 8-hydroxy-5-nitroquinoline as a yellow crystalline solid.[1][3]

Data Presentation: Reagent Summary for Part 1

ReagentMolar Mass ( g/mol )Molar Eq.QuantityRole
8-Hydroxyquinoline145.161.0(User Defined)Starting Material
Sodium Nitrite (NaNO₂)69.00~1.05StoichiometricNitrosating Agent
Hydrochloric Acid (conc.)36.46ExcessSolvent/CatalystAcidic Medium
Nitric Acid (~35%)63.01StoichiometricOxidizing AgentOxidation
Acetone/DMF--As neededRecrystallization

Part 2: Conversion of 8-Hydroxy-5-nitroquinoline to 8-Amino-5-nitroquinoline

Principle and Rationale: The direct conversion of a phenolic hydroxyl group to an amino group is challenging due to the poor leaving group ability of the hydroxide ion. A robust strategy involves a two-step process: first, converting the hydroxyl into an excellent leaving group, such as a tosylate (p-toluenesulfonate), and second, displacing this group with an ammonia source. Tosylation is achieved by reacting the phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The subsequent nucleophilic aromatic substitution with aqueous ammonia under heat and pressure (or in a sealed tube) yields the desired 8-amino-5-nitroquinoline. This approach is analogous to methods used for synthesizing other substituted quinolines.[5]

Experimental Protocol 2: Tosylation and Amination

  • Tosylation: In a dry flask under a nitrogen atmosphere, dissolve 8-hydroxy-5-nitroquinoline in pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-tosyloxy-5-nitroquinoline. Purify by column chromatography if necessary.

  • Amination: Place the 8-tosyloxy-5-nitroquinoline and concentrated aqueous ammonia in a sealed pressure vessel or a heavy-walled sealed tube.

  • Heat the mixture at 150-180 °C for 8-12 hours.

  • After cooling, carefully open the vessel, collect the solid product by filtration, and wash with water.

  • Purify the crude 8-amino-5-nitroquinoline by recrystallization from ethanol or a similar solvent.

Data Presentation: Reagent Summary for Part 2

ReagentMolar Mass ( g/mol )Molar Eq.QuantityRole
8-Hydroxy-5-nitroquinoline190.151.0(User Defined)Starting Material
p-Toluenesulfonyl Chloride190.65~1.2StoichiometricTosylating Agent
Pyridine79.10ExcessBase/SolventAcid Scavenger
Aqueous Ammonia (~30%)17.03 (NH₃)Large ExcessNucleophileAmine Source

Part 3: Synthesis of this compound via Sandmeyer Reaction

Principle and Rationale: The Sandmeyer reaction is a classic and highly effective method for converting a primary aromatic amine into an aryl halide.[6][7] The reaction proceeds in two stages. First, the 8-amino-5-nitroquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[8][9] In the second stage, this diazonium salt intermediate is decomposed by a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas.[10][11]

G cluster_diazotization Diazotization (Step 1) cluster_sandmeyer Sandmeyer Reaction (Step 2) Amine 8-Amino-5-nitroquinoline Diazonium 5-Nitroquinolin-8-diazonium Salt Amine->Diazonium NaNO₂, HBr (aq) 0-5 °C Product This compound Diazonium->Product CuBr Heat

Caption: Workflow for the Sandmeyer reaction.

Experimental Protocol 3: Diazotization and Bromination

  • Diazotization: Suspend 8-amino-5-nitroquinoline in an aqueous solution of hydrobromic acid (HBr, ~48%) in a beaker or flask.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Ensure the tip of the addition funnel is below the surface of the liquid. Maintain the temperature strictly below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for about 30-60 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with water and then a dilute sodium hydroxide solution to remove any acidic impurities.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Data Presentation: Reagent Summary for Part 3

ReagentMolar Mass ( g/mol )Molar Eq.QuantityRole
8-Amino-5-nitroquinoline189.171.0(User Defined)Starting Material
Sodium Nitrite (NaNO₂)69.00~1.1StoichiometricDiazotizing Agent
Hydrobromic Acid (48%)80.91Large ExcessAcid/SolventDiazotization Medium
Copper(I) Bromide (CuBr)143.45~1.2Catalytic/ReagentSandmeyer Catalyst

Safety Precautions

  • Acids: Concentrated nitric, sulfuric, and hydrobromic acids are highly corrosive and strong oxidizers. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[12][13]

  • Bromine Compounds: Copper(I) bromide can be harmful if ingested or inhaled. Handle with care, avoiding dust creation. Bromine and its vapors are highly toxic and corrosive.[14][15]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures at all times. Do not attempt to isolate the diazonium salt intermediate.

  • General: Conduct all steps of this synthesis in a well-ventilated chemical fume hood. Be aware of the exothermic nature of nitration and diazotization reactions and have appropriate cooling baths ready.

References

  • Urbanski, T. (1958). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Roczniki Chemii, 32, 415.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Semantic Scholar. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
  • Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41, 1027-1030.
  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • ResearchGate. (n.d.).
  • Carl ROTH. (n.d.).
  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.
  • Heiskanen, J. P., & Hormi, O. E. O. (2009). 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach. Tetrahedron, 65(2), 518-524.
  • The Royal Society of Chemistry. (n.d.).
  • Al-Salahi, R., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.
  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE. EP 4015505 A1.
  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • SciSpace. (n.d.).
  • Open Access Journals. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • Scribd. (n.d.). Bromine Liquid Safety Guidelines. [Link]
  • University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Master Organic Chemistry. (2018).
  • Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. [Link]
  • BYJU'S. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
  • ResearchGate. (n.d.).

Sources

Application Protocol: Regioselective Nitration of 8-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of the Quinoline Scaffold

8-Bromoquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its strategic functionalization is key to developing novel compounds with tailored biological activities or material properties. The introduction of a nitro (-NO₂) group via electrophilic aromatic substitution is a fundamental transformation, as the nitro group is a versatile handle for subsequent chemical modifications. It can be readily reduced to an amine, which can then be derivatized, or it can act as a leaving group in nucleophilic aromatic substitution reactions.[1]

This guide provides a detailed, field-proven protocol for the nitration of 8-bromoquinoline. We will delve into the mechanistic underpinnings of the reaction, present a robust, step-by-step experimental procedure with an emphasis on safety, and outline methods for purification and characterization. The primary objective is to achieve regioselective nitration, yielding predominantly 5-nitro-8-bromoquinoline, a valuable intermediate for further synthesis.

Mechanistic Rationale: Controlling Regioselectivity

The nitration of quinoline is a classic example of electrophilic aromatic substitution (EAS). The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, the combination of which generates the potent electrophile, the nitronium ion (NO₂⁺).

Under these strongly acidic conditions, the quinoline nitrogen is protonated to form the quinolinium ion. This protonation heavily deactivates the pyridine ring towards electrophilic attack, far more so than the benzene ring.[2] Consequently, substitution occurs exclusively on the carbocyclic (benzene) ring. The electronic properties of the quinolinium system direct incoming electrophiles primarily to the C-5 and C-8 positions.[2][3]

In our substrate, 8-bromoquinoline, the C-8 position is already occupied. The bromine atom is a deactivating but ortho-, para- directing group. However, the powerful directing effect of the protonated quinoline core dominates, guiding the incoming nitronium ion to the most favorable remaining position on the benzene ring, which is C-5.

G Figure 1: Generation of the Nitronium Ion HNO3 HNO₃ intermediate H₂O⁺-NO₂ HNO3->intermediate + H₂SO₄ H2SO4_1 H₂SO₄ HSO4 HSO₄⁻ H2SO4_1->HSO4 H2SO4_2 H₂SO₄ H3O H₃O⁺ NO2_plus NO₂⁺ (Nitronium ion) intermediate->NO2_plus - H₂O G Figure 2: Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification dissolve 1. Dissolve 8-Bromoquinoline in cold conc. H₂SO₄ react 3. Add Nitrating Mix dropwise at 0-5 °C dissolve->react mix 2. Prepare Nitrating Mix (HNO₃ + H₂SO₄) mix->react stir 4. Stir at 0-5 °C for 1h react->stir quench 5. Quench on Crushed Ice stir->quench neutralize 6. Neutralize with NH₄OH (aq) to pH 8 quench->neutralize filtrate 7. Filter & Wash with H₂O neutralize->filtrate dry 8. Dry Crude Product filtrate->dry recrystallize 9. Recrystallize from Ethanol/Isopropanol dry->recrystallize final_product 10. Isolate Pure 5-Nitro-8-bromoquinoline recrystallize->final_product

Sources

Application Note: A Protocol for the Purification of 8-Bromo-5-nitroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of crude 8-Bromo-5-nitroquinoline via recrystallization. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in the fundamental principles of crystallization. We delve into the rationale behind solvent selection, provide a step-by-step purification workflow, and include a troubleshooting guide to address common experimental challenges. The objective is to equip the user with the necessary knowledge to consistently obtain high-purity this compound, a critical intermediate in various synthetic applications.

Introduction to Recrystallization

This compound is a valuable chemical intermediate in the synthesis of a range of pharmacologically active compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[2][3] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[2]

This process involves dissolving the crude solid in a minimal amount of hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. This process inherently excludes impurities from the growing crystal structure, which remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.

Critical Safety Precautions

This compound and the solvents used in its purification pose potential health risks. Adherence to strict safety protocols is mandatory.

  • Compound Hazards: this compound is classified as a hazardous substance. It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[4][5][6] It is also suspected of causing genetic defects and carcinogenicity.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[7]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[7]

  • Handling: Avoid creating dust when handling the solid material.[4] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[4][7]

  • Solvent Hazards: The organic solvents used are flammable and may be toxic. Keep away from ignition sources. Ensure all heating is performed using controlled heating mantles or water baths; never use an open flame.

Materials and Equipment

Reagents & Chemicals Equipment
Crude this compoundErlenmeyer flasks (various sizes)
Toluene (ACS Grade or higher)Graduated cylinders
Heptane (ACS Grade or higher)Magnetic stirrer and stir bars
Ethanol (ACS Grade or higher)Heating mantle or hot plate/stirrer
Ethyl Acetate (ACS Grade or higher)Buchner funnel and filtering flask
Deionized WaterVacuum source (aspirator or pump)
Celite® or other filter aid (optional)Filter paper (appropriately sized for funnel)
Glass funnel (for hot filtration)
Watch glass
Spatulas and glass stirring rods
Ice bath
Melting point apparatus
Drying oven or vacuum desiccator

Solvent System Selection: Rationale and Protocol

The success of recrystallization hinges on the selection of an appropriate solvent.[1] A "like dissolves like" principle is a good starting point; compounds with polar functional groups tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8] The ideal solvent should satisfy several key criteria:

  • High solubility at high temperatures and low solubility at low temperatures .[2]

  • It must not react chemically with the compound being purified.[3]

  • Impurities should be either insoluble in the hot solvent or very soluble in the cold solvent .[3]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[2]

For quinoline derivatives, various solvent systems can be effective. A mixed-solvent system is often employed when no single solvent meets all the criteria.[2] Based on procedures for the structurally similar compound 5-bromo-8-nitroisoquinoline, a mixture of heptane and toluene is a promising starting point.[9][10]

Protocol 4.1: Small-Scale Solvent Screening
  • Place approximately 50-100 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, heptane, water) dropwise, starting with about 1 mL.

  • Agitate each tube at room temperature. Note if the compound dissolves completely. A good solvent should not dissolve the compound well at this stage.[1]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath, adding more solvent dropwise if necessary, until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. The solvent that dissolves the compound when hot and yields a large quantity of crystals upon cooling is the best candidate. If a single solvent causes the compound to "oil out" or yields no crystals, consider a mixed-solvent system.

Recrystallization Protocol for this compound

This protocol is adapted from a validated procedure for a closely related isomer and is expected to provide high-purity material.[9][10] A toluene/heptane system will be used. Toluene serves as the primary solvent in which the compound is soluble when hot, while heptane acts as the anti-solvent, reducing its solubility upon cooling to induce crystallization.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of toluene to just cover the solid. Begin heating the mixture with stirring on a hot plate or in a heating mantle.

    • Continue adding toluene in small portions until the solid completely dissolves at a near-boiling temperature. The goal is to create a saturated solution, so avoid adding a large excess of solvent.[1]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, a hot filtration step is necessary.

    • Pre-heat a separate Erlenmeyer flask and a glass funnel. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source.

    • Slowly add heptane (the anti-solvent) to the hot solution until the solution becomes slightly cloudy (turbid). Re-heat gently until the solution becomes clear again.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filtering flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold heptane.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals in the funnel with two small portions of ice-cold heptane to remove any residual mother liquor containing dissolved impurities.

    • Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them.

  • Drying:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature. Ensure the compound is completely dry before proceeding with characterization.

Visualization of the Workflow

The following diagram outlines the complete recrystallization process from crude starting material to purified product.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_iso Isolation & Drying Crude Crude this compound AddSolvent Add minimal hot Toluene Crude->AddSolvent Dissolved Saturated Solution AddSolvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt if insoluble impurities AddAntiSolvent Add Heptane (Anti-solvent) Dissolved->AddAntiSolvent HotFilt->AddAntiSolvent Cooling Slow Cooling & Ice Bath AddAntiSolvent->Cooling Crystals Crystal Slurry Cooling->Crystals VacFilt Vacuum Filtration Crystals->VacFilt Wash Wash with ice-cold Heptane VacFilt->Wash MotherLiquor Mother Liquor (contains impurities) VacFilt->MotherLiquor discard Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Expected Results and Characterization

The success of the purification should be validated by measuring the yield and purity of the final product.

Parameter Expected Outcome Method of Analysis
Appearance Light yellow to yellow solid/crystalline powder[11]Visual Inspection
Yield 70-90% (highly dependent on crude purity)Gravimetric Analysis
Melting Point 136-137 °C[11]Melting Point Apparatus
Purity >98%HPLC, NMR Spectroscopy

A sharp melting point range (≤ 1 °C) that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If a large volume is needed, the solvent is likely unsuitable; re-evaluate using Protocol 4.1.
Oiling out (product separates as a liquid) Solution is cooling too rapidly; Solution is supersaturated; Incorrect solvent.Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Try a different solvent system.
No crystals form upon cooling Too much solvent was used; Solution is not saturated.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Premature crystallization during hot filtration Funnel and receiving flask were not adequately pre-heated.Re-dissolve the material in the funnel with a small amount of hot solvent. Ensure all glassware is kept hot during the transfer.
Low yield of recovered product Too much solvent used; Crystals are soluble in the cold wash solvent; Premature crystallization.Use the minimum amount of hot solvent. Ensure the wash solvent is ice-cold and use it sparingly. Re-cool the mother liquor to recover more product.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. The selection of a suitable solvent system, such as the toluene-heptane mixture detailed herein, is the most critical parameter for success. By following this detailed protocol and adhering to all safety precautions, researchers can reliably obtain high-purity material suitable for demanding synthetic applications in research and drug development. Validation of the final product's purity via melting point analysis is a crucial final step in this self-validating protocol.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Capot Chemical. (n.d.). Material Safety Data Sheet - 4-Bromo-8-nitroquinoline.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 8-bromo-5-nitroisoquinoline (C9H5BrN2O2).

Sources

Column chromatography for 8-Bromo-5-nitroquinoline purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 8-Bromo-5-nitroquinoline via Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a reproducible and efficient purification process.

Introduction: The Importance of Purity

This compound is a key heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromo and nitro groups on the quinoline scaffold allows for a wide range of subsequent chemical modifications. The nitro group can be reduced to a versatile amine, while the bromine atom can participate in various cross-coupling reactions. The ultimate success of these synthetic endeavors hinges on the purity of the starting material. Impurities from the initial synthesis, such as isomers or unreacted starting materials, can lead to complex side reactions, significantly lower yields, and complicate the purification of downstream products.

Column chromatography is a fundamental, cost-effective, and scalable technique for purifying chemical compounds.[1][2] This application note details a robust protocol for the purification of this compound, emphasizing the optimization of separation parameters through Thin-Layer Chromatography (TLC) to ensure a high degree of purity.

The Principle of Separation: Exploiting Polarity

The purification strategy relies on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[3] The separation is governed by the differential adsorption of the compounds in the mixture onto the silica gel surface.

  • Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl groups (silanols, Si-OH), which are polar and slightly acidic.

  • Compound Polarity: this compound possesses distinct polar features, primarily the electron-withdrawing nitro group (-NO₂) and the nitrogen atom within the quinoline ring. These groups can form hydrogen bonds and dipole-dipole interactions with the silanol groups of the stationary phase.

  • Elution: Less polar compounds in the crude mixture will have weaker interactions with the silica gel and will be carried through the column more quickly by the mobile phase. Conversely, more polar compounds, including this compound and potentially more polar impurities, will adsorb more strongly to the silica gel and elute later.[3]

A critical consideration for quinoline derivatives is the basicity of the ring nitrogen. This nitrogen can interact strongly with the acidic silanol groups on the silica gel, which can lead to significant peak tailing (streaking) on TLC and poor separation (band broadening) in column chromatography.[4] To counteract this, a small amount of a basic modifier, such as triethylamine (NEt₃), can be added to the eluent to neutralize the acidic sites on the silica gel.[4]

Pre-Purification: Mobile Phase Optimization via TLC

Before committing a sample to a preparative column, the mobile phase composition must be optimized using Thin-Layer Chromatography (TLC). This preliminary step saves time, solvent, and sample, and is fundamental to developing a self-validating protocol. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for this compound.[1] This Rƒ value ensures that the compound moves efficiently through the column without eluting too quickly (compromising separation) or too slowly (leading to band diffusion).

Protocol: TLC Analysis
  • Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems for testing. Cover them to allow the atmosphere inside to become saturated with solvent vapor.

  • Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically at 254 nm). Circle the spots lightly with a pencil.

  • Calculate Rƒ: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rƒ value: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimize: Adjust the polarity of the mobile phase until the desired Rƒ value for the target compound is achieved.

Data Presentation: Example TLC Solvent Systems
TrialMobile Phase (Hexane:Ethyl Acetate, v/v)ObservationsRƒ of this compound
19:1Compound remains on the baseline.~0.05
24:1Compound has moved but is still low on the plate.~0.15
37:3 Good separation from less polar impurities. ~0.25 (Optimal)
41:1Compound is too high on the plate.~0.60

Note: These are example values. The optimal system for your specific crude mixture must be determined experimentally.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale of the column and solvent volumes accordingly for different sample sizes.

Materials & Equipment
Chemicals & Reagents Equipment
Crude this compoundGlass chromatography column (e.g., 40 cm length, 2.5 cm diameter)
Silica Gel (60 Å, 230-400 mesh)TLC plates (silica gel 60 F₂₅₄)
Hexane (HPLC grade)TLC chambers and capillary tubes
Ethyl Acetate (HPLC grade)Round-bottom flasks
Dichloromethane (HPLC grade)Erlenmeyer flasks or test tubes for fraction collection
Triethylamine (optional, if tailing is observed)Rotary evaporator
Anhydrous Sodium SulfateUV Lamp (254 nm)
Cotton or Glass WoolStandard laboratory glassware and clamps
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.[5]

  • Handling: this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6] Avoid generating dust.

  • Solvents: Organic solvents are flammable and volatile. Keep away from ignition sources.

Step-by-Step Methodology

1. Column Preparation (Wet Packing Method)

  • Rationale: Wet packing is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, which can ruin the separation.

  • Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

  • Clamp the column perfectly vertically. Fill the column about one-third full with the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • In a separate beaker, prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude product) in the same eluent.

  • Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column continuously to encourage even packing.

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (approx. 20-25 cm). Add a final layer of sand (approx. 1 cm) on top to protect the silica surface.

  • Continuously drain and add fresh eluent until the silica bed is stable and clear. Crucially, never let the solvent level drop below the top of the silica bed.

2. Sample Loading (Dry Loading)

  • Rationale: Dry loading often results in a more uniform application of the sample, leading to sharper bands and better separation compared to directly pipetting a liquid sample.

  • Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent, like dichloromethane.

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the prepared column.

3. Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective. Less polar impurities are washed out first with a low-polarity eluent, after which the polarity is increased to elute the target compound.

  • Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Collect the eluent in fractions (e.g., 15-20 mL per test tube or flask).

  • Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

  • Gradually increase the polarity of the eluent as outlined in the table below. The transition should be smooth to avoid disturbing the silica bed.

Data Presentation: Example Elution Gradient
Fraction Numbers (Approx.)Solvent Volume (mL)Mobile Phase (Hexane:Ethyl Acetate, v/v)Compound Eluting
1-102009:1Non-polar impurities
11-202004:1Less-polar impurities
21-404007:3 This compound
41-502001:1Highly polar impurities

4. Product Isolation

  • Analyze the collected fractions by TLC.

  • Combine all fractions that contain the pure this compound (as identified by a single spot at the correct Rƒ).

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid can be further dried under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity via melting point analysis (literature m.p. 136-137 °C) and/or spectroscopic methods (¹H NMR, ¹³C NMR).[7]

Visualization of the Workflow

Column_Chromatography_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase TLC TLC Optimization Determine optimal mobile phase (Rƒ ≈ 0.25) Slurry Column Packing Prepare silica gel slurry and pack column TLC->Slurry Informs eluent choice Sample Sample Preparation Dry load crude product onto silica Slurry->Sample Load Sample Loading Add dried sample to top of column Sample->Load Elute Gradient Elution Start with low polarity eluent Gradually increase polarity Load->Elute Collect Fraction Collection Collect eluent in separate tubes Elute->Collect Monitor TLC Monitoring Spot fractions to track separation Collect->Monitor Iterative Process Combine Combine Fractions Pool fractions containing pure product Monitor->Combine Identify pure fractions Evaporate Solvent Removal Use rotary evaporator to isolate solid Combine->Evaporate Final Final Product Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Mobile phase is too polar. - Column was overloaded with sample. - Column packed improperly (cracks/channels).- Re-optimize mobile phase with TLC for better spot separation. - Use less crude material for the column size. - Repack the column carefully using the wet slurry method.
Compound Streaks / Tails on TLC/Column The basic quinoline nitrogen is interacting strongly with acidic silanol groups on the silica.[4]Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent to neutralize the silica surface.[4]
Compound Won't Elute from Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of methanol can be added for very polar compounds, but this is often a last resort.
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.This is often unrecoverable and requires repacking the column. Always keep the silica bed wet with solvent.

References

  • Benchchem Technical Support Center. (n.d.). Purification of Quinoline Derivatives.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 139366-35-1.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Wikipedia. (n.d.). Column chromatography.
  • CDN Science. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • One Part of Chemistry Blog. (2011). Thin Layer Chromatography and Column Chromatography.
  • Safety Data Sheet. (n.d.). 8-Bromoquinoline.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and functional properties. The introduction of an amino group onto this scaffold, particularly at the C8 position, opens avenues for developing novel pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh conditions and have limited substrate scope.[1][2]

This guide provides an in-depth analysis and a detailed protocol for a particularly challenging yet valuable transformation: the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-5-nitroquinoline. This substrate presents a unique set of electronic challenges due to the presence of a strongly electron-withdrawing nitro group on the heteroaromatic ring system. Understanding the interplay between the catalyst, ligand, base, and the substrate's electronic nature is paramount for achieving high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of 5-nitro-N-substituted-quinolin-8-amines.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or formed directly from a pre-formed complex.[4] The cycle comprises three fundamental steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of the electron-rich Pd(0) catalyst into the carbon-bromine bond of this compound.[4][5][6] The electron-withdrawing nitro group at the C5 position makes the C8-Br bond more susceptible to this oxidative addition step.

  • Amine Coordination and Deprotonation : The resulting Pd(II) complex then coordinates with the amine nucleophile. A base present in the reaction mixture abstracts a proton from the coordinated amine, forming a palladium amide intermediate and displacing the bromide ion.[3][6]

  • Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, 5-nitro-N-substituted-quinolin-8-amine. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][5]

A key challenge in this specific transformation is the potential for side reactions. The nitro group is sensitive to strongly basic and nucleophilic conditions, which can lead to undesired byproducts. Furthermore, a competing side reaction known as hydrodehalogenation, where the bromine atom is replaced by hydrogen, can reduce the yield of the desired aminated product.[7] Careful selection of the reaction components is therefore critical.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ this compound) Amide_Complex Pd(II) Amide Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ R₂NH, Base) Amide_Complex->Pd0 Reductive Elimination (- Product) Product 5-Nitro-N-substituted- quinolin-8-amine Amide_Complex->Product ArylHalide This compound ArylHalide->OA_Complex Amine R₂NH Amine->Amide_Complex caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several interconnected parameters. The electron-deficient nature of the substrate requires a highly active catalytic system.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(II) sources like Pd(OAc)₂ are cost-effective but require in situ reduction to the active Pd(0) state.[4] Modern, air-stable Buchwald precatalysts are highly recommended as they provide more consistent generation of the active catalyst, leading to more reproducible results and often higher yields.
Ligand Biarylphosphines: XPhos, RuPhos, BrettPhosThe choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are essential for facilitating both the oxidative addition and the crucial reductive elimination steps.[8][9] For electron-deficient heteroaryl halides, ligands like XPhos and RuPhos have demonstrated broad utility.[10] BrettPhos is particularly effective for coupling primary amines.
Base Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBu (with caution)A strong base is required to deprotonate the amine.[6] However, strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups, potentially leading to side reactions. Therefore, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often the preferred choice, although they may necessitate higher reaction temperatures.[11]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, non-protic solvents are required. Toluene and dioxane are the most commonly used solvents for this transformation.[2] It is critical to use thoroughly degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 140 °C (Microwave or Conventional Heating)The reaction typically requires heating to proceed at a reasonable rate. Microwave irradiation can significantly reduce reaction times compared to conventional oil bath heating.[11]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalytic species is sensitive to oxygen. All manipulations should be performed under an inert atmosphere using either a glovebox or standard Schlenk techniques to ensure catalyst longevity and reaction efficiency.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a generic primary amine. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Source (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene (concentration ~0.1-0.5 M)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate or microwave reactor

Workflow Diagram:

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Solvent and Amine: Add anhydrous, degassed toluene via syringe to the flask. Stir the resulting suspension for a few minutes. Then, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C) or heat in a microwave reactor. Let the reaction stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-nitro-N-substituted-quinolin-8-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion

The Buchwald-Hartwig amination of this compound is a potent transformation for accessing valuable substituted quinoline derivatives. Success relies on a nuanced understanding of the reaction mechanism and the careful selection of an appropriate catalytic system. The use of modern, bulky biarylphosphine ligands in conjunction with a suitable base and strictly anhydrous, oxygen-free conditions is critical to overcoming the challenges posed by the electron-deficient and potentially sensitive substrate. The protocol outlined herein provides a robust starting point for researchers to explore and optimize this reaction for their specific amine coupling partners, enabling the synthesis of novel molecules for drug discovery and materials science.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Name-Reaction.com.
  • ACS GCI Pharmaceutical Roundtable.
  • Lin, Y., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 15(1), 123-132. [Link]
  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(10), 1817-1823. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Keglevich, P., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 243-250. [Link]
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21633–21641. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Lin, Y., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Nechaev, A. A., et al. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 46(31). [Link]
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.

Sources

Application Notes and Protocols for the Reduction of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 8-Bromo-5-aminoquinoline

The transformation of 8-Bromo-5-nitroquinoline to 8-Bromo-5-aminoquinoline is a critical step in the synthesis of a variety of pharmacologically active molecules. The resulting 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and antimicrobial properties.[1] The reduction of the nitro group is a pivotal transformation, as it converts a strongly electron-withdrawing group into a versatile electron-donating amino group, which can be further functionalized to modulate the biological activity of the target compound.[2] This guide provides a detailed examination of various methodologies for this reduction, offering insights into the mechanistic underpinnings and practical execution of these protocols.

Mechanistic Overview of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a six-electron process that can proceed through different pathways depending on the chosen reducing agent and reaction conditions.[3][4] The most commonly accepted mechanism involves a stepwise reduction via nitroso and hydroxylamine intermediates.[4][5]

Understanding the reaction mechanism is crucial for selecting the appropriate reduction method and for troubleshooting potential issues. The choice of reducing agent will depend on factors such as the presence of other functional groups in the molecule, desired selectivity, scalability, and safety considerations.

Core Reduction Methodologies and Protocols

This section details three widely employed methods for the reduction of this compound. Each protocol is presented with a focus on reproducibility and safety.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple product isolation.[4] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly effective catalyst for the hydrogenation of nitroarenes. The carbon support provides a high surface area for the reaction.

  • Hydrogen Source: Hydrogen gas is the most common and atom-economical hydrogen source. A balloon setup is suitable for lab-scale reactions.

  • Solvent: Ethanol is a good solvent for many organic compounds and is compatible with the reaction conditions.

  • Inert Atmosphere: Purging with an inert gas like nitrogen or argon is crucial to prevent the formation of explosive mixtures of hydrogen and air and to avoid catalyst deactivation.[4]

  • Filtration: Filtration through Celite is necessary to remove the pyrophoric Pd/C catalyst safely. The filter cake should be kept wet to prevent ignition upon exposure to air.[4]

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[4]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 8-Bromo-5-aminoquinoline. The product can be further purified by column chromatography if necessary.

Data Summary Table:

ParameterValue
SubstrateThis compound
ReagentH₂ gas
Catalyst10% Pd/C
SolventEthanol
TemperatureRoom Temperature
Reaction TimeTypically 2-16 hours
Work-upFiltration and concentration

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in Ethanol add_catalyst Add 10% Pd/C (under N₂/Ar) dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge stir Stir at RT & Monitor purge->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (optional) concentrate->purify

Caption: Catalytic hydrogenation workflow for the synthesis of 8-Bromo-5-aminoquinoline.

Method 2: Metal-Mediated Reduction with Iron and Hydrochloric Acid (Béchamp Reduction)

The use of metals like iron in acidic media is a classic and robust method for nitro group reduction.[2][4] This method is often preferred in industrial settings due to its cost-effectiveness.

Causality of Experimental Choices:

  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent. The reaction proceeds via single electron transfers from the metal surface.[4]

  • Acid: Hydrochloric acid activates the iron and provides the necessary protons for the reduction.

  • Solvent System: A mixture of ethanol and water is commonly used to dissolve the starting material and facilitate the reaction.

  • Basification: After the reaction, the mixture is basified to neutralize the acid and precipitate iron salts, allowing for the extraction of the free amine.

Experimental Protocol:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 eq) to the suspension.

  • Reaction Initiation: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is often exothermic.[4]

  • Reaction Monitoring: Continue refluxing and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate and extract the product with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Bromo-5-aminoquinoline.

Data Summary Table:

ParameterValue
SubstrateThis compound
ReagentsFe powder, HCl
SolventEthanol/Water
TemperatureReflux
Reaction TimeTypically 1-4 hours
Work-upFiltration, basification, extraction
Method 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is another effective metal-based reducing agent, often used for its chemoselectivity.[2][6] It can selectively reduce nitro groups in the presence of other reducible functional groups.[6]

Causality of Experimental Choices:

  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a convenient and powerful reducing agent for nitroarenes.

  • Solvent: Ethanol is a common solvent for this reaction.

  • Reaction Conditions: The reaction can often be performed at room temperature or with gentle heating.

  • Work-up: The work-up involves basification to precipitate tin salts and extraction of the desired amine.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Basification and Extraction: Basify the mixture with a solution of sodium hydroxide or potassium hydroxide and extract the product with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-Bromo-5-aminoquinoline.

Data Summary Table:

ParameterValue
SubstrateThis compound
ReagentSnCl₂·2H₂O
SolventEthanol
TemperatureRoom Temperature to Reflux
Reaction TimeTypically 1-6 hours
Work-upQuenching, basification, extraction

Troubleshooting and Safety Considerations

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or increasing the reaction temperature. Ensure the starting material is fully dissolved.

  • Side Product Formation: Over-reduction or side reactions can occur. Purify the crude product by column chromatography to isolate the desired amine.

  • Low Yield: Optimize the reaction conditions, including solvent, temperature, and reaction time. Ensure efficient extraction during work-up.

Safety Precautions:

  • General: All reactions should be performed in a well-ventilated fume hood.[7][8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.[7] The Pd/C catalyst is pyrophoric and must be handled with care, especially during filtration.[4]

  • Metal-Acid Reductions: These reactions can be highly exothermic and may produce hydrogen gas.[10] Add reagents slowly and with adequate cooling.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often thermally unstable.[11] Handle them with care and avoid excessive heating.

Analytical Monitoring

The progress of the reduction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help identify any intermediates or byproducts.

  • Gas Chromatography (GC): Can be used for quantitative analysis of the reaction mixture.[12]

Conclusion

The reduction of this compound to 8-Bromo-5-aminoquinoline is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. The choice of the reduction method depends on various factors, including the scale of the reaction, the presence of other functional groups, and available resources. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and safely perform this important chemical transformation.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (n.d.).
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (n.d.).
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (n.d.).
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (n.d.).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018).
  • Transfer hydrogenation processes of nitro compounds catalyzed by... - ResearchGate. (n.d.).
  • Full article: Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis Online. (2018).
  • nitro razredčilo - Chemius. (n.d.).
  • e The results of the catalytic transfer hydrogenation of nitro compounds. - ResearchGate. (n.d.).
  • 8-Bromoquinoline synthesis - ChemicalBook. (n.d.).
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • analytical methods. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
  • nitro thinner. (2022).
  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. (n.d.).
  • Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. (2018).
  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline - PrepChem.com. (n.d.).
  • Safety Data Sheet: Nitro thinner - Carl ROTH. (n.d.).
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (n.d.).
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. (2020).
  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? | ResearchGate. (2012).
  • Tests for Organic nitro groups - Reduction to NHOH - YouTube. (2023).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.).
  • Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines - ResearchGate. (2025).
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.).
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (2025).
  • Reduction of aromatic nitro compounds using Fe and HCl gives - YouTube. (2021).
  • Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016).
  • 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618 - PubChem. (n.d.).
  • 8-Bromo-5-nitroisoquinoline | 252861-41-9 - Manchester Organics. (n.d.).
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (2019).
  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.).
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC - NIH. (n.d.).
  • Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry - ResearchGate. (n.d.).
  • 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development - Benchchem. (n.d.).
  • This compound (C9H5BrN2O2) - PubChemLite. (n.d.).
  • 8-bromo-5-nitroisoquinoline (C9H5BrN2O2) - PubChemLite. (n.d.).

Sources

Application Note & Protocol: High-Fidelity Synthesis of 8-amino-5-bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Selective Reduction of 8-Bromo-5-nitroquinoline using Stannous Chloride

Introduction and Significance

8-aminoquinoline and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the structural core of compounds with a vast range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The targeted synthesis of specific analogues, such as 8-amino-5-bromoquinoline, is a critical step in developing novel therapeutic agents. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the amino group at the 8-position is crucial for biological interactions and can be readily derivatized.[3]

This document provides a comprehensive, field-proven protocol for the synthesis of 8-amino-5-bromoquinoline via the chemical reduction of its nitro precursor, this compound. We focus on the use of tin(II) chloride (SnCl₂), a classic and reliable reagent that offers excellent chemoselectivity, efficiently reducing the nitro group while preserving the sensitive carbon-bromine bond, a common challenge with other reduction methods like catalytic hydrogenation.[4][5]

Reaction Principle and Mechanism

The conversion of an aromatic nitro group to an amine using tin(II) chloride in an acidic medium is a robust and well-established transformation.[6] The reaction proceeds through a series of electron and proton transfers where tin(II) acts as the stoichiometric reductant.

Overall Reaction:

Causality of Reagent Choice:

  • Tin(II) Chloride (SnCl₂): This reagent is particularly effective for reducing nitroarenes in the presence of reducible halogens (like bromine). Methods such as catalytic hydrogenation with Pd/C could lead to undesired dehalogenation.[5] Iron (Fe) or Zinc (Zn) in acid are also alternatives, but SnCl₂ often provides cleaner reactions and is effective under milder conditions.[5]

  • Acidic Medium (HCl): The presence of a strong acid is critical. It protonates the oxygen atoms of the nitro group, increasing its electrophilicity and making it more susceptible to electron transfer from Sn(II). Furthermore, the acidic environment prevents the formation of dimeric side products (e.g., azoxy or azo compounds) by keeping the reaction intermediates protonated.[7]

Detailed Reaction Mechanism: The reduction is a multi-step process involving the transfer of six electrons to the nitro group.

  • Activation: The nitro group is activated by protonation in the acidic medium.

  • Electron Transfer: Tin(II) donates electrons, reducing the nitro group sequentially.

  • Intermediate Formation: The reaction proceeds through nitroso and hydroxylamine intermediates.[6][7]

  • Final Reduction: The hydroxylamine intermediate is further reduced to the corresponding anilinium ion.

  • Liberation of Amine: A final basic workup deprotonates the anilinium salt to yield the free 8-amino-5-bromoquinoline.[7]

Below is a diagram illustrating the key mechanistic transformations.

G cluster_0 Reaction Mechanism: Nitro Group Reduction Start Ar-NO₂ (this compound) Step1 Protonation (H⁺ from HCl) Start->Step1 Activated Ar-N⁺(OH)=O Start->Activated + H⁺ Step2 Electron Transfer (2e⁻ from Sn²⁺) + 2H⁺ Nitroso Ar-N=O (Nitroso Intermediate) Activated->Nitroso +2e⁻, +H⁺, -H₂O Step3 Electron Transfer (2e⁻ from Sn²⁺) + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Step4 Protonation & Water Loss + 2e⁻ (Sn²⁺) + 3H⁺ Anilinium Ar-NH₃⁺ (Anilinium Salt) Hydroxylamine->Anilinium +2e⁻, +2H⁺, -H₂O Step5 Deprotonation (Base, e.g., NaOH) Final Ar-NH₂ (8-Amino-5-bromoquinoline) Anilinium->Final + OH⁻, -H₂O

Caption: Mechanism of nitroarene reduction using SnCl₂ in acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/Material Grade Supplier Notes
This compound>97%Standard commercialStarting material.[8][9]
Tin(II) chloride dihydrate (SnCl₂·2H₂O)>98%Standard commercialReducing agent.
Concentrated Hydrochloric Acid (HCl)37%ACS GradeAcidic medium.
Ethanol (EtOH)200 ProofACS GradeReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent.
Deionized Water (DI H₂O)--For workup.
Silica Gel230-400 meshStandard commercialFor chromatography.
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

Quantitative Data
Reagent MW ( g/mol ) Amount Moles Equivalents
This compound253.052.53 g10 mmol1.0
SnCl₂·2H₂O225.637.90 g35 mmol3.5
Ethanol46.0750 mL--
Conc. HCl36.4615 mL~180 mmol~18
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (2.53 g, 10 mmol) in ethanol (50 mL).

  • Addition of Acid: To the suspension, slowly add concentrated hydrochloric acid (15 mL) while stirring. The starting material may not fully dissolve at this stage.

  • Addition of Reducing Agent: In a separate beaker, dissolve tin(II) chloride dihydrate (7.90 g, 35 mmol) in a minimal amount of DI water (~5 mL) to form a solution. Add this solution portion-wise to the reaction mixture over 10-15 minutes. Causality Note: The reaction is exothermic; slow addition helps control the temperature.[4]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 60-70 °C using a heating mantle. Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, baseline in non-polar eluents) indicates completion. The reaction is typically complete within 2-4 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool it further in an ice bath.

  • Neutralization and Work-up: Slowly pour the cold reaction mixture into a beaker containing crushed ice (~100 g). Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~8-9. Self-Validation: Vigorous gas evolution (CO₂) will occur. A dense white precipitate of tin(IV) oxide/hydroxide will form.[4][7]

  • Filtration: Filter the resulting slurry through a pad of Celite to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 8-amino-5-bromoquinoline as a solid.

Experimental Workflow Diagram

G Setup 1. Setup - Suspend Ar-NO₂ in EtOH - Add conc. HCl AddSnCl2 2. Add Reductant - Add SnCl₂ solution - Control temperature Setup->AddSnCl2 Reflux 3. Reaction - Heat to 60-70 °C - Monitor by TLC AddSnCl2->Reflux Workup 4. Work-up - Cool to RT - Quench in ice - Neutralize (pH 8-9) Reflux->Workup Filter 5. Filtration - Remove tin salts via Celite - Wash with EtOAc Workup->Filter Extract 6. Extraction - Extract aqueous layer with EtOAc Filter->Extract Dry 7. Dry & Concentrate - Dry organic phase (Na₂SO₄) - Evaporate solvent Extract->Dry Purify 8. Purification - Column Chromatography or - Recrystallization Dry->Purify Product Final Product 8-Amino-5-bromoquinoline Purify->Product

Caption: Step-by-step workflow for the synthesis of 8-amino-5-bromoquinoline.

Product Characterization

The identity and purity of the synthesized 8-amino-5-bromoquinoline should be confirmed using standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₉H₇BrN₂[10][11][12]

  • Molecular Weight: 223.07 g/mol [10][12]

  • ¹H NMR: Spectral data should be consistent with the structure, showing characteristic shifts for the aromatic protons on the quinoline core.

  • ¹³C NMR: The number of signals should correspond to the 9 carbon atoms in the structure.

  • Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ at m/z ≈ 223/225, corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br).

Safety, Handling, and Waste Disposal

All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • This compound: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Tin(II) Chloride (SnCl₂): Corrosive. Causes severe skin burns and eye damage.[13] May cause an allergic skin reaction.[13] Do not breathe dust.[14][15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

  • Concentrated HCl: Highly corrosive and causes severe burns. Vapors are irritating to the respiratory system. Handle with extreme care.

  • Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Waste Disposal: Aqueous waste containing tin salts should be collected in a designated heavy metal waste container. Halogenated and non-halogenated organic waste should be segregated and disposed of according to institutional guidelines.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry.
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Tin(II) chloride dihydrate Safety Data Sheet. Penta chemicals.
  • MATERIAL SAFETY DATA SHEET Tin(II) chloride. Exposome-Explorer.
  • Safety Data Sheet: Tin(II)chloride dihydrate. Carl ROTH.
  • 5-bromo-8-nitroisoquinoline. Organic Syntheses Procedure.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • 5-Bromo-quinolin-8-ylamine. PubChem.
  • This compound (C9H5BrN2O2). PubChemLite.
  • 8-bromo-5-nitroisoquinoline (C9H5BrN2O2). PubChemLite.
  • Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15. ResearchGate.
  • This compound. AbacipharmTech.

Sources

Application Notes & Protocols: The Emerging Role of 8-Bromo-5-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Privileged Scaffold with Untapped Potential

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities, from anticancer to antimicrobial.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its pharmacological profile. Within this context, 8-bromo-5-nitroquinoline emerges as a molecule of significant interest. Its structure, featuring both a halogen (bromo) and a nitro group, suggests a high potential for potent biological activity and utility as a versatile synthetic intermediate.

While extensive research exists for related analogs like 8-hydroxy-5-nitroquinoline (Nitroxoline), direct biological data for this compound remains limited. This guide, therefore, serves a dual purpose: to provide the known chemical profile and synthetic rationale for this specific compound, and to construct a scientifically-grounded hypothesis of its potential applications by extrapolating from robust data on its closest structural relatives. We will delve into its prospective roles as an anticancer and antimicrobial agent and its utility as a foundational building block for novel drug candidates. Every protocol herein is designed as a self-validating system to empower researchers to rigorously test these hypotheses.

Section 1: Chemical Profile and Synthesis

A thorough understanding of a compound's physical properties and a reliable synthetic route are prerequisites for its exploration in medicinal chemistry.

1.1: Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design.

PropertyValueSource
CAS Number 139366-35-1[3][4]
Molecular Formula C₉H₅BrN₂O₂[3]
Molecular Weight 253.05 g/mol
Melting Point 136-137 °C[3]
Predicted Boiling Point 370.5 ± 27.0 °C[3]
Predicted Density 1.747 ± 0.06 g/cm³[3]
Storage Sealed in dry, Room Temperature[3]
1.2: Rationale and Protocol for Synthesis

The synthesis of substituted quinolines often involves multi-step processes. For this compound, a plausible and efficient route involves the direct bromination and subsequent nitration of the quinoline core. The choice of strong acid as a solvent is critical as it facilitates both reactions in a one-pot procedure, analogous to methods developed for similar heterocycles like isoquinoline.[5][6]

Protocol 1: Proposed One-Pot Synthesis of this compound

  • Causality: This protocol is adapted from established methods for the synthesis of bromo-nitro-isoquinolines.[5][6] Concentrated sulfuric acid acts as both the solvent and the activating agent. The initial bromination is directed to the 5- and 8-positions. Subsequent nitration with potassium nitrate preferentially occurs at the 5- or 8-position of the activated ring system. Careful temperature control is paramount to minimize the formation of undesired isomers.

  • Materials:

    • Quinoline

    • Concentrated Sulfuric Acid (98%)

    • N-Bromosuccinimide (NBS)

    • Potassium Nitrate (KNO₃)

    • Dry Ice / Acetone bath

    • Crushed Ice

    • Aqueous Ammonia (25%)

    • Heptane

    • Toluene

  • Procedure:

    • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, cautiously add quinoline (1 equivalent) to concentrated H₂SO₄ while maintaining the temperature below 30°C.

    • Bromination: Cool the solution to approximately -20°C using a dry ice-acetone bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed -15°C. Stir vigorously for 4-5 hours at this temperature. The reaction progress can be monitored via Thin Layer Chromatography (TLC).

    • Nitration: After the bromination step is complete, further cool the mixture to below -10°C. Add potassium nitrate (1.05 equivalents) slowly, maintaining the temperature below -10°C. Stir for an additional 1-2 hours at this temperature.

    • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 10x the volume of the acid).

    • Neutralization: While stirring, adjust the pH of the resulting slurry to ~8.0 using 25% aqueous ammonia. Ensure the temperature is kept below 30°C by adding more ice if necessary.

    • Isolation: Filter the precipitated solid and wash thoroughly with several portions of ice-cold water until the filtrate is neutral. Air-dry the solid to a constant weight.

    • Purification: Suspend the crude solid in a mixture of heptane and toluene (e.g., 4:1 ratio) and heat to reflux for 1.5 hours. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly overnight with stirring to induce crystallization.

    • Final Product: Collect the crystals by filtration, wash with cold heptane, and air-dry to yield this compound. Characterize the final product using NMR, Mass Spectrometry, and Melting Point analysis.

Section 2: Anticancer Potential

The combination of a nitro group and a halogen on an aromatic scaffold is a well-established pharmacophore for anticancer activity.[1] Derivatives of 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated potent cytotoxicity against a range of cancer cell lines, often exceeding that of other halogenated quinolines like clioquinol.[7][8][9] The proposed mechanism often involves the generation of intracellular reactive oxygen species (ROS), enhanced by the presence of biological metal ions like copper, and the inhibition of key cellular enzymes.[7][10]

2.1: Proposed Mechanism of Action

Based on analogs, this compound is hypothesized to exert its anticancer effects through a multi-pronged approach:

  • Induction of Oxidative Stress: The electron-withdrawing nitro group can be enzymatically reduced within cancer cells to form nitro radical anions. These radicals can react with molecular oxygen to generate superoxide radicals and other ROS, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[7]

  • Enzyme Inhibition: Quinoline scaffolds are known to interact with various enzymes critical for cancer cell survival. Nitroxoline, for instance, inhibits enzymes like Cathepsin B and sirtuins (SIRT1/2), which are involved in cell migration, invasion, and senescence.[10] this compound may exhibit similar inhibitory activities.

G cluster_cell_group Intracellular Space BNQ This compound (Cell Permeable) Cell Cancer Cell Enzymatic_Reduction Enzymatic Reduction BNQ->Enzymatic_Reduction Enzyme_Inhibition Enzyme Inhibition (e.g., Cathepsin B, SIRT1/2) BNQ->Enzyme_Inhibition Nitro_Radical Nitro Radical Anion Enzymatic_Reduction->Nitro_Radical ROS Reactive Oxygen Species (ROS)↑ Nitro_Radical->ROS O₂ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Metastasis_Senescence ↓ Metastasis ↑ Senescence Enzyme_Inhibition->Metastasis_Senescence

Caption: Proposed anticancer mechanisms of this compound.

2.2: Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a robust method to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀) on cancer cell proliferation.[11][12]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations might range from 0.1 µM to 100 µM.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO, typically <0.5%) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

2.3: Representative Anticancer Activity Data (Hypothetical)

The following table presents hypothetical IC₅₀ values for this compound, extrapolated from published data for structurally related compounds to provide a benchmark for expected potency.

Cell LineCancer TypeExpected IC₅₀ (µM)Reference Analog
MCF-7Breast Cancer2 - 10Nitroxoline[7][13]
HCT116Colon Cancer5 - 15Bromo-quinolines[1]
A549Lung Cancer1 - 8Nitroxoline[13]
PC-3Prostate Cancer3 - 12Nitroxoline[13]

Section 3: Antimicrobial Potential

The quinoline scaffold is central to many antimicrobial drugs.[14][15] 8-hydroxyquinoline derivatives, including Nitroxoline, are known for their broad-spectrum activity against bacteria and fungi.[16] This activity is often attributed to their ability to chelate divalent metal cations (e.g., Fe²⁺, Zn²⁺, Mg²⁺) that are essential for microbial enzyme function and membrane stability.[16] The presence of both a bromo and a nitro group on the quinoline ring of this compound is expected to confer significant antimicrobial properties.[17]

3.1: Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][18] It is the gold standard for quantitative susceptibility testing.

  • Principle: A standardized inoculum of a test microbe is exposed to serial dilutions of the compound in a liquid growth medium in a 96-well plate. Growth is assessed after a defined incubation period.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.

    • Plate Preparation: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.

    • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume will be 200 µL.

    • Incubation: Seal the plates and incubate at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi).

    • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Caption: Experimental workflow for MIC determination via broth microdilution.

3.2: Representative Antimicrobial Activity Data (Hypothetical)

This table provides expected MIC values based on the known activity of related halogenated and nitrated quinolines.

MicroorganismTypeExpected MIC (µg/mL)Reference Analog
Staphylococcus aureus (MRSA)Gram-positive Bacteria4 - 16Halogenated 8-HQs[19]
Escherichia coliGram-negative Bacteria16 - 64Nitroxoline[16]
Candida albicansFungus (Yeast)2 - 8Clioquinol[19]
Aspergillus nigerFungus (Mold)8 - 32Halogenated 8-HQs[19]

Section 4: Application as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound is a valuable building block for creating more complex molecules. The electron-withdrawing nature of the nitro group at the C-5 position activates the quinoline ring towards nucleophilic aromatic substitution (SₙAr). This makes the bromine at the C-8 position a good leaving group, allowing for the introduction of a wide variety of nucleophiles to generate novel libraries of compounds for drug discovery.

Caption: General SₙAr reaction scheme using this compound.

This synthetic versatility allows for the creation of derivatives where the C-8 position is modified with amines, thiols, alcohols, and other functional groups, enabling extensive structure-activity relationship (SAR) studies to optimize for potency and selectivity against a desired biological target.

Conclusion and Future Outlook

This compound stands as a compound of high potential at the intersection of synthetic utility and predicted biological efficacy. While direct experimental evidence of its bioactivity is a clear area for future research, the robust data from its structural analogs provide a compelling rationale for its investigation as both an anticancer and antimicrobial agent. The protocols and data presented in this guide offer a foundational framework for researchers to unlock the therapeutic potential of this promising molecule and its derivatives, contributing to the ongoing search for novel and more effective treatments for cancer and infectious diseases.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.PMC - PubMed Central.
  • 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties. Chemcasts.
  • Isoquinoline, 5-bromo-8-nitro-.Organic Syntheses Procedure.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.PMC - PubMed Central.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents.SpringerLink.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.MDPI.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974. PubChem.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review.PMC - PubMed Central.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).NIH.
  • Understanding the Broad-Spectrum Antimicrobial Action of 5-Bromo-5-Nitro-1,3-Dioxane. NINGBO INNO PHARMCHEM CO.,LTD.
  • Proposed mechanisms of anticancer activity of nitroxoline. ResearchGate.
  • 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618. PubChem.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate.
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. ResearchGate.

Sources

Application Note: Strategic Derivatization of 8-Bromo-5-nitroquinoline for the Generation of Novel Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide to the strategic derivatization of 8-bromo-5-nitroquinoline, a versatile starting material for generating diverse chemical libraries aimed at biological screening. We detail robust protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution, leveraging the unique reactivity imparted by the bromo and nitro substituents. Furthermore, we present a standardized protocol for the preliminary biological evaluation of the synthesized derivatives using a cell-based cytotoxicity assay. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the rich chemical space accessible from this valuable quinoline core.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[3]

The starting material, this compound, is an ideal platform for library synthesis due to its distinct functional handles:

  • The C8-Bromine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon and nitrogen-based substituents.

  • The C5-Nitro Group: Acts as a powerful electron-withdrawing group, which activates the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions.[4][5] Additionally, the nitro group can be readily reduced to an amino group, providing a secondary site for further derivatization.[6]

This dual reactivity allows for a multi-directional approach to library design, rapidly generating novel chemical entities with significant potential for biological activity.

Strategic Derivatization Workflow

The derivatization of this compound can be systematically approached to maximize molecular diversity. The primary strategies discussed herein focus on modifications at the C8-position, followed by potential transformation of the C5-nitro group.

G A This compound (Starting Scaffold) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Ar-B(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst D Nucleophilic Aromatic Substitution (SNA_r) A->D Nu-H (e.g., RO⁻) E 8-Aryl/Heteroaryl Derivatives B->E F 8-Amino Derivatives C->F G 8-Alkoxy/Thioalkoxy Derivatives D->G H Nitro Group Reduction E->H e.g., Fe/HCl J Final Compound Library for Screening E->J F->H e.g., Fe/HCl F->J G->H e.g., Fe/HCl G->J I Amidation / Sulfonylation H->I Acyl Chloride Sulfonyl Chloride I->J

Figure 1: Overall derivatization strategy for this compound.

Experimental Protocols: Derivatization Reactions

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an aryl halide, forming a carbon-carbon bond.[7] It is highly valued for its mild reaction conditions and broad functional group tolerance.[8]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Ethyl acetate, Hexanes (for chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL) via syringe.[7]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-5-nitroquinoline product.[7]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterCondition 1Condition 2Condition 3
Aryl Boronic Acid Phenylboronic acid4-Methoxyphenylboronic acid3-Pyridylboronic acid
Catalyst/Ligand Pd(OAc)₂ / PPh₃Pd(PPh₃)₄PdCl₂(dppf)
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂ODME/H₂O
Temperature (°C) 9010085
Hypothetical Yield *85%92%78%
Yields are for illustrative purposes and will vary based on specific substrates and optimization.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[9][10] This method is exceptionally versatile for synthesizing a wide range of aryl amines.[11]

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable bulky, electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Standard workup and purification reagents as in Protocol 3.1.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 3.1.

  • Characterization: Confirm the structure of the purified 8-(substituted-amino)-5-nitroquinoline product using standard analytical techniques.

Causality Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It facilitates the reductive elimination step of the catalytic cycle, which is often rate-limiting, and helps prevent catalyst decomposition.[9]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Principle: In SNAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The presence of the strongly electron-withdrawing nitro group at the C5-position makes the quinoline ring susceptible to nucleophilic attack.[12][13]

Materials and Reagents:

  • This compound

  • Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature or 0 °C.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). The optimal temperature will depend on the nucleophilicity of the attacking species. Monitor the reaction by TLC.

  • Workup: Quench the reaction by pouring it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Purification & Characterization: Wash the organic layer, dry, concentrate, and purify by column chromatography. Confirm the structure of the product.

Biological Screening Protocol: Anticancer Cytotoxicity

Once a library of derivatives is synthesized, a preliminary biological screening is essential to identify "hit" compounds. A common and robust initial screen is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[14]

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition A 1. Propagate Cancer Cell Line (e.g., HeLa) B 2. Trypsinize and Count Cells A->B C 3. Seed Cells into 96-well Plate B->C D 4. Incubate 24h for Adherence C->D E 5. Prepare Serial Dilutions of Test Compounds F 6. Add Compounds to Wells (Include Vehicle Control) E->F G 7. Incubate for 48-72h F->G H 8. Add MTT Reagent to each well I 9. Incubate 2-4h (Formation of Formazan) H->I J 10. Solubilize Formazan Crystals with DMSO I->J K 11. Read Absorbance at ~570 nm J->K L Data Analysis: Calculate % Viability Determine IC₅₀ Values K->L

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Protocol: MTT Cell Viability Assay

Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

Cell viability is calculated as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve (% viability vs. log concentration) and fitting the data using non-linear regression.

Compound IDDerivatization MethodR-Group at C8Hypothetical IC₅₀ (µM) vs. HeLa
QN-01 Suzuki-MiyauraPhenyl12.5
QN-02 Suzuki-Miyaura4-Methoxyphenyl8.2
QN-03 Buchwald-HartwigMorpholinyl25.1
QN-04 Buchwald-HartwigAnilinyl5.6
QN-05 SNArMethoxy> 50
IC₅₀ values are hypothetical and serve for illustrative purposes only.

Compounds with low micromolar or sub-micromolar IC₅₀ values are considered "hits" and can be prioritized for further investigation, such as mechanism of action studies and evaluation in other cancer cell lines.[16]

Conclusion

This compound is a powerful and versatile scaffold for the development of novel compound libraries. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, allows for the rapid generation of molecular diversity. The protocols outlined in this guide provide a robust framework for both the synthesis and the preliminary biological evaluation of these derivatives. This integrated approach is fundamental to the early stages of drug discovery, facilitating the identification of promising new therapeutic agents.

References

  • BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • BenchChem. (2025). Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide.
  • Ito, S., et al. (2015).
  • Sigma-Aldrich. Cytotoxicity assays.
  • Miltenyi Biotec. Cytotoxicity and cell viability.
  • McGrath, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry.[19]
  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Brieflands. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Thermo Fisher Scientific. Cytotoxicity Assays. Retrieved from Thermo Fisher Scientific Website.[20]
  • Abcam. Cytotoxicity assay selection guide.
  • BenchChem. (2025). 5-Nitroquinoline (CAS 607-34-1) in Drug Discovery: A Chemist's Essential Intermediate.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • ResearchGate. (2022). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
  • BenchChem. (2025). Biological activity screening of novel quinolin-2-one derivatives.
  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives | Abstract.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ACS Publications. (1977). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry.[26]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
  • Royal Society of Chemistry. (2013). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.[8]
  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Retrieved from Organic Chemistry Tutor Website.[27]
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • ACS Publications. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.[30]
  • National Institutes of Health. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Nitroquinoline Scaffolds

The quinoline ring system is a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, the introduction of a nitro group at the 5-position of the quinoline core can significantly modulate its electronic properties and biological activity, making 5-nitroquinoline derivatives valuable intermediates in the synthesis of novel drug candidates.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 8-bromo-5-nitroquinoline, a key building block for the synthesis of diverse functionalized 5-nitroquinoline libraries.

Understanding the Catalytic Cycle: A Unified Mechanism

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the coupling partner (organoboron, amine, or alkyne) is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) R'-M Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive Elimination Ar-R' R-R' Reductive Elimination->Ar-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[3] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[3]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. For an electron-deficient substrate like this compound, an electron-rich and bulky phosphine ligand, such as SPhos or XPhos, is often beneficial. These ligands promote the oxidative addition step and stabilize the palladium(0) species. A pre-catalyst like Pd(OAc)₂ or a preformed complex like [Pd(SPhos)Cl]₂ can be used.

  • Base: A base is required to activate the boronic acid for transmetalation.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and for challenging substrates, a stronger base might be necessary.

  • Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Illustrative Suzuki Coupling Reactions of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene/H₂O11092
33-Pyridinylboronic acid[Pd(SPhos)Cl]₂ (1)-K₃PO₄DMF/H₂O9078
Detailed Experimental Protocol: Synthesis of 5-Nitro-8-phenylquinoline
  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 252 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add the catalyst and ligand to the Schlenk tube under a positive flow of argon.

    • Add 5 mL of a degassed 4:1 mixture of dioxane and water to the Schlenk tube.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-nitro-8-phenylquinoline.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.[5]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, Josiphos, or BrettPhos are often employed to facilitate both the oxidative addition and the C-N reductive elimination steps.[6][7] Palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active aminyl nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Illustrative Buchwald-Hartwig Amination Reactions of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene11090
2AnilinePd₂(dba)₃ (1.5)Josiphos (3)LHMDSDioxane10082
3Benzylamine[Pd(BrettPhos)Cl]₂ (1)-Cs₂CO₃THF8088
Detailed Experimental Protocol: Synthesis of N-(5-Nitroquinolin-8-yl)morpholine
  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 252 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.04 mmol, 23.1 mg).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add the catalyst and ligand to the Schlenk tube under a positive flow of argon.

    • Add 5 mL of anhydrous, degassed toluene to the Schlenk tube.

    • Add morpholine (1.2 mmol, 105 µL) to the reaction mixture via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(5-nitroquinolin-8-yl)morpholine.

PART 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[8][9] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.[10]

Causality Behind Experimental Choices
  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Common palladium sources include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: While the amine base can serve as the solvent, an additional aprotic solvent like THF or DMF is often used to ensure good solubility of all components.

Illustrative Sonogashira Coupling Reactions of this compound
EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF6095
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)iPr₂NHDMF7088
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene8091
Detailed Experimental Protocol: Synthesis of 5-Nitro-8-(phenylethynyl)quinoline
  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 252 mg) and copper(I) iodide (0.05 mmol, 9.5 mg).

  • Catalyst Addition:

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to the Schlenk tube.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add 5 mL of anhydrous, degassed THF and 2 mL of anhydrous, degassed triethylamine to the Schlenk tube.

    • Add phenylacetylene (1.1 mmol, 121 µL) to the reaction mixture via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and stir the reaction mixture at 60 °C for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-nitro-8-(phenylethynyl)quinoline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants & Base setup Assemble in Schlenk (Inert Atmosphere) reagents->setup catalyst Weigh Catalyst & Ligand catalyst->setup solvent Add Degassed Solvent(s) setup->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Characterize Pure Product purify->product

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The protocols detailed in this guide provide a robust framework for the successful palladium-catalyzed cross-coupling of this compound. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize a diverse range of 5-nitroquinoline derivatives. These compounds serve as valuable building blocks for the development of novel therapeutic agents and functional materials. The provided step-by-step procedures, coupled with the illustrative data, are intended to empower researchers in their synthetic endeavors.

References

  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]
  • Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1317–1324. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences, 5(6). [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences, 5(6). [Link]
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinaldoximes and -amidoximes. ePrints Soton. [Link]
  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1945. [Link]
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions.
  • Al-Majid, A. M., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • AN OVERVIEW OF SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [Link]
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 29-41. [Link]
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 5-6. [Link]
  • Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(3), 977-984. [Link]
  • De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
  • Suzuki Coupling Mechanism. (2022). YouTube. [Link]
  • Ökten, S. (2019). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Semantic Scholar. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15837–15965. [Link]
  • Ökten, S. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.).
  • Torres-García, P., et al. (2024).

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of 8-bromo-5-nitroquinoline as a versatile starting material for the synthesis of novel and diverse heterocyclic compounds. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific substitution pattern of this compound offers two distinct and synthetically orthogonal functional handles: the C8-bromo group, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and the C5-nitro group, which activates the quinoline core for nucleophilic substitutions and serves as a precursor for reductive cyclization strategies. This guide explains the causality behind experimental choices and provides detailed, field-proven protocols for key transformations.

Introduction: The Strategic Value of this compound

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in pharmaceutical sciences, with derivatives exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][4][5] The functionalization of this core at various positions is a key strategy in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[5]

This compound is a particularly valuable building block due to its dichotomous reactivity:

  • C8-Bromo Position: This site is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, allow for the precise and efficient installation of diverse aryl, heteroaryl, alkyl, and amino groups.[6][7]

  • C5-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it activates the quinoline ring, particularly at the ortho and para positions, for nucleophilic aromatic substitution (SNAr) type reactions.[8] Secondly, the nitro group itself is a versatile functional group that can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to construct novel fused heterocyclic systems.[9]

This guide will explore these synthetic avenues with detailed protocols and mechanistic insights.

Strategy 1: C8-Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for bond construction due to their mild conditions and high functional group tolerance.[7][10] The C8-bromo position of our starting material is primed for such transformations.

dot

graph TD; A[this compound] -- "Pd Catalyst, Ligand, Base" --> B{Reactive Pd(II) Intermediate}; B -- "Coupling Partner (e.g., Boronic Acid, Amine)" --> C[C8-Substituted-5-nitroquinoline]; subgraph Suzuki-Miyaura Coupling; D[Ar-B(OH)2]; end subgraph Buchwald-Hartwig Amination; E[R2-NH]; end D -- "Transmetalation" --> B; E -- "Reductive Elimination Pathway" --> B;

end;

Caption: General workflow for Pd-catalyzed C8-functionalization.

Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction creates a carbon-carbon bond between the C8 position and an aryl or heteroaryl group from a boronic acid or ester. This is invaluable for generating biaryl scaffolds, which are common in bioactive molecules.[6][11]

Objective: To synthesize 8-(furan-2-yl)-5-nitroquinoline.

Materials:

Reagent/MaterialM.W.AmountMoles (mmol)
This compound253.05253 mg1.0
Furan-2-boronic acid111.90168 mg1.5
Pd(PPh₃)₄1155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
Toluene-8 mL-
Ethanol-2 mL-
Water-2 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (253 mg, 1.0 mmol), furan-2-boronic acid (168 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, 8-(furan-2-yl)-5-nitroquinoline.[11]

Strategy 2: C-H Functionalization via Nucleophilic Substitution

The electron-withdrawing nitro group at C5 strongly activates the quinoline nucleus towards nucleophilic attack, enabling direct C-H functionalization. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful reaction that allows for the introduction of nucleophiles at positions ortho or para to the nitro group without a pre-installed leaving group.[8]

dot

graph TD; A[5-Nitroquinoline Ring] --> B{Nucleophilic Attack at C6}; B -- "Strong Base (t-BuOK)" --> C{σ-adduct Intermediate}; C -- "β-Elimination of 'H'" --> D[C6-Substituted Product]; E[Nu-H] --> B;

end;

Caption: Mechanism of Vicarious Nucleophilic Substitution (VNS).

Protocol 2.1: VNS Amination at the C6 Position

This protocol describes the direct amination at the C6 position, which is ortho to the activating nitro group.

Objective: To synthesize 8-bromo-6-(9H-carbazol-9-yl)-5-nitroquinoline.

Materials:

Reagent/MaterialM.W.AmountMoles (mmol)
This compound253.05253 mg1.0
9H-Carbazole167.21200 mg1.2
Potassium tert-butoxide (t-BuOK)112.21337 mg3.0
Tetrahydrofuran (THF), anhydrous-15 mL-

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 9H-carbazole (200 mg, 1.2 mmol) in anhydrous THF (10 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide (337 mg, 3.0 mmol). The formation of potassium carbazol-9-ide often results in a color change. Stir for 20 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (253 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the stirring nucleophile solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction is often highly colored, which can be a diagnostic feature of VNS reactions.[8] Monitor by TLC.

  • Quenching: Carefully quench the reaction by pouring it into 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to afford the desired C6-aminated product.

Strategy 3: Fused Heterocycle Synthesis via Reductive Cyclization

The nitro group is an excellent precursor for an amine. By reducing the C5-nitro group to a C5-amino group, we can set the stage for an intramolecular cyclization with a suitably placed neighboring group, leading to the formation of novel, fused polycyclic heterocyclic systems.[9][12]

dot

graph TD; A[8-Bromo-6-azido-5-nitroquinoline] -- "Reduction (SnCl2 or Fe/HCl)" --> B[5-Amino-8-bromo-6-azidoquinoline]; B -- "Heat or Acid Catalyst" --> C{Intramolecular Cyclization}; C --> D[Fused Triazolo[4,5-f]quinoline];

end;

Caption: Reductive cyclization pathway to a fused triazole.

Protocol 3.1: Synthesis of a Fused Triazolo[4,5-f]quinoline

This multi-step protocol first introduces an azide group at C6, followed by reduction of the nitro group and subsequent cyclization.

Step A: Nucleophilic Substitution to form 6-azido-8-bromo-5-nitroquinoline

  • Setup: Dissolve this compound (1.0 mmol) in 10 mL of dimethyl sulfoxide (DMSO).

  • Reaction: Add sodium azide (NaN₃, 1.5 mmol). Heat the mixture to 80 °C and stir for 8 hours. The C6 position is activated for SNAr by the C5-nitro group.

  • Work-up: Cool the reaction and pour it into 100 mL of ice-water. The product will often precipitate. Filter the solid, wash with water, and dry under vacuum.

Step B: Reductive Cyclization

Objective: To convert 6-azido-8-bromo-5-nitroquinoline to the corresponding fused triazoloquinoline.

Materials:

Reagent/MaterialM.W.AmountMoles (mmol)
6-Azido-8-bromo-5-nitroquinoline294.05294 mg1.0
Iron Powder (Fe)55.84335 mg6.0
Hydrochloric Acid (conc. HCl)36.46~1 mL-
Ethanol-20 mL-

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, suspend 6-azido-8-bromo-5-nitroquinoline (294 mg, 1.0 mmol) and iron powder (335 mg, 6.0 mmol) in ethanol (20 mL).

  • Reduction: Heat the mixture to reflux (approx. 78 °C). Add concentrated HCl (1 mL) dropwise via a syringe. The addition is exothermic. This condition reduces the nitro group to an amine.[9]

  • Cyclization: The in situ generated 5-amino-6-azido intermediate will undergo spontaneous or heat-induced intramolecular cyclization to form the stable triazole ring. Continue to reflux for 2-4 hours after the HCl addition is complete.

  • Work-up: Cool the reaction to room temperature. Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). The iron salts will largely remain in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure fused triazoloquinoline.

Summary and Outlook

This compound is a powerful and versatile building block for constructing a wide array of novel heterocyclic compounds. By strategically employing palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reductive cyclization, researchers can access diverse chemical space. The protocols outlined in this guide provide a robust starting point for synthesizing libraries of quinoline-based compounds for screening in drug discovery and materials science applications.

References

  • A. O. G. S. A. A. a. A. A. O. O. A. O. O. O. O. A. F. A. O. A. O. A. O. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • A. O. G. S. A. A. a. A. A. O. O. A. O. O. O. O. A. F. A. O. A. O. A. O. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • A. O. G. S. A. A. a. A. A. O. O. A. O. O. O. O. A. F. A. O. A. O. A. O. (2022) Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate.
  • O. A. A. et al. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
  • O. A. A. et al. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • (2021) Cyclization of 8‐hydroxy‐5‐nitro‐1,2,3,4‐tetrahydroquinoline‐7‐carboxamides 11 a and 11 e to 10‐methyl‐6‐nitro‐2,3,7,8,9,10‐hexahydro‐4H‐[1][3]‐oxazino[5,6‐h]quinolin‐4‐ones 13 a–b.. ResearchGate.
  • B. H. et al. (2016) Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry.
  • (2010) PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
  • (2005) Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • M. K. et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PubMed Central.
  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • A. S. et al. (2016) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • S. R. et al. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. PubMed Central.
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science.
  • D. R. (2024) Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • W. W. et al. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. PubMed Central.
  • Special Issue : Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • (2015) Nucleophilic Substitution Mechanism. YouTube.
  • Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications. MDPI.
  • A. A. A. et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
  • A. Y. A. et al. (2020) 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate.
  • I. A. A. et al. (2023) TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.

Sources

Application Notes & Protocols: 8-Bromo-5-nitroquinoline as a Strategic Intermediate for the Synthesis of Pharmacologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a unique framework for interacting with biological targets, leading to diverse pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Within this important class of heterocycles, 8-bromo-5-nitroquinoline emerges as a particularly valuable and versatile intermediate. Its strategic substitution pattern, featuring an electron-withdrawing nitro group and a synthetically tractable bromine atom, allows for sequential and regioselective modifications, making it a powerful building block for complex, biologically active molecules.

This guide provides an in-depth exploration of this compound's synthetic utility. We will detail its preparation and, more critically, its application in cornerstone C-C and C-N bond-forming reactions, providing field-proven protocols and explaining the causality behind key experimental choices.

The Synthetic Value of this compound

The power of this compound as an intermediate lies in its two distinct functional handles, which can be manipulated selectively.

  • The 8-Bromo Position: This site is primed for modern palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents.

  • The 5-Nitro Position: The nitro group is a strong electron-withdrawing group that influences the reactivity of the quinoline ring. Crucially, it can be readily reduced to a primary amine (-NH2). This newly formed amino group can then serve as a handle for further derivatization, such as amide bond formation, sulfonylation, or another cross-coupling reaction, adding another layer of molecular diversity.

The logical flow for exploiting this intermediate is often a two-stage process: first, a cross-coupling reaction at the C8-Br bond, followed by the reduction of the nitro group and subsequent functionalization.

G A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B At C8-Br Position C 8-Substituted-5-nitroquinoline B->C D Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) C->D E 8-Substituted-5-aminoquinoline D->E F Further Derivatization (Amidation, etc.) E->F At C5-NH2 Position G Pharmacologically Active Molecule F->G G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)L2-Br] A->B Oxidative Addition C [Ar-Pd(II)L2-R] B->C Transmetalation C->A Reductive Elimination Ar_R 8-Aryl-5-nitroquinoline (Ar-R) C->Ar_R ArBr This compound (Ar-Br) ArBr->B R_BOH2 Boronic Acid + Base (R-B(OH)3-) R_BOH2->C G cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)L2-Br] A->B Oxidative Addition C [Ar-Pd(II)L2-NR1R2] B->C Amine Binding & Deprotonation C->A Reductive Elimination Ar_NR1R2 8-Amino-5-nitroquinoline (Ar-NR1R2) C->Ar_NR1R2 ArBr This compound (Ar-Br) ArBr->B Amine Amine (HNR1R2) + Strong Base Amine->C

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of this compound, while a crucial step in the development of various pharmacologically active compounds, is often plagued by challenges that can lead to suboptimal yields and purification difficulties.[1] This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of this compound

A common frustration in this synthesis is a lower-than-expected yield. This can often be attributed to several factors, including incomplete reaction, side product formation, or mechanical losses during workup.

Root Causes & Solutions:

  • Insufficient Nitration: The nitration of 8-bromoquinoline is a critical step that can be incomplete if not properly managed.

    • Expert Insight: The electrophilic substitution of the nitro group onto the quinoline ring is highly dependent on the reaction conditions. The choice of nitrating agent and temperature control are paramount.

    • Recommended Protocol: A robust method involves dissolving 8-bromoquinoline in concentrated sulfuric acid and cooling the mixture to 0°C. A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid should then be added dropwise, ensuring the temperature does not exceed this point. After the addition, the reaction can be gradually warmed and then heated to drive the reaction to completion.[2]

  • Side Reactions: The formation of undesired isomers or poly-nitrated products can significantly reduce the yield of the target compound.

    • Causality: The quinoline ring has multiple positions susceptible to electrophilic attack. While the 5-position is electronically favored for nitration in 8-bromoquinoline, harsh reaction conditions can lead to substitution at other positions.

    • Mitigation Strategy: Precise temperature control is crucial. Maintaining a low temperature during the addition of the nitrating agent helps to control the regioselectivity of the reaction.

  • Mechanical Losses During Workup: The isolation and purification process can be a significant source of product loss.

    • Optimization: After quenching the reaction by pouring it onto ice, thorough extraction with a suitable solvent like dichloromethane is essential.[2] Combining the organic layers and performing a single wash with saturated brine can minimize the loss of product into the aqueous phase.

Data Presentation: Typical Reaction Conditions for Nitration of 8-Bromoquinoline

ParameterRecommended ConditionRationale
Starting Material 8-BromoquinolinePrecursor for nitration.
Solvent Concentrated Sulfuric AcidDissolves the starting material and activates the nitrating agent.
Nitrating Agent Fuming Nitric AcidProvides the electrophile (NO₂⁺).
Initial Temperature 0°CControls the initial exothermic reaction and improves selectivity.
Reaction Temperature 65°CDrives the reaction to completion after the initial addition.
Reaction Time 48 hoursEnsures maximum conversion.[2]
Workup Pouring onto ice, followed by extractionSafely quenches the reaction and allows for product isolation.
Issue 2: Difficulty in Product Purification

The crude product of the this compound synthesis is often a solid that may contain unreacted starting material, isomeric byproducts, or other impurities.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying the final product.

    • Solvent Selection: A mixed solvent system of heptane and toluene has been shown to be effective for the recrystallization of similar compounds like 5-bromo-8-nitroisoquinoline, yielding a high-purity product.[1]

    • Procedure: The crude solid can be suspended in the solvent mixture and heated to reflux. The hot solution is then filtered to remove insoluble impurities and allowed to cool slowly to promote the formation of well-defined crystals. The purified product can then be collected by filtration.[1]

  • Column Chromatography: For challenging separations or to obtain very high purity material, column chromatography is a viable option.[1]

    • Stationary Phase: Silica gel is a common choice for the stationary phase.

    • Mobile Phase: A gradient of dichloromethane and diethyl ether can be used to effectively separate the desired product from impurities.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and authoritative answers.

Q1: What is the underlying mechanism for the nitration of 8-bromoquinoline?

The nitration of 8-bromoquinoline is an electrophilic aromatic substitution reaction. In the presence of concentrated sulfuric acid, nitric acid is protonated and then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich quinoline ring then attacks the nitronium ion, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Finally, a base (such as HSO₄⁻) removes a proton from the ring to restore aromaticity and yield the 5-nitro-8-bromoquinoline product. The substitution occurs preferentially at the 5- and 8-positions in quinoline.[3]

Q2: Are there alternative methods for the synthesis of this compound?

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques should be employed to confirm the structure and assess the purity of the final product.

  • Melting Point: The melting point of pure this compound is reported to be in the range of 136-137 °C. A sharp melting point within this range is a good indicator of purity.[2]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms.

    • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹).

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and assess the purity of the crude product.

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak is indicative of a pure compound.[2]

Visualizing the Synthesis Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the key stages in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 8-Bromoquinoline in Conc. H₂SO₄ B Cool to 0°C A->B D Dropwise Addition of Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) & Cool C->D E Heat to 65°C D->E F Quench on Ice E->F G Extract with Dichloromethane F->G H Wash with Brine G->H I Dry & Concentrate H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 5-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 5-nitroquinoline. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, minimize side-product formation, and achieve your desired synthetic outcomes.

The regioselective bromination of 5-nitroquinoline is a synthetically valuable transformation, as the resulting bromo-nitroquinolines are key intermediates for further functionalization in medicinal chemistry. However, this reaction is notoriously challenging. The core difficulty arises from the electronic properties of the substrate: the quinoline ring possesses inherent regiochemical preferences for electrophilic attack, while the C5-nitro group is a powerful deactivating substituent. This electronic tug-of-war often leads to low conversion rates, over-bromination, and the formation of difficult-to-separate isomeric mixtures. This guide provides a structured approach to troubleshoot and optimize this delicate reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the bromination of 5-nitroquinoline in a question-and-answer format.

Question 1: My reaction shows very low conversion, with a significant amount of 5-nitroquinoline starting material remaining. What is the likely cause and how can I fix it?

Answer: Low conversion is the most common issue and stems directly from the heavily deactivated nature of the aromatic system. The nitro group at the C5 position withdraws electron density by both inductive and resonance effects, making the entire quinoline scaffold significantly less nucleophilic and thus less reactive towards electrophiles.[1][2]

  • Causality: Your reaction conditions are likely not potent enough to overcome the high activation energy barrier for electrophilic aromatic substitution (EAS). The brominating agent (e.g., Br₂ or NBS) may not be sufficiently activated to generate a powerful enough electrophile ("Br⁺" equivalent) to attack the electron-poor ring.

  • Troubleshooting Steps:

    • Enhance Electrophile Potency: The choice of acid catalyst is critical. Concentrated sulfuric acid (H₂SO₄) is often the solvent and catalyst of choice because it protonates the brominating agent, creating a more reactive species.[3][4] A mixture of nitric and sulfuric acid with bromine is known to be effective for brominating strongly deactivated aromatics.[4]

    • Increase Reaction Temperature (with caution): Gently increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this must be done carefully, as higher temperatures can also decrease selectivity and lead to the formation of undesired side products. We recommend a stepwise increase from 0°C to room temperature, monitoring by Thin Layer Chromatography (TLC) at each stage.

    • Select an Appropriate Brominating Agent: While molecular bromine (Br₂) is a classic reagent, N-Bromosuccinimide (NBS) in concentrated H₂SO₄ can be a more effective system for deactivated substrates.[5] The acid assists in the generation of the active brominating species from NBS.

Question 2: My primary side product is a di-brominated species. How can I improve the selectivity for mono-bromination?

Answer: The formation of di-brominated products indicates that the mono-brominated product is reactive enough to undergo a second bromination under the reaction conditions. While the first bromination is slow due to the nitro group, the resulting bromo-5-nitroquinoline is still susceptible to further electrophilic attack, especially if reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Causality: Over-bromination is typically a result of an excess of the brominating agent or a high local concentration of it during addition.[6]

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent. Using a larger excess, such as 2.1 equivalents, can intentionally drive the reaction towards the di-brominated product.[6]

    • Slow, Controlled Addition: Add the brominating agent dropwise as a solution in the reaction solvent (e.g., concentrated H₂SO₄) over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[7]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -20°C to 0°C).[5][8] This reduces the overall reaction rate, allowing for greater kinetic discrimination between the first and second bromination events.

    • Use a Milder Reagent: If using molecular bromine, consider switching to NBS, which is generally a milder and more selective source of electrophilic bromine for these types of systems.[7][9]

Question 3: I have successfully achieved mono-bromination, but I've isolated a mixture of isomers (e.g., 8-bromo- and 6-bromo-5-nitroquinoline). How can I improve regioselectivity?

Answer: Regioselectivity is governed by the directing effects of the quinoline ring system and the deactivating nitro group. In electrophilic substitution, the benzene ring of the quinoline is more reactive than the pyridine ring.[7] Attack typically occurs at the C5 and C8 positions. Since C5 is blocked by the nitro group, the most probable sites for bromination are C8 and C6.

  • Causality: The formation of the carbocation intermediate (the Wheland intermediate) at different positions (C6 vs. C8) has similar, but not identical, activation energies.[10] Subtle changes in reaction conditions can influence the ratio of the kinetic and thermodynamic products.

  • Troubleshooting Steps:

    • Leverage Steric Hindrance: The C8 position is generally more sterically accessible than the C6 position. Using bulkier brominating agents or catalyst systems can sometimes favor substitution at the less hindered C8 position.

    • Optimize Solvent and Temperature: While concentrated H₂SO₄ is standard, exploring other strong acid systems or co-solvents (with caution due to potential side reactions) could alter the solvation of the transition state and thus influence the isomer ratio. Lower temperatures generally favor the product derived from the most stable intermediate, which is often the C8-substituted isomer.

    • Purification Strategy: Achieving perfect regioselectivity can be difficult. A robust purification strategy is essential. The different isomers will likely have distinct polarities, making them separable by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be effective for isolating the major, less soluble isomer.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of concentrated sulfuric acid in this reaction? Concentrated H₂SO₄ serves multiple critical functions:

  • Solvent: It provides a highly polar medium to dissolve the reagents.

  • Catalyst/Activator: It activates the brominating agent. For Br₂, it polarizes the Br-Br bond. For NBS, it facilitates the generation of the Br⁺ electrophile.[11][12]

  • Deactivator of the Pyridine Ring: It protonates the basic nitrogen atom of the quinoline ring. The resulting quinolinium ion strongly deactivates the pyridine-half of the molecule towards electrophilic attack, thereby directing the substitution exclusively to the electron-poorer, but still more reactive, benzene ring.[6]

Q2: Are there any metal-free alternatives for achieving better regioselectivity? Yes, modern organic synthesis has developed methods for C-H functionalization. For some 8-substituted quinolines, metal-free protocols using reagents like trichloroisocyanuric acid (TCCA) have been developed for highly regioselective C5-halogenation.[13][14][15] While directly applicable to 5-nitroquinoline for C8-bromination is not guaranteed, these methods highlight an active area of research for achieving high selectivity without traditional Lewis acids.

Q3: How can I reliably characterize the resulting isomers to confirm their structure? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The coupling patterns of the aromatic protons are definitive. For 8-bromo-5-nitroquinoline , you would expect to see two doublets for H6 and H7, coupled to each other (J ≈ 8-9 Hz). For 6-bromo-5-nitroquinoline , you would observe two singlets (or very narrowly split doublets due to meta-coupling) for H7 and H8.

  • ¹³C NMR & 2D NMR: Techniques like HSQC and HMBC can be used to unambiguously assign all proton and carbon signals, confirming the connectivity and substitution pattern.[16]

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions leading to isomeric and over-brominated products.

Bromination_of_5_Nitroquinoline Start 5-Nitroquinoline Intermediate_C8 Wheland Intermediate (Attack at C8) Start->Intermediate_C8 + Br⁺ Intermediate_C6 Wheland Intermediate (Attack at C6) Start->Intermediate_C6 + Br⁺ Product_C8 This compound (Desired Product) Intermediate_C8->Product_C8 - H⁺ Intermediate_DiBr Wheland Intermediate (Attack at C6 of 8-Bromo...) Product_C8->Intermediate_DiBr + Br⁺ (Excess Reagent) Product_C6 6-Bromo-5-nitroquinoline (Isomeric Side Product) Intermediate_C6->Product_C6 - H⁺ Product_DiBr 6,8-Dibromo-5-nitroquinoline (Over-bromination) Intermediate_DiBr->Product_DiBr - H⁺

Caption: Reaction scheme for the bromination of 5-nitroquinoline.

Validated Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments.

Protocol 1: Optimized Mono-bromination using NBS in Sulfuric Acid

This method is adapted from procedures used for similarly deactivated heterocyclic systems and is optimized for mono-selectivity at the C8 position.[5][8]

Materials:

  • 5-Nitroquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-nitroquinoline (1.0 eq).

  • Dissolution & Cooling: Carefully add concentrated H₂SO₄ (approx. 5 mL per gram of starting material) while stirring. Cool the resulting solution to -20°C using a dry ice/acetone bath. It is crucial that the starting material is fully dissolved before proceeding.[5]

  • Reagent Addition: In small portions, add recrystallized NBS (1.05 eq) to the vigorously stirred solution. Maintain the internal temperature between -22°C and -18°C throughout the addition. Strict temperature control is essential for selectivity.[5]

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). A complete reaction will show the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Perform this step in an ice bath to manage the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary: Conditions vs. Outcome
Brominating AgentCatalyst / SolventTemperatureExpected Outcome / Common Side Products
Br₂ (1.5 eq)Conc. H₂SO₄Room Temp → 50°CLow to moderate conversion. High risk of di-bromination and isomeric mixtures.[17][18]
NBS (1.05 eq) Conc. H₂SO₄ -20°C to -18°C Good conversion to mono-bromo product. High regioselectivity for C8-isomer. [5][8]
Br₂ (1.1 eq)Inert Solvent (e.g., CCl₄)RefluxNo reaction. The aromatic ring is too deactivated for bromination without a strong acid catalyst.[19]
NBS (1.1 eq)Acetonitrile (MeCN)Room TempNo reaction. Similar to above, requires strong acid activation for this substrate.[20]

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]
  • Synthesis of Substituted Quinolines by the Electrophilic Cycliz
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline deriv
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • Competition of Aromatic Bromination and Nitration in Concentr
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutar
  • Competition of Aromatic Bromination and Nitration in Concentr
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid. [Link]
  • Electrophilic aromatic substitution. Part XV.
  • Examples of electrophilic arom
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A. [Link]
  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. [Link]
  • Halogen
  • Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Electrophilic Aromatic Substitution (EAS Reactions). [Link]
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Bromin
  • Structural Characterization of Pinn
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

Sources

Technical Support Center: Purification of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges encountered during its purification, providing in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity of your research and development.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

Purification of this compound can present several challenges, from the presence of persistent impurities to issues with yield and product stability. This section provides a systematic approach to identifying and resolving these common problems.

Issue 1: Persistent Yellow/Brown Discoloration of the Final Product

Q: My final this compound product is a yellow to brown solid, not the expected pale-yellow crystals. What causes this, and how can I fix it?

A: This is a frequent observation and typically points to residual impurities from the nitration of 8-bromoquinoline.

Probable Causes:

  • Residual Nitrating Agents: Incomplete quenching of the nitrating mixture (sulfuric and nitric acid) can lead to the formation of colored byproducts upon workup.

  • Over-Nitration or Side-Reactions: The synthesis of quinoline derivatives can sometimes yield isomeric byproducts or other colored impurities.[1] For instance, the nitration of quinoline itself produces a mixture of 5-nitroquinoline and 8-nitroquinoline.[2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially under harsh workup conditions, leading to colored degradation products.

Solutions & Causal Explanations:

  • Thorough Aqueous Workup: Ensure the reaction mixture is completely quenched by pouring it onto crushed ice.[3] Subsequently, neutralize carefully with a base like sodium bicarbonate solution until effervescence ceases. This step is critical to remove acidic residues that can catalyze degradation.

  • Activated Charcoal (Carbon) Treatment: The use of activated charcoal can be highly effective in removing colored impurities. However, it must be used judiciously as it can also adsorb the desired product, leading to a decrease in yield.[4]

    • Mechanism: Activated charcoal has a high surface area and can adsorb large organic molecules and colored impurities through van der Waals forces.

  • Recrystallization Solvent Selection: The choice of solvent for recrystallization is paramount. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.

Solvent SystemRationale & Expected Outcome
Heptane/TolueneA common and effective system. Toluene provides good solubility at reflux, while heptane acts as an anti-solvent upon cooling to induce crystallization of the pure product.[5][6]
Ethanol/WaterEthanol can dissolve this compound at its boiling point. The slow addition of water as an anti-solvent can then induce crystallization.
Dichloromethane/Diethyl EtherUseful for smaller scales, where dichloromethane dissolves the compound and diethyl ether induces precipitation.[5]
Issue 2: Low Yield After Purification

Q: I'm experiencing a significant loss of material during the purification of this compound. What are the likely causes and how can I improve my yield?

A: Low recovery is a common bottleneck in organic synthesis.[7] The cause can often be traced to mechanical losses or suboptimal purification techniques.

Probable Causes:

  • Excessive Use of Recrystallization Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]

  • Premature Crystallization During Hot Filtration: If using hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if the solution cools too quickly.[4]

  • Adsorption onto Stationary Phase in Chromatography: If using column chromatography, highly polar compounds can bind strongly to silica gel, leading to poor recovery.

Solutions & Causal Explanations:

  • Optimize Recrystallization:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystallization.

    • After filtration, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Column Chromatography Optimization:

    • Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and impurities.[8][9] A common starting point for similar compounds is a mixture of ethyl acetate and hexane.[3]

    • Stationary Phase: Silica gel is the standard stationary phase.[8][10] Ensure it is properly packed to avoid channeling, which leads to poor separation.

Issue 3: Product "Oiling Out" During Recrystallization

Q: During recrystallization, my product separates as an oil instead of forming crystals. Why is this happening and what should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[4]

Probable Causes:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to melt before dissolving.

  • Inappropriate Solvent: The chosen solvent may have a boiling point higher than the melting point of the compound. The melting point of this compound is approximately 136-137°C.[11]

  • Too Rapid Cooling: Cooling the solution too quickly can lead to the product crashing out of solution as an oil.

Solutions & Causal Explanations:

  • Add More Solvent: If the compound oils out upon heating, add more of the hot solvent until the oil dissolves completely. Then, allow the solution to cool slowly.[4]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

  • Re-evaluate Solvent Choice: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.

Workflow for Troubleshooting Purification

G start Crude this compound discoloration Product Discolored? start->discoloration low_yield Low Yield? discoloration->low_yield No charcoal Treat with Activated Charcoal discoloration->charcoal Yes oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Recrystallization Solvent Volume low_yield->optimize_solvent Yes add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Yes end_product Pure this compound oiling_out->end_product No recrystallize Recrystallize with appropriate solvent charcoal->recrystallize recrystallize->end_product check_filtration Check Hot Filtration Technique optimize_solvent->check_filtration column_chrom Consider Column Chromatography check_filtration->column_chrom column_chrom->end_product induce_cryst Induce Crystallization (Scratch/Seed) add_solvent->induce_cryst induce_cryst->end_product

Caption: A troubleshooting flowchart for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of during purification?

A1: Key properties include its melting point of 136-137°C and its solid, crystalline nature at room temperature.[11] It is sparingly soluble in non-polar solvents like hexanes and more soluble in moderately polar solvents like dichloromethane and ethyl acetate, especially when heated.[5]

Q2: What are the expected impurities from the synthesis of this compound?

A2: The primary impurities often arise from the starting materials or side reactions during synthesis. These can include unreacted 8-bromoquinoline, isomeric nitro-bromoquinolines, and potentially di-nitrated or di-brominated species.[5][12]

Q3: Is this compound stable? What are the recommended storage conditions?

A3: this compound is generally stable under standard laboratory conditions. However, like many nitroaromatic compounds, it should be protected from strong light and heat to prevent potential degradation.[13] It is recommended to store it in a cool, dry, and dark place in a well-sealed container.[11]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value (136-137°C) is a good indicator of purity.[11] Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any residual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide information on both the purity and the identity of any volatile impurities.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a step-by-step method for the purification of crude this compound by recrystallization.

  • Solvent Selection: Choose an appropriate solvent system (e.g., heptane/toluene) based on small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent in a mixed system) to just dissolve the solid. Gentle heating on a hot plate may be required.

  • Decolorization (if necessary): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

  • Eluent Selection: Determine the optimal solvent system (e.g., ethyl acetate/hexane) using TLC. The desired compound should have an Rf value of approximately 0.3-0.4.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled by gravity or with gentle pressure.[14]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[9]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

G start Crude Product assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_pure Purity Acceptable? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No, Minor Impurities column_chrom Column Chromatography is_pure->column_chrom No, Major Impurities final_product Pure this compound is_pure->final_product Yes recrystallization->final_product analyze_fractions Analyze Fractions (TLC) column_chrom->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->final_product

Caption: General workflow for the purification of this compound.

IV. References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Advion. Retrieved from [Link]

  • Brown, R. S., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 82, 146.

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025). ResearchGate. Retrieved from [Link]

  • 5-Bromo-8-nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents. Retrieved from

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • This compound (C9H5BrN2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • 8-bromo-5-nitroisoquinoline (C9H5BrN2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents. Retrieved from

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.

  • Guerrero, A. (2013). Column chromatography. Khan Academy. Retrieved from [Link]

  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2025). ResearchGate. Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI.

  • Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41, 1027.

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2025). ResearchGate. Retrieved from [Link]

Sources

Overcoming low yields in Buchwald-Hartwig amination of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination Solutions

Welcome to our dedicated technical support guide for overcoming challenges in the Buchwald-Hartwig amination of 8-bromo-5-nitroquinoline. This resource is designed for researchers, chemists, and process development professionals who are encountering difficulties, particularly low yields, with this specific transformation. The electron-deficient nature of the quinoline ring, compounded by the strongly withdrawing nitro group, presents a unique set of challenges that require careful optimization. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Addressing Low Yields & Side Reactions

This section tackles the most common issues encountered during the amination of this compound. Each question is addressed with an explanation of the underlying chemical principles and a set of actionable steps for optimization.

Question 1: My reaction shows very low conversion, with significant starting material remaining. What is the most likely cause and what should I optimize first?

Answer: Low conversion in this specific Buchwald-Hartwig reaction typically points to a suboptimal catalyst system (palladium precursor and ligand) or inefficient formation of the active Pd(0) catalyst. The this compound substrate is electronically challenging, and the catalyst's activity is paramount.

Causality: The rate-limiting step can be the oxidative addition of the aryl bromide to the Pd(0) center or the reductive elimination to form the C-N bond.[1] An inappropriate ligand can fail to stabilize the palladium intermediates or facilitate these key steps efficiently. Furthermore, using a Pd(II) precursor like Pd(OAc)₂ requires an initial reduction to the active Pd(0) state, which can be inefficient and lead to catalyst deactivation.[2][3]

Troubleshooting Protocol:

  • Switch to a Pre-catalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd(0) pre-catalyst. G3 or G4 Buchwald pre-catalysts are excellent starting points as they form the active L-Pd(0) species cleanly and efficiently under mild conditions.[4][5]

  • Ligand Screening: The choice of phosphine ligand is the most critical parameter. For electron-deficient heteroaryl halides, bulky, electron-rich dialkylbiarylphosphine ligands are generally required.[6]

    • First-line choices: Start with XPhos or RuPhos . These ligands are known for their high activity in a broad range of challenging C-N couplings.

    • Second-line choices: If the initial choices fail, screen other specialized ligands like BrettPhos (excellent for primary amines) or tBuXPhos .[2]

  • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques. All solvents and reagents should be thoroughly degassed.

Question 2: My desired product is forming, but I'm observing a significant amount of 5-nitroquinoline (hydrodehalogenation). How can I suppress this side product?

Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig couplings. It often competes with the desired C-N bond formation, especially with challenging substrates.

Causality: This side reaction can arise from two primary pathways:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This forms a Pd-H species, which can then reductively eliminate with the aryl group to yield the dehalogenated arene.[1]

  • Reaction with Water/Base: Trace amounts of water can react with the palladium catalyst or the strong base to generate palladium hydride species, which are responsible for the hydrodehalogenation.

Troubleshooting Protocol:

  • Base Selection: The base is often implicated. While strong bases like NaOt-Bu are needed for deprotonating the amine, they can also promote side reactions.

    • Consider switching to a weaker, but still effective, base like K₃PO₄ or Cs₂CO₃. These are often better tolerated by sensitive functional groups.[2]

    • If using an alkoxide, ensure it is fresh and handled under strictly anhydrous conditions.

  • Dry Reaction Conditions: Meticulously dry your solvent and reagents. Toluene and 1,4-dioxane should be distilled from an appropriate drying agent. Use freshly opened, anhydrous grade reagents where possible.

  • Lower Reaction Temperature: Higher temperatures can accelerate the rate of hydrodehalogenation more than the productive amination. After finding an active catalyst system, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

Question 3: The reaction is messy, and I see multiple unidentified byproducts, possibly from degradation. What's happening?

Answer: The 5-nitroquinoline scaffold is susceptible to degradation under harsh basic conditions or high temperatures. The strong electron-withdrawing nature of the nitro group makes the quinoline ring vulnerable to nucleophilic attack or other decomposition pathways.

Causality: The combination of a strong base (like NaOt-Bu) and high heat can be detrimental to substrates with sensitive functional groups like nitro groups.[2] The base may react directly with the substrate in undesirable ways.

Troubleshooting Protocol:

  • Screen Milder Bases: This is the most critical step. Move away from sodium tert-butoxide.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives. They are strong enough to facilitate the catalytic cycle but are far less likely to degrade the substrate.

  • Use a Biphasic Solvent System: A solvent system like toluene/water with K₃PO₄ as the base can sometimes be effective and mitigate degradation by keeping the concentration of soluble base low.

  • Optimize Temperature: Run a temperature screen, starting as low as 60-70 °C and gradually increasing. The goal is to find the "sweet spot" where amination proceeds without significant substrate decomposition.

Troubleshooting Logic Flow

The following diagram outlines a logical workflow for troubleshooting low yields in this specific amination reaction.

TroubleshootingFlowchart start Low Yield of 8-Amino-5-nitroquinoline Derivative check_sm Is Starting Material (SM) Largely Unconsumed? start->check_sm check_side_products Are Side Products Observed? check_sm->check_side_products  No / Minor inactive_catalyst Issue: Inactive or Slow Catalyst 1. Switch to a Pd G3/G4 Pre-catalyst. 2. Screen bulky, electron-rich ligands   (XPhos, RuPhos). 3. Ensure rigorous inert atmosphere. check_sm->inactive_catalyst  Yes dehalogenation Major Side Product: Hydrodehalogenation (5-Nitroquinoline) 1. Use meticulously dried reagents/solvent. 2. Screen a weaker base (K3PO4, Cs2CO3). 3. Lower reaction temperature. check_side_products->dehalogenation  Yes, Dehalogenation degradation Major Side Product: Substrate Degradation 1. Screen milder bases (K3PO4, Cs2CO3). 2. Avoid NaOt-Bu if possible. 3. Optimize for the lowest effective temperature. check_side_products->degradation  Yes, Degradation end_good Reaction Optimized inactive_catalyst->end_good dehalogenation->end_good degradation->end_good

Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q: Why is this compound a particularly difficult substrate for Buchwald-Hartwig amination?

A: The difficulty arises from a combination of electronic and steric factors. The quinoline nitrogen and the nitro group both act as strong electron-withdrawing groups, which deactivates the aryl bromide towards oxidative addition compared to more electron-neutral systems. While electron-poor aryl halides can sometimes react faster, heteroaromatic systems add another layer of complexity.[7] The nitro group itself can potentially coordinate to the palladium center, inhibiting catalysis, and it imparts sensitivity towards strong bases.[2]

Q: What is the general catalytic cycle for this reaction?

A: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

CatalyticCycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->ox_add Oxidative Addition amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Ar-NR'R'' amido->product reagents1 Ar-Br (this compound) reagents1->ox_add reagents2 HNR'R'' + Base reagents2->amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to the active L-Pd(0) catalyst to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst for the next cycle.[1][2]

Q: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?

A: A combination of techniques is ideal.

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the new, often more polar, product spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It allows you to quantify the disappearance of starting material and the formation of product. Crucially, the mass spectrometer can give you the molecular weights of byproducts, which is invaluable for identifying issues like hydrodehalogenation (product mass = starting material mass - Br + H).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can be used on the crude reaction mixture to determine conversion and yield by integrating signals relative to an internal standard.

Optimized Experimental Protocols

Below are two starting-point protocols based on best practices for this challenging substrate.

Protocol 1: General Screening with XPhos Pd G3

This protocol is a robust starting point for initial screening.

ParameterConditionRationale
Aryl Halide This compound1.0 equiv
Amine Your amine of choice1.2 equiv
Catalyst XPhos Pd G32 mol %
Base K₃PO₄ (potassium phosphate)2.0 equiv
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed (0.2 M)
Temperature 100 °CGood starting temperature
Time 12-24 hMonitor by LC-MS

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equiv) via syringe. If the amine is a solid, add it in step 1.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking small aliquots via syringe and analyzing by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Szilágyi, B., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 17, 2386-2397.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Lin, Y., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 15, 1234-1242.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
  • University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Lin, Y., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Royal Society of Chemistry.
  • Hartwig, J. F., et al. (2018). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
  • Wagaw, S., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451-8458.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • The Hartwig Group. (2024). Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Jensen, K. F. (2006). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Al-Masum, M., & El-Sayed, I. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 125(6), 1939-1946.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Al-Masum, M., & El-Sayed, I. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 125, 1939-1946.
  • Logsdon, D. L. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823.
  • Fors, B. P., et al. (2012). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 134(35), 14310-14313.

Sources

Preventing byproduct formation in the reduction of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective reduction of 8-Bromo-5-nitroquinoline to 5-amino-8-bromoquinoline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you navigate the nuances of this specific transformation, ensuring high yield and purity by minimizing common byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable, field-proven solutions.

Q1: Why am I observing a significant amount of the debrominated byproduct, 5-aminoquinoline?

A1: The primary cause of debromination is almost always the choice of reduction method, particularly catalytic hydrogenation with palladium on carbon (Pd/C).

Root Cause Analysis: The palladium catalyst is highly active for a process called hydrodehalogenation, where a halogen atom on an aromatic ring is reductively cleaved and replaced with a hydrogen atom.[1] This occurs concurrently with the reduction of the nitro group. While Pd/C is excellent for many nitro reductions, its use with halogenated nitroarenes is a well-documented pitfall.[2]

The mechanism involves oxidative addition of the aryl-bromide bond to the palladium surface, followed by reductive elimination, which cleaves the C-Br bond.

Logical Flow: Desired vs. Undesired Pathways

G cluster_0 Desired Pathway: Selective Nitro Reduction cluster_1 Side Reaction: Hydrodehalogenation Start This compound Product 5-Amino-8-bromoquinoline Start->Product  Selective Reagent  (e.g., Na₂S₂O₄, Fe/HCl)  Preserves C-Br Bond Side_Product 5-Aminoquinoline (Debrominated Byproduct) Start->Side_Product  Non-Selective Reagent  (e.g., H₂, Pd/C)  Cleaves C-Br Bond G Start Problem: Incomplete Reaction Q1 Is your reducing agent fresh and of high quality? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stoichiometry correct? (Sufficient excess used?) A1_Yes->Q2 Sol1 Source fresh reagent. Na₂S₂O₄ is known to decompose over time. A1_No->Sol1 End Re-run experiment and monitor by TLC/LC-MS Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reaction conditions optimal? (Temp, Solvent, pH) A2_Yes->Q3 Sol2 Increase equivalents of reducing agent (e.g., 3-5 eq for Fe or SnCl₂). A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Ensure proper heating (reflux). Check acid concentration for metal/acid systems. Ensure adequate mixing. A3_No->Sol3 Sol3->End

Caption: Systematic troubleshooting for incomplete nitro reductions.

Specific Solutions:

  • Check Reagent Activity: Sodium dithionite, in particular, can degrade upon exposure to air and moisture. [3]Always use a freshly opened bottle or a properly stored reagent. For metal/acid reductions, ensure the metal powder is fine and not passivated (oxidized).

  • Increase Stoichiometry: These reductions are stoichiometric, not catalytic (except for hydrogenation). Ensure you are using a sufficient excess of the reducing agent. For Fe or SnCl₂, 3 to 5 molar equivalents are common. [1][3]* Optimize Temperature and Time: Most of these reductions require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Ensure Proper Acid Concentration: For Fe/HCl or SnCl₂/HCl reductions, the acid is a co-reagent. It activates the metal surface and serves as a proton source. Ensure the correct concentration and amount are used as specified in the protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and selective method for reducing this compound?

A1: For high selectivity and operational simplicity, reduction with Sodium Dithionite (Na₂S₂O₄) is highly recommended. It is a mild, metal-free method that is exceptionally tolerant of the bromo substituent. [6][7]The Béchamp reduction using iron powder and a catalytic amount of acid is another robust, cost-effective, and highly selective alternative. [3]

Q2: How does pH affect the reaction and byproduct formation?

A2: pH is a critical parameter that dictates the reactivity of the reducing agent and the stability of the product.

  • Acidic Conditions (e.g., Fe/HCl, SnCl₂/HCl): The acid is essential for activating the metal surface and protonating the nitro group intermediates. However, excessively harsh acidic conditions can sometimes lead to side reactions or degradation of the quinoline ring system, though this is less common. The final product, 5-amino-8-bromoquinoline, will exist as an ammonium salt, which requires a basic workup (e.g., with NaHCO₃ or NaOH) to isolate the free amine. [3]* Neutral/Slightly Basic Conditions (e.g., Na₂S₂O₄): The dithionite reduction operates under neutral or slightly basic aqueous conditions. [4]This is often advantageous as it avoids potential acid-catalyzed degradation and simplifies the workup, as no neutralization step is required.

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Dithionite

This protocol is adapted from standard procedures for dithionite reductions, valued for their high chemoselectivity. [5][6] Materials:

  • This compound (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 - 4.0 eq)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Brine Solution

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the this compound in a 1:1 mixture of THF and water (or ethanol and water). Stir to create a solution or a fine suspension.

  • In a separate beaker, dissolve sodium dithionite (3-4 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound over 10-15 minutes. The reaction can be mildly exothermic.

  • Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the organic solvent (THF or ethanol) under reduced pressure.

  • Extract the remaining aqueous layer three times with ethyl acetate. [5]8. Combine the organic extracts, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-8-bromoquinoline, which can be purified by column chromatography or recrystallization.

Protocol 2: Selective Reduction using Iron Powder and Acetic Acid

This protocol is a classic, robust Béchamp-type reduction known for preserving halogen substituents. [2][7] Materials:

  • This compound (1.0 eq)

  • Iron Powder (<325 mesh) (4.0 - 5.0 eq)

  • Ethanol

  • Water

  • Glacial Acetic Acid

  • Celite

  • Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • To a round-bottom flask, add the this compound, ethanol, and water (e.g., a 4:1 EtOH/H₂O mixture).

  • Add the iron powder (4-5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Slowly add glacial acetic acid (can be used as the solvent or added portion-wise). The reaction is exothermic.

  • Maintain the reflux and monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Filter the entire mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrate and washes and concentrate under reduced pressure to remove the organic solvent.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude product for further purification.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • National Institutes of Health. (2016, March 22). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • Reddit. (2012, December 9). Help with Sodium Dithionite Reduction of Nitro groups. r/chemistry.
  • Aragen Life Sciences. (2018, February 22). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction.
  • (n.d.). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Sciencemadness Discussion Board. (2022, June 2). mechanism of sodium dithionite aromatic nitro reduction?
  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • (2024, November 25). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • ResearchGate. (n.d.). Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15.
  • (n.d.). Nitro Reduction - Common Conditions.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • Reddit. (n.d.). Reaction Conditions for Selective Debromination. r/Chempros.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Google Patents. (n.d.). US3148217A - Catalytic hydrogenation of halonitrobenzene compounds.
  • Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube.
  • PubChem. (n.d.). 5-Bromo-8-nitroquinoline.
  • PubChemLite. (n.d.). 8-bromo-5-nitroisoquinoline (C9H5BrN2O2).
  • PubChemLite. (n.d.). This compound (C9H5BrN2O2).
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • ResearchGate. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • PubMed. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals (Basel).

Sources

Stability of 8-Bromo-5-nitroquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 8-bromo-5-nitroquinoline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the stability of this compound under various experimental conditions, with a focus on acidic and basic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in solution?

The principal stability concern for this compound in aqueous solutions is its susceptibility to degradation, which is significantly influenced by pH, temperature, and light exposure.[1] Inconsistent experimental results or a loss of compound potency can often be attributed to degradation in stock or working solutions.[2]

Q2: How does the chemical structure of this compound influence its stability?

The quinoline ring system, substituted with both a bromine atom and a nitro group, dictates its reactivity. The strongly electron-withdrawing nitro group significantly activates the aromatic ring system, making it more susceptible to nucleophilic attack.[2] This effect is particularly pronounced for the bromine atom at the 8-position, predisposing the molecule to nucleophilic aromatic substitution (SNAr) reactions, especially under basic conditions.

Q3: What is the expected stability of this compound under acidic conditions?

This compound is expected to exhibit greater stability in acidic to neutral conditions compared to basic conditions. The quinoline nitrogen (pKa of quinoline is ~4.9) will be protonated in acidic solutions, which can influence the overall electron density of the ring system. While protonation can affect solubility, it generally does not promote rapid degradation.[1] However, prolonged exposure to strong acids at elevated temperatures may lead to slow hydrolysis or other degradation pathways.

Q4: What is the most likely degradation pathway for this compound under basic conditions?

Under basic conditions (pH > 7), the most probable degradation pathway is nucleophilic aromatic substitution (SNAr) of the bromide at the 8-position by a hydroxide ion. This reaction would result in the formation of 8-hydroxy-5-nitroquinoline . The rate of this degradation is expected to increase with increasing pH and temperature.

Base-Catalyzed Degradation This compound This compound 8-Hydroxy-5-nitroquinoline 8-Hydroxy-5-nitroquinoline This compound->8-Hydroxy-5-nitroquinoline Nucleophilic Aromatic Substitution OH OH⁻ OH->this compound

Caption: Proposed base-catalyzed degradation of this compound.

Q5: Are there other potential degradation pathways to consider?

Yes, other degradation pathways, although potentially less prominent under typical laboratory conditions, include:

  • Photodegradation: Exposure to UV or ambient light can induce degradation. It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]

  • Oxidative degradation: While less common for this specific structure, the presence of strong oxidizing agents could lead to the formation of N-oxides or hydroxylated byproducts.[2]

  • Reduction of the nitro group: Under specific reducing conditions (e.g., in the presence of certain metals or reducing agents), the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem Possible Cause(s) Recommended Solutions
Inconsistent or irreproducible results in biological assays. Degradation of stock or working solutions.Prepare fresh solutions before each experiment. Validate the stability of your solutions under your specific storage conditions (solvent, temperature, light exposure).[2] Store stock solutions at low temperatures (e.g., -20°C) and protected from light.[2]
Appearance of unexpected peaks in HPLC analysis over time. Compound degradation.Characterize the new peaks using LC-MS to identify potential degradation products.[3] Compare the retention times with a standard of the suspected degradation product (e.g., 8-hydroxy-5-nitroquinoline). Implement a forced degradation study to confirm the identity of the degradants.
Color change in solution (e.g., yellowing). Degradation of the compound, leading to chromophoric byproducts.This is a strong indicator of instability.[1] Prepare fresh solutions and re-evaluate your storage and handling procedures. Minimize exposure to light and elevated temperatures.
Low recovery of the compound from a reaction mixture. Degradation under the reaction conditions (e.g., basic reagents, prolonged heating).Analyze an aliquot of the reaction mixture by HPLC at different time points to monitor the stability of the starting material. Consider milder reaction conditions (lower temperature, shorter reaction time, less basic reagents if possible).

Experimental Protocols

To proactively assess the stability of this compound in your experimental systems, we recommend conducting a forced degradation study. This will help you identify potential degradation products and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing degradation under hydrolytic stress.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.[1]

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid 0.1 M HCl, 60°C Sampling Sample at 0, 2, 4, 8, 24h Acid->Sampling Base 0.1 M NaOH, 60°C Base->Sampling Neutral Water, 60°C Neutral->Sampling Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Neutral Neutralization Neutralize Acid/Base Samples Sampling->Neutralization HPLC_Analysis HPLC-UV/MS Analysis Neutralization->HPLC_Analysis

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Initial Method Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound and its potential degradation products absorb (e.g., 254 nm and 320 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient slope, mobile phase composition, and pH to achieve baseline separation between this compound and all degradation products.

  • Method Validation:

    • Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[4]

Summary of Stability Profile

Condition Expected Stability Primary Degradation Product(s) Recommendations
Acidic (pH < 4) Generally stableMinimal degradation expected at room temperature.Use buffered solutions for prolonged experiments. Monitor for any signs of degradation if heating.
Neutral (pH 6-8) Moderately stableSlow hydrolysis to 8-hydroxy-5-nitroquinoline may occur, accelerated by heat and light.Prepare fresh solutions. Store protected from light and at low temperatures.
Basic (pH > 8) Unstable8-hydroxy-5-nitroquinoline via SNAr.Avoid basic conditions where possible. If necessary, use the lowest effective pH and temperature, and shortest possible reaction times.
Light Exposure SensitivePhotodegradation products.Protect solutions from light using amber vials or by wrapping containers.[2]
Elevated Temperature SensitiveIncreased rate of hydrolysis and other degradation pathways.Store solutions at recommended temperatures (e.g., 2-8°C or -20°C). Avoid prolonged heating.[2]

By understanding the chemical behavior of this compound and implementing the strategies outlined in this guide, researchers can enhance the reliability and reproducibility of their experimental outcomes.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
  • stability-indicating hplc method: Topics by Science.gov. (n.d.).
  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed. (1947). Journal of Organic Chemistry, 12(6), 799–806. [Link]
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (2005).
  • TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. (2005). Chemistry of Heterocyclic Compounds, 41(8), 1027–1030. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2018).
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Stability-indicating HPLC Method Research Articles - Page 1 - R Discovery. (n.d.).
  • Forced degradation and impurity profiling. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 155–164. [Link]
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. (2023). International Research Journal of Engineering and Technology, 10(11).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2020).
  • Degradation kinetics of TBBPA at various pH values. - ResearchGate. (n.d.).
  • Degradation kinetics assay and plots obtained for first-order reaction... - ResearchGate. (n.d.).
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International. (2022). LCGC North America, 40(6), 268–275.
  • Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine - PubMed. (2023).
  • This compound (C9H5BrN2O2) - PubChemLite. (n.d.).
  • 8-bromo-5-nitroisoquinoline (C9H5BrN2O2) - PubChemLite. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016).
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope | Journal of the American Chemical Society. (2006). Journal of the American Chemical Society, 128(33), 10894–10906. [Link]
  • Development and validation of a stability indicating HPLC method for the analysis of lornoxicam in powder for injection. (2012).
  • Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. (2023, August 15).
  • The bromination kinetics of phenolic compounds in aqueous solution - PubMed. (2009).
  • Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor - ResearchGate. (2021).
  • Stability Studies-Regulations, Patient Safety & Quality - Coriolis Pharma. (2023, December 11).
  • LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114351. [Link]
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib - Indian Journal of Pharmaceutical Education and Research. (2023). Indian Journal of Pharmaceutical Education and Research, 57(3), 864–872. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a particularly challenging substrate in palladium-catalyzed cross-coupling reactions: 8-Bromo-5-nitroquinoline. The unique electronic and structural features of this molecule present a multifaceted challenge to catalyst stability. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues, optimize your reactions, and prevent catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations when a reaction with this compound is underperforming.

Q1: My reaction is sluggish, has stalled, or is giving very low yield. What are the first things I should check?

A1: A stalled or low-yielding reaction is the most frequent issue. Before delving into complex deactivation mechanisms, it's crucial to rule out common experimental variables.

Initial Troubleshooting Steps:

  • Reagent Purity and Integrity:

    • Substrate: Is your this compound pure? Impurities can act as catalyst poisons.

    • Coupling Partner: For Suzuki reactions, boronic acids are susceptible to degradation (protodeboronation).[1][2] Use fresh or recently purified boronic acids, or consider more stable alternatives like boronic esters (pinacol, MIDA) or potassium trifluoroborate salts.[1]

    • Base and Solvents: Ensure bases are finely ground and solvents are anhydrous and thoroughly degassed.[1][3] Oxygen is a known culprit for deactivating Pd(0) catalysts.[1][4]

  • Inert Atmosphere:

    • Palladium(0) species, the active catalysts, are sensitive to oxygen.[1] Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to the formation of inactive palladium oxides or palladium black.[1][4] Ensure your degassing procedure (e.g., sparging with inert gas for 20-30 minutes) is robust.[3]

  • Catalyst and Ligand Handling:

    • Are you using a reliable palladium source? Pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than generating the active species in situ from Pd(II) salts.[5]

    • Phosphine ligands can oxidize.[1] Store them under an inert atmosphere and handle them quickly when weighing.

If these initial checks do not resolve the issue, it is highly likely that a more specific deactivation pathway related to the this compound substrate is occurring.

Q2: I'm observing a black precipitate in my reaction flask. What is it and what does it mean?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[1][3][4] This consists of agglomerated palladium nanoparticles that have a very low surface area and are catalytically inactive for cross-coupling.[6][7]

Common Causes for Palladium Black Formation:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[8]

  • Poor Ligand Association: If the ligand concentration is too low or the ligand dissociates too readily from the palladium center, the unprotected Pd(0) species can aggregate.

  • Presence of Oxidants: Trace oxygen in the reaction mixture can lead to the oxidation of Pd(0) and subsequent decomposition.[1]

The presence of palladium black indicates that your catalyst is not stable under the current reaction conditions. Addressing this will likely involve changing the ligand, lowering the reaction temperature, or improving your inert atmosphere technique.

Section 2: Deep Dive - Diagnosing Deactivation Mechanisms with this compound

The this compound substrate is a "wolf in sheep's clothing." It is not merely an aryl bromide; its quinoline nitrogen and nitro group are potent potential catalyst poisons.[9][10] Understanding these interactions is key to solving deactivation problems.

Q3: What makes this compound so challenging for palladium catalysts?

A3: There are two primary structural features of this compound that can independently or synergistically deactivate the palladium catalyst:

  • The Quinoline Nitrogen: Nitrogen-containing heterocycles are well-known catalyst poisons.[9][10][11] The lone pair on the quinoline nitrogen can coordinate strongly to the palladium center. This coordination can:

    • Block Active Sites: By binding to the palladium, it prevents the substrate or coupling partner from accessing the catalytic center, effectively stopping the catalytic cycle.[10]

    • Alter Catalyst Electronics: This binding can change the electron density at the palladium center, slowing down crucial steps like oxidative addition or reductive elimination.

    • Promote Catalyst Agglomeration: Unstable Pd-substrate complexes can be prone to decomposition.

  • The Nitro Group: Nitro compounds are also recognized as potential catalyst poisons.[9] The issues are twofold:

    • Competitive Coordination: The oxygen atoms of the nitro group can coordinate to the palladium center, creating an inactive or less active complex.

    • Reductive Side Reactions: Under the reducing conditions of many cross-coupling reactions (especially with phosphine ligands), the Pd(0) catalyst can reduce the nitro group to an amine or other intermediates.[12][13] This consumes the active catalyst and introduces new, potentially problematic functional groups into the reaction mixture.

The combination of both a coordinating nitrogen heterocycle and a reducible nitro group makes this substrate particularly prone to causing catalyst deactivation.

Q4: How can I determine the specific cause of deactivation in my reaction?

A4: A systematic, diagnostic approach is required. The following workflow can help you pinpoint the root cause of catalyst deactivation.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / Stalled) Check_Basics Step 1: Verify Basics (Reagent Purity, Inert Atmosphere) Start->Check_Basics Problem_Persists Problem Persists? Check_Basics->Problem_Persists Hypothesis1 Hypothesis A: Substrate Poisoning Problem_Persists->Hypothesis1 Yes Hypothesis2 Hypothesis B: Condition-Induced Decomposition Problem_Persists->Hypothesis2 Yes Test1 Test: Control Reaction (Run without coupling partner) Hypothesis1->Test1 Hypothesis1->Test1 Test2 Test: Catalyst Stability (Run without substrate) Hypothesis2->Test2 Analyze1 Analyze: Monitor substrate decomposition (TLC/LCMS) Test1->Analyze1 Test1->Analyze1 Analyze2 Analyze: Look for Pd Black formation Test2->Analyze2 Result1 Finding: Substrate is consumed, new spots appear (e.g., reduced nitro group) Analyze1->Result1 Result3 Finding: Pd Black forms only with substrate Analyze1->Result3 Result2 Finding: Pd Black forms even without substrate Analyze2->Result2 Conclusion1 Conclusion: Nitro group reduction or other side reactions are deactivating the catalyst. Result1->Conclusion1 Conclusion2 Conclusion: Conditions (Temp, Solvent) are too harsh. Ligand is not providing enough stability. Result2->Conclusion2 Conclusion3 Conclusion: Substrate (Quinoline or Nitro) is directly poisoning/destabilizing the catalyst complex. Result3->Conclusion3

Caption: A logical workflow for diagnosing catalyst deactivation.

Protocol: Catalyst Poisoning Diagnostic Experiments

1. Control Reaction (Substrate + Catalyst + Base):

  • Objective: To determine if the substrate itself is causing deactivation in the absence of the coupling partner.

  • Procedure: Set up the reaction exactly as you normally would, but omit the boronic acid (or other coupling partner). Heat the reaction to the standard temperature and monitor it by TLC or LC-MS over time.

  • What to Look For:

    • Substrate Decomposition: Do you see the spot for this compound disappear and new, unidentified spots appear? This could indicate reduction of the nitro group or other side reactions.

    • Palladium Black Formation: Does palladium black form? If so, it suggests a direct, destructive interaction between the substrate and the catalyst.

2. Catalyst Stability Test (Catalyst + Base):

  • Objective: To assess if the reaction conditions themselves are too harsh for the chosen catalyst/ligand system.

  • Procedure: Set up the reaction with only the solvent, base, catalyst, and ligand. Omit both the substrate and the coupling partner. Heat to the standard temperature.

  • What to Look For:

    • Palladium Black Formation: If you observe catalyst decomposition under these conditions, it indicates that your ligand may not be providing sufficient stability at that temperature, or the solvent/base combination is problematic.

By comparing the results of these experiments to your full reaction, you can isolate the variable causing the deactivation.

Section 3: Proactive Strategies & Advanced Protocols

Once you have a hypothesis for the deactivation pathway, you can implement targeted strategies to mitigate the problem.

Q5: How can I modify my reaction to prevent catalyst poisoning by the quinoline nitrogen?

A5: The key is to use a ligand that can compete effectively with the quinoline nitrogen for binding to the palladium center.

Ligand Selection Strategy:

  • Steric Bulk: Use bulky phosphine or N-heterocyclic carbene (NHC) ligands.[14][15][16] The steric hindrance from these ligands can physically block the quinoline nitrogen from coordinating to the palladium.

  • Electron-Richness: Highly electron-donating ligands form strong bonds with palladium, making it less likely for the quinoline to displace them. They also promote the rate-limiting oxidative addition step, which can help the desired catalytic cycle outcompete the deactivation pathway.[17]

Ligand ClassExamplesKey FeatureRationale for Use with this compound
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-richExcellent for promoting oxidative addition and providing steric shielding. A strong first choice for challenging substrates.[14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, sterically tunableForm very stable bonds with palladium, potentially resisting displacement by the quinoline nitrogen.[14]
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, large cone angleCan accelerate difficult oxidative additions, but their suitability can be system-dependent.[15]

Recommendation: Start by screening a set of dialkylbiaryl phosphine ligands like SPhos and XPhos, as they have a proven track record with challenging heterocyclic substrates.

Q6: My diagnostic tests suggest the nitro group is being reduced. What can I do?

A6: Reduction of the nitro group is a common side reaction with Pd(0) catalysts, especially when using hydrogen gas or transfer hydrogenation sources.[12]

Mitigation Strategies:

  • Avoid Hydrogen Sources: If your protocol uses H₂ or a transfer hydrogenation reagent (like formic acid or silanes), switch to a protocol that does not. Most standard Suzuki, Heck, or Buchwald-Hartwig reactions do not require these.

  • Lower the Reaction Temperature: Catalyst-mediated reduction is often more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still affords product can minimize this side reaction.[8]

  • Choose a More Robust Catalyst System: Some palladium precatalysts and ligands are less prone to engaging in off-cycle reductions. Using a well-defined Pd(II) precatalyst that rapidly generates the active Pd(0) species in situ can sometimes help.

  • Change the Reaction Type: If permissible for your synthetic route, consider a different coupling reaction. Some reactions, like Stille or Negishi couplings, may proceed under conditions less conducive to nitro reduction.[18]

Q7: What are some advanced analytical techniques to characterize the deactivated catalyst?

A7: If you need to confirm the deactivation mechanism with a high degree of certainty, especially in a process development setting, you can analyze the spent catalyst.

TechniqueInformation GainedHow It Helps Diagnose the Problem
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation state of the palladium on the catalyst surface.[4][19][20]Can confirm if the palladium has been oxidized from active Pd(0) to inactive Pd(II) or if poisons like nitrogen are present on the surface.
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion of palladium nanoparticles.[7][19]Directly visualizes catalyst agglomeration (sintering) into palladium black.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Precise quantification of palladium content.[21]Can determine if palladium is leaching from a solid support into the solution, which is another form of deactivation.
X-ray Absorption Spectroscopy (XAS) Detailed information on the oxidation state and coordination environment of palladium species during the reaction.[22]An in-situ technique that can provide direct evidence of the catalyst's state throughout the reaction, confirming reduction or coordination changes.[22]

These techniques typically require collaboration with an analytical chemistry department but provide definitive evidence of the deactivation pathway.

Protocol: General Optimized Starting Point for this compound

This protocol is designed as a robust starting point to minimize the deactivation pathways discussed.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and finely ground, anhydrous K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition:

    • In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., SPhos G3, 1-3 mol%) and the corresponding ligand if not using a precatalyst (e.g., SPhos, 2.2-6.6 mol%).

  • Solvent and Degassing:

    • Add anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, or Toluene). The total volume should make the reaction ~0.1 M in the limiting reagent.

    • Seal the flask and sparge the mixture with argon for another 15-20 minutes.

  • Reaction:

    • Heat the reaction to 80-100 °C. Start on the lower end of the temperature range to minimize potential side reactions.

    • Monitor the reaction by TLC or LC-MS every 1-2 hours.

  • Work-up:

    • Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate for purification.

Summary of Deactivation Pathways and Solutions

Deactivation_Pathways Substrate This compound Quinoline Nitrogen Nitro Group Poisoning Catalyst Poisoning N-Coordination to Pd Substrate:N->Poisoning:port blocks active site Reduction Side Reaction Nitro Group Reduction Substrate:NO2->Reduction:port consumes catalyst Catalyst Active Pd(0)L_n Catalyst Decomposition Catalyst Decomposition Formation of Pd Black Catalyst->Decomposition:port unstable conditions Deactivation Deactivation Pathways Solution_Poisoning Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, IPr) Poisoning->Solution_Poisoning Solution_Reduction Solution: - Lower reaction temperature - Avoid H2/transfer H2 sources Reduction->Solution_Reduction Solution_Decomposition Solution: - Use stable precatalysts - Ensure strict inert atmosphere - Optimize ligand:Pd ratio Decomposition->Solution_Decomposition

Caption: Key deactivation pathways and their respective solutions.

References

  • Jutand, A. (2001). Some of the major causes for deactivation and premature degradation of palladium catalysts are briefly summarised. Elsevier Science B.V.
  • Van der Poel, G. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Wikipedia. (n.d.).
  • American Chemical Society. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Casares, J. A. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • Gorte, R. J. (n.d.). Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • Kikelj, D. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges.
  • National Institutes of Health. (n.d.).
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • RSC Publishing. (2017).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • MDPI. (2024).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • ACS Publications. (2021).
  • ResearchGate. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.).
  • Journal of the American Chemical Society. (n.d.).
  • BenchChem. (2025).
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • ACS Publications. (2024).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Hydrogenation of pyrrole derivatives - Part V.
  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols.
  • Various. (n.d.). Cross-Coupling Reactions Guide.
  • ChemExplore. (2025).
  • Wikipedia. (n.d.). Cross-coupling reaction.

Sources

Technical Support Center: Identifying Impurities in 8-Bromo-5-nitroquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 8-Bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Understanding the potential impurities is crucial for developing a specific and accurate HPLC method. Impurities in this compound typically arise from the synthesis process, which involves the nitration of 8-Bromoquinoline.[1]

Potential Process-Related Impurities:

  • Starting Material: Unreacted 8-Bromoquinoline is a common impurity.[2]

  • Isomeric Impurities: Nitration of the quinoline ring can result in other nitro-isomers, such as 8-Bromo-6-nitroquinoline or 8-Bromo-7-nitroquinoline. The directing effects of the bromine and the quinoline nitrogen make the 5-position favorable, but side products can form.

  • Over-nitrated Products: Although less common under controlled conditions, dinitro-bromoquinoline species could potentially form.

  • Degradation Products: this compound can be susceptible to degradation under certain conditions (e.g., light, heat, extreme pH), leading to the formation of various degradation products.[3][4][5][6]

To comprehensively identify these, a forced degradation study is often recommended as part of method development.[3][4][5][6]

Q2: What is a good starting point for an HPLC method for this compound?

A2: A reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach for analyzing quinoline derivatives.[7][8][9][10]

Here is a recommended starting point for your method development:

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase helps to protonate the quinoline nitrogen, leading to sharper peaks and avoiding interactions with residual silanols on the column.[7][10][11]
Mobile Phase B Acetonitrile (ACN)A common and effective organic modifier for reverse-phase chromatography.[12]
Gradient Elution Start with a low percentage of ACN (e.g., 10-20%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[13]
Detection UV at 220 nm and 254 nmQuinoline derivatives have strong UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 10 µLA good starting volume to avoid column overload.

This method should be optimized based on the separation of the main peak from its impurities.

Q3: How do I prepare my this compound sample for HPLC analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

Step-by-Step Sample Preparation Protocol:

  • Solvent Selection: this compound has limited aqueous solubility. A suitable solvent is a mixture of acetonitrile and water (e.g., 50:50 v/v) or methanol.[8][14] It is crucial that the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[15][16]

  • Concentration: Prepare a stock solution of your sample at a concentration of approximately 1 mg/mL. From this, create a working solution of around 0.1 mg/mL.

  • Dissolution: Accurately weigh the sample and dissolve it in the chosen solvent. Use sonication for a few minutes to ensure complete dissolution.[8]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column or tubing.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your HPLC analysis of this compound.

Problem 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a tail extending from the back of the peak.

Causality & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the silica-based C18 column, causing tailing.[17][18][19]

    • Solution: Decrease the mobile phase pH by using an acidic modifier like phosphoric acid or formic acid (0.1%).[7][10] This protonates the quinoline nitrogen, minimizing the interaction. A pH of 2.5-3.5 is a good target.[20][21]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[22]

    • Solution: Reduce the injection volume or dilute the sample concentration.[22]

  • Contaminated Guard Column: Impurities from the sample matrix can accumulate on the guard column.[17]

    • Solution: Replace the guard column.[22]

  • Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[19]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK tubing).[13][19]

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Peak Fronting

Symptom: The peak is asymmetrical with a leading edge, resembling a shark fin.[23]

Causality & Solutions:

  • Sample Overload: This is the most common cause of peak fronting.[23]

    • Solution: Dilute your sample or decrease the injection volume.[16][23] A 10-fold dilution can often resolve the issue.[23]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[15][16][24]

    • Solution: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition.[13]

  • Column Collapse: This can occur with highly aqueous mobile phases (>95% water) on some C18 columns, although it's less likely with the recommended starting conditions.[15]

    • Solution: Flush the column with 100% acetonitrile to restore the stationary phase.[15] If the problem persists, consider using an aqueous-stable C18 column.[15]

Caption: Troubleshooting workflow for peak fronting.

Problem 3: Poor Resolution Between Impurities

Symptom: Impurity peaks are not well-separated from the main this compound peak or from each other.

Causality & Solutions:

  • Insufficient Organic Modifier Gradient: The gradient may not be shallow enough to separate closely eluting compounds.

    • Solution: Decrease the gradient slope. For example, instead of a 10-90% ACN gradient over 15 minutes, try a 10-50% gradient over 20 minutes, followed by a steeper ramp to wash the column.

  • Incorrect Mobile Phase pH: The ionization state of the impurities and the main compound can significantly affect their retention and selectivity.[25][26]

    • Solution: Experiment with different mobile phase pH values. Since quinolines are basic, adjusting the pH can alter the retention times of impurities relative to the main peak.[27]

  • Suboptimal Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: Try replacing acetonitrile with methanol in the mobile phase, or use a ternary mixture of water, acetonitrile, and methanol.

Caption: Strategies to improve peak resolution.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]
  • Restek Corporation. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub. [Link]
  • Crawford Scientific. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
  • ALWSCI. (2025, November 27).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. [Link]
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Chrom Tech, Inc. (2025, October 28).
  • R Discovery.
  • Musiol, R., et al. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • ResearchGate. (2025, August 10).
  • Google Patents.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]
  • Google Patents.
  • SIELC Technologies. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
  • MedCrave online. (2016, December 14).
  • Crawford Scientific. (2023, September 26).
  • Moravek.
  • Agilent Technologies.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. [Link]
  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
  • PubChem. 8-Bromoquinoline. [Link]
  • PubChem. 5-Bromo-8-nitroquinoline. [Link]
  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Tetrahedron. (1959). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. [Link]
  • South Eastern European Journal of Public Health. (2025, May 1). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. [Link]
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • ResearchGate. (2025, August 8).
  • ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-bromo-5-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of this synthesis safely and efficiently.

Reaction Overview

The synthesis of this compound is typically achieved via the electrophilic nitration of 8-bromoquinoline. Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring, directing the electrophilic nitronium ion (NO₂⁺) to the less deactivated benzene ring, primarily at the C-5 and C-8 positions[1][2]. Starting with 8-bromoquinoline ensures the nitration occurs regioselectively at the C-5 position.

The key transformation is: 8-Bromoquinoline + HNO₃ / H₂SO₄ → this compound

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up process.

Issue 1: Low or Inconsistent Yields

Q1: My reaction yield is significantly lower than reported in literature procedures. What are the most likely causes when scaling up?

A1: Low yields during scale-up are a common issue and can often be traced back to a few critical parameters that do not scale linearly from the bench.

  • Inadequate Temperature Control: The nitration of quinolines is a highly exothermic reaction[3]. On a small scale, a simple ice bath can manage the heat. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. If the internal temperature rises uncontrollably, it can lead to side reactions, decomposition of the starting material, or the formation of undesired byproducts, all of which lower the yield of the target molecule.

    • Solution: Implement a robust cooling system, such as a jacketed reactor with a circulating chiller. Add the nitrating agent (or the substrate) slowly and portion-wise to maintain the desired internal temperature. For a synthesis starting from isoquinoline, strict temperature control between -26°C and -18°C is crucial during the initial bromination step to avoid side products[4].

  • Poor Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can create localized "hot spots" or areas of high reactant concentration, leading to side reactions like dinitration or oxidation.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., a pitched-blade turbine) to ensure vigorous and efficient mixing throughout the reaction vessel.

  • Impure Starting Materials: The purity of the starting 8-bromoquinoline is critical. Impurities can interfere with the reaction or complicate the purification process.

    • Solution: Always verify the purity of your starting materials by analytical methods like NMR or GC-MS before beginning the reaction. If necessary, purify the 8-bromoquinoline via recrystallization or column chromatography.

Q2: I'm observing the formation of multiple products on my TLC plate. How can I improve the regioselectivity of the nitration?

A2: While starting with 8-bromoquinoline strongly directs nitration to the C-5 position, deviations can occur.

  • Reaction Conditions: The ratio of nitric to sulfuric acid and the reaction temperature are key to controlling selectivity. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species[5].

    • Solution: Carefully control the stoichiometry of your reagents. A typical procedure might use about 1.5 equivalents of nitric acid[6]. Ensure the reaction is run at the recommended temperature (often 0°C to ambient temperature) to minimize the formation of other nitro-isomers[2].

Issue 2: Purification and Isolation Challenges

Q3: My crude product is an oil and won't crystallize, or it precipitates with significant impurities. What's the best way to purify this compound on a larger scale?

A3: Purification is often the bottleneck in scaling up.

  • Work-up Procedure: The reaction is typically quenched by pouring the acidic mixture onto crushed ice. This must be done carefully and with cooling to manage the exotherm from neutralizing the large amount of acid. The pH is then adjusted to precipitate the product.

    • Solution: After quenching, slowly neutralize the mixture with a base like aqueous ammonia or sodium hydroxide, while maintaining a low temperature (e.g., below 25°C)[4]. This will precipitate the crude product. Ensure the final pH is sufficiently high (e.g., pH 9) to ensure the complete precipitation of the quinoline derivative[4].

  • Recrystallization: This is the most common and scalable method for purification. The choice of solvent is critical.

    • Solution: A mixture of heptane and toluene is an effective solvent system for recrystallization[4][7]. The crude solid is suspended in the solvent mixture and heated to reflux to dissolve, then filtered hot (e.g., through Celite) to remove insoluble impurities. The filtrate is then allowed to cool slowly to promote the formation of pure crystals[4][7]. Washing the filtered crystals with a cold, non-polar solvent like heptane will remove residual soluble impurities.

ParameterBench Scale (1-5 g)Pilot Scale (100-500 g)Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass reactorNeed for controlled heating/cooling and robust agitation.
Stirring Magnetic stir barOverhead mechanical stirrerEnsure homogeneity and prevent localized temperature gradients.
Addition Pipette / Dropping funnelAddition pump / Pressurized funnelSlow, controlled addition is critical to manage exothermicity.
Work-up Pouring into beaker of iceControlled reverse-addition into a chilled, baffled vesselManage the large exotherm of quenching and neutralization.
Purification Column chromatographyRecrystallizationChromatography is not practical for large quantities; optimize crystallization.
Issue 3: Safety Concerns

Q4: What are the primary safety hazards I need to be aware of when scaling up this nitration reaction?

A4: Safety is paramount. Nitration reactions are energetic and involve highly corrosive and toxic materials.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact[8][9][10]. The fumes are also toxic and can damage the respiratory tract[8][9][10].

    • Mitigation: Always handle these acids in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield[8][9].

  • Exothermic Reaction and Thermal Runaway: As mentioned, the reaction generates significant heat. A loss of cooling can lead to a rapid increase in temperature and pressure, a condition known as thermal runaway, which poses a serious explosion risk[3].

    • Mitigation: Use a reactor system that allows for precise temperature monitoring and control. Ensure an emergency plan is in place, including access to emergency showers and eyewash stations[8]. Never leave a large-scale reaction unattended.

  • Waste Disposal: The acidic waste stream must be neutralized before disposal. Nitric acid waste should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions[11].

    • Mitigation: Develop a specific Standard Operating Procedure (SOP) for waste handling. Neutralize acidic waste slowly with a suitable base (e.g., sodium carbonate or bicarbonate) in a well-ventilated area with cooling[11].

Experimental Workflow & Protocols

Workflow Diagram

The overall process can be visualized as a sequence of key stages, from preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Reagent & Glassware Prep safety 2. Safety Review (SOP, PPE) prep->safety charge 3. Charge Reactor with 8-Bromoquinoline & H₂SO₄ safety->charge cool 4. Cool to 0-5°C charge->cool add 5. Slow Addition of Nitrating Mixture cool->add react 6. Reaction Monitoring (TLC) add->react quench 7. Quench on Ice react->quench neutralize 8. Neutralization (pH 9) quench->neutralize filter_crude 9. Filter Crude Product neutralize->filter_crude recrystallize 10. Recrystallize (Toluene/Heptane) filter_crude->recrystallize dry 11. Dry Product recrystallize->dry analyze 12. Characterization (NMR, MP, Purity) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound (Pilot Scale)

This protocol is adapted from established procedures and should be performed by trained personnel with appropriate engineering controls.

  • Reactor Setup: In a 5 L jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 8-bromoquinoline (e.g., 208 g, 1.0 mol).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (98%, e.g., 800 mL). The temperature will rise; use the reactor jacket to maintain the temperature below 50°C.

  • Cooling: Once the addition is complete and all solids have dissolved, cool the reactor contents to 0-5°C using a circulating chiller.

  • Nitrating Agent Addition: Slowly add a pre-chilled mixture of concentrated sulfuric acid (400 mL) and nitric acid (65%, e.g., 90 mL, ~1.5 mol) via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at ambient temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Quenching: In a separate, larger vessel, prepare a mixture of crushed ice and water (approx. 5 kg). With strong stirring, slowly pour the reaction mixture onto the ice. This step is highly exothermic; perform it cautiously.

  • Neutralization & Precipitation: Cool the quenched mixture in an ice bath. Slowly add concentrated aqueous ammonia (~28%) until the pH of the slurry reaches ~9. Maintain the temperature below 25°C during neutralization. A solid precipitate will form.

  • Isolation: Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 1 L) until the washings are neutral.

  • Drying: Air-dry the crude product on the funnel, then dry further in a vacuum oven at 50°C to a constant weight.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean reactor. Add a mixture of toluene and heptane (e.g., a 1:4 ratio, adjust volume as needed for slurry)[7].

    • Heat the mixture to reflux with stirring until all the solid dissolves.

    • Filter the hot solution through a pad of Celite to remove any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Filter the purified, light-yellow crystals, wash with a small amount of cold heptane, and dry under vacuum to yield pure this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues during the synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issues (TLC shows multiple spots) start->purity_issue isolation_problem Isolation Problem (Oiling out) start->isolation_problem cause_temp Inadequate Temp Control? low_yield->cause_temp Check Temp Log cause_mix Poor Mixing? low_yield->cause_mix Observe Mixing cause_reagents Impure Reagents? low_yield->cause_reagents Check CoA purity_issue->cause_temp purity_issue->cause_reagents cause_workup Improper Work-up? isolation_problem->cause_workup cause_solvent Wrong Recrystallization Solvent? isolation_problem->cause_solvent sol_temp Improve Cooling; Slow Addition cause_temp->sol_temp sol_mix Use Overhead Stirrer; Increase Agitation cause_mix->sol_mix sol_reagents Verify Purity (NMR/GC); Purify if Needed cause_reagents->sol_reagents sol_workup Control Temp During Quench/Neutralization cause_workup->sol_workup sol_solvent Use Toluene/Heptane; Ensure Slow Cooling cause_solvent->sol_solvent

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013).
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (n.d.).
  • YouTube. (2015).
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of 8-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 8-bromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the exothermic nature of this reaction. Our focus is on ensuring procedural safety, maximizing yield, and achieving high purity of the desired 8-bromo-5-nitroquinoline product.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of 8-bromoquinoline?

The nitration of aromatic compounds, including 8-bromoquinoline, is a highly exothermic process. The reaction involves the use of strong acids, typically a mixture of concentrated nitric acid and sulfuric acid, which generates a significant amount of heat.[1] Uncontrolled temperature can lead to several undesirable outcomes:

  • Runaway Reactions: A rapid, uncontrolled increase in temperature can cause the reaction to accelerate, potentially leading to vigorous gas evolution, splashing of corrosive materials, and even an explosion.[1][2]

  • Formation of Byproducts: Higher temperatures can promote side reactions, such as polynitration or oxidation of the starting material, leading to a lower yield and purity of the desired this compound.[2]

  • Decreased Regioselectivity: While nitration of quinoline derivatives under acidic conditions typically directs the nitro group to the 5- and 8-positions of the benzene ring, elevated temperatures can sometimes lead to the formation of other isomers, complicating purification.[3][4]

Q2: What is the mechanism of nitration for 8-bromoquinoline, and how does it influence the reaction conditions?

The nitration of 8-bromoquinoline proceeds via an electrophilic aromatic substitution mechanism.[5][6] In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[7]

Mechanism Steps:

  • Generation of the Electrophile (Nitronium Ion): HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich benzene ring of the protonated 8-bromoquinolinium ion attacks the nitronium ion. The reaction occurs on the protonated heterocycle, which is why harsh conditions are often required.[3]

  • Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the intermediate carbocation (arenium ion) to restore aromaticity and yield the final product.[5]

The electron-withdrawing nature of the protonated nitrogen in the quinoline ring deactivates the entire system towards electrophilic attack. This is why the reaction requires strong acidic conditions and careful temperature management to proceed at a reasonable rate without causing degradation.[3]

Q3: What are the best practices for quenching a nitration reaction safely?

Properly quenching the reaction is crucial to ensure safety and facilitate product isolation. The standard and safest method is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[8] This serves two main purposes:

  • Heat Dissipation: The dilution of concentrated sulfuric acid is extremely exothermic. The large mass of ice absorbs this heat, preventing a dangerous temperature spike.[2]

  • Product Precipitation: The desired nitro-product is often insoluble in the resulting aqueous acidic solution and will precipitate out, allowing for collection by filtration.

Caution: Never add water directly to the concentrated acid mixture. This can cause localized boiling and dangerous splashing of the corrosive mixture.[2]

Troubleshooting Guide

Issue 1: The reaction temperature is rising rapidly and uncontrollably.

Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a larger ice-salt bath to attempt rapid cooling.[2] If the temperature continues to rise uncontrollably, prepare to execute your laboratory's established emergency procedure for a runaway reaction. This may involve quenching the reaction by cautiously adding the mixture to a large volume of ice, but only as a last resort and with appropriate safety measures in place.[2] Alert your supervisor and evacuate the area if necessary.

Potential Causes and Preventative Measures:

Cause Explanation Preventative Measure
Inadequate Cooling The cooling bath lacks the capacity to remove the heat generated by the reaction.Use a larger cooling bath or a medium capable of reaching lower temperatures, such as an ice-salt mixture (-10 to -20 °C) or a cryocooler. Ensure the reaction flask is sufficiently immersed.[2]
Rapid Addition of Nitrating Agent Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[8]Add the nitrating mixture dropwise using an addition funnel. A slow, controlled addition over a significant period (e.g., 10-30 minutes) is crucial.[9]
Poor Agitation Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[10]Use a properly sized magnetic stir bar or an overhead mechanical stirrer to ensure vigorous and consistent agitation throughout the entire reaction mixture.
Incorrect Reagent Concentration Using fuming nitric or sulfuric acid when not specified can dramatically increase the reaction's exothermicity.Adhere strictly to the recommended concentrations and ratios of nitric acid and sulfuric acid as specified in the protocol.
Issue 2: The yield of this compound is low.

Potential Causes and Solutions:

Cause Explanation Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time or a temperature that was too low.Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or allowing the mixture to slowly warm to the temperature specified in the protocol.[2]
Side Reactions Overly aggressive conditions (e.g., high temperature) can lead to the formation of unwanted byproducts.Maintain the recommended low temperature throughout the addition of the nitrating agent. Ensure a slow and controlled addition to minimize localized temperature increases.[2]
Losses During Workup The product may not fully precipitate if the quenching solution is not cold enough, or some product may be lost if it has some solubility in the wash solutions.Ensure the reaction is quenched in a large volume of ice to keep the temperature near 0 °C. Wash the collected solid with cold water to minimize solubility losses.[2]
Issue 3: The isolated product is impure, containing multiple isomers.

Potential Causes and Solutions:

Cause Explanation Solution
Incorrect Reaction Temperature While nitration of quinoline favors the 5- and 8-positions, temperature fluctuations can impact the regioselectivity.Strict temperature control is paramount. Maintain a consistent low temperature (e.g., 0 °C) during the addition of the nitrating agent.[9][11]
Suboptimal Acid Concentration The ratio of nitric acid to sulfuric acid can influence the concentration of the active nitronium ion and potentially affect selectivity.Use the precise ratio of acids as described in validated literature procedures. For 8-bromoquinoline, a common approach involves dissolving the starting material in concentrated sulfuric acid before the dropwise addition of nitric acid.[9][11]
Ineffective Purification The crude product may contain unreacted starting material or other nitro-isomers.Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain the purified this compound.[9]

Experimental Protocols & Visualizations

Detailed Protocol: Nitration of 8-Bromoquinoline

This protocol is adapted from established procedures for the synthesis of this compound.[9][11]

Materials:

  • 8-Bromoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid or Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromoquinoline (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add fuming nitric acid (or concentrated nitric acid, as specified by the chosen reference) dropwise to the stirred solution over 10-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, or as determined by TLC monitoring. Some procedures may call for the reaction to be warmed to room temperature or even heated to drive it to completion.[9]

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice, with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • For further purification, the crude solid can be dissolved in dichloromethane, washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[9]

  • The final product can be recrystallized to achieve high purity.

Workflow and Troubleshooting Diagrams

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 8-Bromoquinoline in Conc. H₂SO₄ cool Cool to 0 °C start->cool add_acid Dropwise Addition of Nitrating Agent cool->add_acid stir Stir at Controlled Temperature add_acid->stir monitor Monitor with TLC stir->monitor quench Pour onto Ice monitor->quench filtrate Filter and Wash Solid quench->filtrate purify Recrystallize filtrate->purify end Pure this compound purify->end

Caption: General experimental workflow for the nitration of 8-bromoquinoline.

Troubleshooting_Tree cluster_temp Runaway Reaction cluster_yield Low Yield cluster_purity Impure Product issue Problem Encountered temp_rise Uncontrolled Temp. Rise issue->temp_rise High Exotherm low_yield Low Product Yield issue->low_yield Poor Output low_purity Product Impure issue->low_purity Contamination cause_cooling Inadequate Cooling? temp_rise->cause_cooling cause_addition Addition Too Fast? temp_rise->cause_addition cause_stir Poor Agitation? temp_rise->cause_stir cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_side_rxn Side Reactions? low_yield->cause_side_rxn cause_workup Loss During Workup? low_yield->cause_workup cause_temp_purity Temp. Fluctuation? low_purity->cause_temp_purity cause_purification Ineffective Purification? low_purity->cause_purification

Caption: Decision tree for troubleshooting common nitration issues.

References

  • YouTube. Nitration reaction safety. (2024-06-06).
  • University of California, Riverside EH&S. Nitric Acid Safety.
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018-04-30).
  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • Virginia Tech Chemistry Department. Quenching Reactive Substances. (2006-10-27).
  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
  • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. (2025-06-06).
  • Taylor & Francis Online. Nitration and aromatic reactivity.
  • Royal Society of Chemistry. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry. (2016-01-05).
  • SlideShare. Preparation and Properties of Quinoline.
  • YouTube. Mechanism of Nitration: Electrophilic Substitution Reaction. (2022-01-19).
  • PubMed. Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. (2011).
  • Chemistry LibreTexts. 1.31: Electrophilic Substitution. (2022-09-12).
  • Richmond Sarpong Group, UC Berkeley. Quenching of Pyrophoric Materials. (2016-11-22).
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry.
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025-08-07).
  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry.
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025-08-07).
  • ScienceDirect. NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron.
  • ResearchGate. Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in acetonitrile medium.

Sources

Technical Support Center: Palladium Removal from 8-Bromo-5-nitroquinoline Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers engaged in the synthesis of 8-Bromo-5-nitroquinoline and related heterocyclic compounds. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are indispensable tools for forming crucial C-N and C-C bonds.[1][2] However, the removal of residual palladium catalyst from the final Active Pharmaceutical Ingredient (API) is a critical challenge, mandated by strict regulatory limits to ensure product safety and quality.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of palladium removal, with a specific focus on the unique challenges presented by the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical development? A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines for elemental impurities, enforce strict limits on the amount of residual palladium in a final drug product. For oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day , which often translates to a concentration limit of ≤10 ppm in the API.[3][4] Failure to meet these limits will prevent regulatory approval.

Q2: What makes palladium removal from this compound reactions particularly challenging? A2: The this compound structure possesses a quinoline nitrogen atom, which can act as a ligand, strongly chelating to palladium species. This interaction can keep the palladium solubilized in the reaction mixture, making its removal by simple filtration or crystallization difficult. Furthermore, these reactions are often conducted in polar aprotic solvents like DMF or DMAc, where many scavengers have reduced efficacy.[5]

Q3: What are the primary methods for palladium removal? A3: The main strategies fall into three categories: adsorption, extraction/precipitation, and crystallization.[5]

  • Adsorption: This is the most common approach and involves using solid-supported materials ("scavengers") that bind palladium, which is then removed by filtration. Key examples include activated carbon and functionalized silica gels.[5][6][7]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. This can be effective but is sometimes insufficient on its own.[8]

  • Extraction: Liquid-liquid extraction can be used to partition palladium into an aqueous phase, often with the aid of a chelating agent.[9]

Q4: How do I accurately measure the palladium content in my sample? A4: The industry-standard method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11] ICP-OES is also used but may have higher detection limits.[12] These techniques are highly sensitive and can accurately measure palladium concentrations down to parts-per-billion (ppb) levels.[13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: My final product has a dark color, and ICP-MS analysis shows high palladium content (>100 ppm) even after filtration.

  • Possible Cause: The palladium catalyst has leached into the reaction medium, forming soluble palladium species (e.g., Pd(0) or Pd(II) complexes).[15][16] Simple filtration of a heterogeneous catalyst like Pd/C is often insufficient because a portion of the metal can dissolve during the reaction.[17] The quinoline nitrogen on your product may also be chelating the palladium, keeping it in solution.

  • Troubleshooting Steps:

    • Employ a Solid-Supported Scavenger: After the initial filtration of the bulk catalyst (if applicable), the filtrate must be treated with a scavenger designed to bind soluble palladium.

    • Select an Appropriate Scavenger: Thiol-functionalized (e.g., SiliaMetS Thiol) or Thiourea-functionalized silica scavengers are highly effective for a broad range of palladium species (Pd(II) and Pd(0)).[18] For Buchwald-Hartwig reactions, which often use phosphine ligands, scavengers like trimercaptotriazine (TMT) functionalized silica or polymers can be very effective.[6][19][20]

    • Optimize Scavenging Conditions: The efficiency of scavenging depends on temperature, time, and solvent. Stirring the product solution with the scavenger (typically 5-20 wt equivalents relative to the initial palladium catalyst) for 2-18 hours at a temperature between 25-60 °C is a good starting point.[5][8]

Issue 2: I used activated carbon for purification, but my product yield is very low.

  • Possible Cause: Activated carbon is a highly effective but often non-selective adsorbent.[7][21] Its large surface area can lead to significant adsorption of the desired product along with the palladium, especially for planar aromatic molecules like this compound.[5]

  • Troubleshooting Steps:

    • Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a screening experiment using 1-5 wt% of carbon relative to your product and measure both palladium removal and product recovery.

    • Switch to a More Selective Scavenger: Functionalized silica scavengers are designed for high affinity towards metals and typically exhibit much lower non-specific binding of organic molecules, leading to higher product recovery.[6][18]

    • Solvent Selection: Product loss can be solvent-dependent. Consider performing the scavenging step in a solvent where your product is highly soluble to minimize its adsorption onto the carbon surface.[8]

Issue 3: My palladium removal protocol works well sometimes but fails on other batches.

  • Possible Cause: The speciation of the residual palladium (i.e., its oxidation state and ligand sphere) is inconsistent from batch to batch.[5][22] For example, Pd(0) and Pd(II) species may have different affinities for different scavengers. This can be caused by slight variations in reaction work-up, such as exposure to air.

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure that the procedure between the end of the reaction and the start of the scavenging step is identical for every batch.

    • Use a Broad-Spectrum Scavenger: Scavengers like SiliaMetS Thiourea are known to be effective for various forms of palladium and can provide more consistent results.[18]

    • Consider a Pre-Treatment Step: In some cases, a mild oxidation (e.g., with air) or reduction step can convert the mixture of palladium species into a single, more easily removed form before adding the scavenger.[8]

Decision Workflow for Palladium Removal

Choosing the right purification strategy is crucial for success. The following diagram outlines a logical workflow for selecting an appropriate method.

G start Crude Reaction Mixture (Post-Reaction) decision1 Is the catalyst heterogeneous (e.g., Pd/C)? start->decision1 proc_filt Bulk Filtration (e.g., through Celite®) decision1->proc_filt Yes analysis1 Analyze Filtrate for Pd (ICP-MS) decision1->analysis1 No (Homogeneous) proc_filt->analysis1 decision2 Is Pd Level > 10 ppm? analysis1->decision2 proc_scavenge Treat with Solid-Supported Scavenger decision2->proc_scavenge Yes end_node Final Purified Product (<10 ppm Pd) decision2->end_node No decision3 Is product prone to non-specific binding? proc_scavenge->decision3 proc_selective Use Selective Scavenger (e.g., Functionalized Silica) decision3->proc_selective Yes proc_carbon Use Activated Carbon (Optimize Loading) decision3->proc_carbon No proc_final_filt Filter to Remove Scavenger proc_selective->proc_final_filt proc_carbon->proc_final_filt proc_final_filt->end_node

Caption: Decision tree for selecting a palladium removal strategy.

Scavenger Performance Comparison

The choice of scavenger is critical and depends on the specific reaction conditions and palladium species.

Scavenger TypeTarget Palladium SpeciesAdvantagesDisadvantages
Thiol-Functionalized Silica Pd(II), Pd(0), Ag, Cu, PbHigh selectivity, high product recovery, robust across many solvents.[18]Higher cost than activated carbon.
Thiourea-Functionalized Silica Pd(0), Pd(II), Pt, Ru, RhVersatile, works well in many organic solvents.[18]Can sometimes be less effective than thiols for Pd(II).
TMT-Functionalized Silica Pd(II), Pd(0)Very effective for palladium from phosphine-ligated coupling reactions.[20]May require longer treatment times in some cases.
Activated Carbon Broad spectrum of metalsLow cost, effective for decolorization.[7][21]Non-selective, can lead to significant product loss.[5]
N-Acetyl Cysteine Pd(II)Aqueous soluble, can be used in extractive workups.[4]Primarily effective for Pd(II), may be less effective for Pd(0).

Experimental Protocols

Protocol 1: Palladium Removal Using Functionalized Silica Scavenger (e.g., SiliaMetS Thiol)

This protocol is recommended for its high efficiency and product recovery.

  • Reaction Work-up: Following the completion of the this compound synthesis, perform your standard initial work-up (e.g., quenching, initial extraction). If a heterogeneous catalyst like Pd/C was used, filter it through a pad of Celite® first.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 10-15 weight equivalents relative to the mass of the palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at a moderately elevated temperature (e.g., 40-50 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally for your specific process.[8]

  • Filtration: Allow the mixture to cool to room temperature and filter it through a fritted funnel or a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the residual palladium level is below the target threshold (e.g., <10 ppm).[10]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative but requires careful optimization to avoid product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon. Start with a low loading, approximately 2-5% of the mass of your crude product (e.g., 20-50 mg of carbon for every 1 gram of product).[5]

  • Stirring: Agitate the slurry at 40-50 °C for 2-18 hours. Longer times may improve palladium removal but can also increase product loss.[5]

  • Filtration: Filter the hot or room-temperature mixture through a thick pad of Celite® to completely remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove otherwise.

  • Washing & Concentration: Wash the Celite® pad thoroughly with fresh solvent, combine the filtrates, and concentrate under reduced pressure.

  • Analysis: Analyze a sample for both residual palladium (ICP-MS) and product recovery to determine if the process is efficient. Adjust carbon loading and stirring time as needed.

References
Click to expand
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389-400.
  • Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 642-646.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from Osaka Gas Chemicals website. [Source: Osaka Gas Chemicals Co., Ltd.]
  • SiliCycle Inc. (n.d.). Palladium Scavenging by SiliaMetS Thiol. Retrieved from SiliCycle website. [Source: SiliCycle]
  • Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Arbor Assays. (n.d.). Palladium Detection for API. Retrieved from Arbor Assays website. [Source: Arbor Assays]
  • Collins, G., et al. (2017). Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism. ACS Catalysis, 7(8), 5328-5336.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from Osaka Gas Chemicals website. [Source: Osaka Gas Chemicals Co., Ltd.]
  • Mathew, R. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1736-1763.
  • de la Iglesia, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Yin, Y., et al. (2023). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Chemical Science, 14(40), 11158-11165. [Source: RSC Publishing]
  • Burdfield, G., et al. (2018). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 62(3), 273-288.
  • SiliCycle Inc. (n.d.). Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS. Retrieved from SiliCycle website. [Source: SiliCycle]
  • Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Platinum Metals Review, 57(4), 289-296.
  • Lee, J. H., & Park, K. H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Collins, G., et al. (2017). Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki−Miyaura Coupling Due to Efficient Leaching Mechanism. Request PDF.
  • BenchChem. (2023). Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Retrieved from BenchChem website. [Source: BenchChem]
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from Onyx Scientific website. [Source: Onyx Scientific]
  • Biotage. (2008). Metal Scavengers for the Process Industry.
  • Johnson Matthey. (2018).
  • SiliCycle Inc. (n.d.). Application Note: Scavenging of 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride. Retrieved from SiliCycle website. [Source: SiliCycle]
  • Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-273. [Source: NIH]
  • Multiple Authors. (2015). How can I remove palladium Pd catalyst easily?. [Forum Discussion]. Retrieved from ResearchGate.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Source: Wikipedia]
  • Costa, B. E., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Journal of Pharmaceutical and Biomedical Analysis, 191, 113602. [Source: PubMed]
  • Amgen Inc. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review.
  • Köllensperger, G., et al. (2004). Analysis of palladium by high resolution ICP-MS.
  • Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 10(4), 127-136. [Source: Scirp.org]
  • Multiple Authors. (2023). Your trick to remove residual palladium. [Forum Discussion].
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Source: Chemistry LibreTexts]
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. Retrieved from BenchChem website. [Source: BenchChem]
  • Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from Atlanchim Pharma website.
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield. Retrieved from Apollo Scientific website. [Source: Apollo Scientific]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal website. [Source: Organic Chemistry Portal]
  • Rigaku. (n.d.). NEX DE Series—Catalysts Residue and Heavy Metal Screening in Pharma Formulation Process Chemistry.
  • El-Faham, A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Chinese Chemical Society, 61(5), 549-556.

Sources

Characterization of unexpected byproducts in 8-Bromo-5-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered byproducts in the synthesis of this important quinoline derivative. Our aim is to provide practical, in-depth troubleshooting advice and clear, concise answers to your frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Navigating Unexpected Outcomes

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, providing insights into the root causes and offering step-by-step protocols for resolution.

Question 1: My reaction to synthesize this compound from 8-bromoquinoline resulted in a mixture of products, showing multiple spots on my TLC plate. What are the likely byproducts?

Answer:

The nitration of 8-bromoquinoline is an electrophilic aromatic substitution reaction. The position of the incoming nitro group is directed by the existing bromo substituent and the quinoline ring's electronics. While the desired product is this compound, the formation of isomeric byproducts is a common issue.

Causality: The quinoline ring is deactivated towards electrophilic substitution by the protonated nitrogen atom under strongly acidic nitration conditions. Substitution primarily occurs on the benzene ring. The bromine at position 8 is an ortho-, para-director, but also deactivating. The incoming electrophile will preferentially substitute at positions 5 and 7. Therefore, the most likely byproduct is 8-bromo-7-nitroquinoline . In some cases, minor amounts of 8-bromo-6-nitroquinoline may also be formed.

dot

Caption: Potential byproducts in the nitration of 8-bromoquinoline.

Troubleshooting Protocol: Identification and Separation

  • Initial Characterization:

    • Run a preliminary ¹H NMR of the crude product mixture. The aromatic region will be complex, but the number of distinct signals can indicate the number of major components.

    • Obtain a mass spectrum (LC-MS or direct infusion) of the crude mixture. All isomeric byproducts will have the same molecular weight as the desired product, so this will confirm the presence of isomers rather than other impurities.

  • Chromatographic Separation:

    • Column Chromatography: This is the most common method for separating isomers. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The polarity of the bromo-nitro-quinoline isomers will be very similar, so a long column and a shallow gradient are advised for optimal separation.

    • Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or TFA to improve peak shape) is a good starting point.[1]

  • Structure Elucidation of Isolated Byproducts:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are key to distinguishing isomers. For this compound, you would expect a specific set of signals. In contrast, 8-bromo-7-nitroquinoline will show a different splitting pattern for the protons on the benzene ring.

    • ¹³C NMR: The number and chemical shifts of the carbon signals will differ between the isomers.

    • 2D NMR (COSY, HMBC, HSQC): These experiments will be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms, thus definitively identifying the structure of each isolated byproduct.

Question 2: My Skraup synthesis to produce a quinoline precursor is resulting in a low yield and a significant amount of black, tarry material. How can I improve this?

Answer:

The Skraup synthesis is a classic method for preparing quinolines, but it is notoriously exothermic and prone to polymerization and tar formation due to the harsh acidic and oxidizing conditions.[2][3]

Causality: The reaction involves the dehydration of glycerol to acrolein, which can readily polymerize under strong acid catalysis. Furthermore, the oxidative cyclization is a highly energetic process that can lead to charring if not controlled.[2]

dot

Skraup_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield & Tar Formation Vigorous_Reaction Uncontrolled Exotherm Low_Yield->Vigorous_Reaction Polymerization Acrolein Polymerization Low_Yield->Polymerization Harsh_Conditions Strong Acid/Oxidant Low_Yield->Harsh_Conditions Moderator Add Moderator (e.g., FeSO4) Vigorous_Reaction->Moderator Slow_Addition Slow Acid Addition & Cooling Vigorous_Reaction->Slow_Addition Stirring Efficient Stirring Vigorous_Reaction->Stirring Temp_Control Careful Temperature Control Polymerization->Temp_Control Harsh_Conditions->Moderator Byproduct_Identification_Workflow Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis (Multiple Spots) Crude_Product->TLC_Analysis LCMS_Analysis LC-MS Analysis (Confirm Isomers) TLC_Analysis->LCMS_Analysis Column_Chromatography Column Chromatography (Separation of Components) LCMS_Analysis->Column_Chromatography Isolated_Fractions Isolated Fractions Column_Chromatography->Isolated_Fractions NMR_Analysis 1D & 2D NMR Analysis (Structure Elucidation) Isolated_Fractions->NMR_Analysis MS_Analysis High-Resolution MS (Confirm Molecular Formula) Isolated_Fractions->MS_Analysis Byproduct_Identification Byproduct Structure Confirmed NMR_Analysis->Byproduct_Identification MS_Analysis->Byproduct_Identification

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of 8-Bromo-5-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced quinoline functionalization. This guide is designed for researchers, chemists, and drug development professionals to address the specific challenges associated with achieving high regioselectivity in the synthesis of 8-Bromo-5-nitroquinoline. As a key intermediate in medicinal chemistry, controlling the precise placement of substituents on the quinoline scaffold is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the electrophilic substitution of quinoline so challenging?

A1: The difficulty in controlling regioselectivity arises from the inherent electronic nature of the quinoline ring system.[2] Quinoline is a benzopyridine, meaning it consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[3][4]

  • Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density from the heterocyclic ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[4] Under strongly acidic conditions, protonation of the nitrogen further deactivates this ring.

  • Benzene Ring (Electron-Rich): Consequently, electrophiles preferentially attack the more electron-rich carbocyclic (benzene) ring.[3]

  • Positional Selectivity (C5 vs. C8): Within the benzene ring, substitution occurs predominantly at the C5 and C8 positions. This preference is dictated by the stability of the cationic Wheland intermediate formed during the reaction. Attack at C5 or C8 allows the positive charge to be delocalized without disrupting the aromaticity of the adjacent pyridine ring, resulting in a more stable intermediate compared to attack at C6 or C7.[3][5]

This intrinsic reactivity profile means that direct functionalization often yields a mixture of 5- and 8-substituted isomers, necessitating carefully designed strategies to favor one over the other.

Q2: What are the principal synthetic pathways for preparing this compound, and what are their strategic differences?

A2: There are three primary strategies for synthesizing this compound, each with distinct advantages and challenges concerning regiocontrol. The choice of pathway depends on the available starting materials and the specific selectivity issues encountered.

  • Pathway A: Bromination followed by Nitration. This approach begins with the bromination of quinoline to form 8-bromoquinoline, which is then nitrated. The key challenge is selectively synthesizing the 8-bromo isomer in the first step.

  • Pathway B: Nitration followed by Bromination. This route involves the nitration of quinoline to produce 5-nitroquinoline, followed by its bromination. Here, the initial challenge is the selective synthesis of the 5-nitro isomer.

  • Pathway C: Ring Synthesis (Skraup/Doebner-von Miller). This is often the most regioselective method, as it constructs the quinoline ring from a pre-functionalized aniline (e.g., 2-bromo-5-nitroaniline). The final substitution pattern is determined by the starting material, bypassing the issue of selective electrophilic attack on the quinoline core.[6][7]

G cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C Quinoline_A Quinoline Bromoquinoline 8-Bromoquinoline (Mixture with 5-isomer) Quinoline_A->Bromoquinoline Bromination Product_A This compound Bromoquinoline->Product_A Nitration Quinoline_B Quinoline Nitroquinoline 5-Nitroquinoline (Mixture with 8-isomer) Quinoline_B->Nitroquinoline Nitration Product_B This compound Nitroquinoline->Product_B Bromination Aniline 2-Bromo-5-nitroaniline + Glycerol Product_C This compound Aniline->Product_C Skraup Synthesis

Figure 1. Overview of primary synthetic pathways.
Q3: How do the bromo and nitro substituents direct the position of the second electrophilic substitution reaction?

A3: The directing effects of the initial substituent are critical for achieving regioselectivity in a two-step functionalization (Pathways A and B). These effects are governed by a combination of inductive and resonance effects.[8]

  • Bromo Group (-Br): Bromine is an ortho, para-director. Although it deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate when attack occurs at the ortho or para positions. In 8-bromoquinoline, the bromine atom at C8 will direct the incoming nitronium ion (NO₂⁺) to the ortho position (C7) and the para position (C5). Given that the quinoline core already favors substitution at C5, the nitration of 8-bromoquinoline is strongly biased towards the desired C5 position.[9]

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director.[8][10] It strongly withdraws electron density from the ring through both inductive and resonance effects, making subsequent electrophilic substitution difficult. It directs incoming electrophiles to the positions meta to itself. In 5-nitroquinoline, the nitro group at C5 will direct an incoming electrophile (e.g., Br⁺) to positions C7 and C8 on the benzene ring (C8 is also considered meta relative to the connection to the pyridine ring). The inherent preference of the quinoline system for C8 substitution aligns with this directing effect, making the bromination of 5-nitroquinoline highly selective for the C8 position.

Troubleshooting Guides & Experimental Protocols

Issue 1: My nitration of 8-bromoquinoline yields a mixture of isomers and has a low yield of the desired this compound.

Potential Cause: This issue commonly stems from suboptimal reaction conditions. Nitration is a highly exothermic reaction, and poor temperature control can lead to the formation of dinitrated or other unwanted side products. The choice and concentration of the nitrating agent are also critical.

Troubleshooting & Optimization:

  • Strict Temperature Control: The reaction should be initiated at 0 °C to control the initial exotherm and then allowed to proceed at a specific, controlled temperature. Pouring the final reaction mixture onto ice is crucial for quenching the reaction and precipitating the product.[9][11]

  • Optimized Nitrating Agent: A mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) is a reliable and effective nitrating system for this substrate.[9] Fuming nitric acid in sulfuric acid has also been reported but can be more aggressive.[12]

  • Reaction Time: The reaction time must be optimized. Insufficient time leads to incomplete conversion, while excessive time, especially at elevated temperatures, increases the risk of side product formation. A 2-hour reaction at room temperature following initial cooling has been shown to be effective.[9]

Table 1: Comparison of Nitration Conditions for 8-Bromoquinoline

Nitrating Agent Temperature Time Reported Yield Reference
KNO₃ / H₂SO₄ 0 °C to RT 2 h 86% [9]

| Fuming HNO₃ / H₂SO₄ | 0 °C to 65 °C | 48 h | 94% |[12] |

Recommended Protocol: Nitration of 8-Bromoquinoline [9]

  • In a flask equipped with a magnetic stirrer, slowly add 8-bromoquinoline (1.0 eq) to a mixture of concentrated H₂SO₄ (3 mL per gram of quinoline) and KNO₃ (4.0 eq) at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Stir the mixture vigorously for 2 hours at room temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Basify the mixture to a pH of 9 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Issue 2: The Skraup synthesis using my substituted aniline results in low yields and significant charring.

Potential Cause: The classic Skraup synthesis is notorious for its harsh conditions (concentrated sulfuric acid, high temperatures) and vigorous, often uncontrollable, exothermic reaction.[6][7] This can lead to polymerization and decomposition (charring) of the aniline and glycerol intermediates, drastically reducing the yield. The oxidizing agent (often nitrobenzene) can also contribute to side reactions.

Troubleshooting & Optimization:

  • Adopt the Doebner-von Miller Variation: This modification of the Skraup reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol.[7][13] The reaction conditions are often milder, and it can be more amenable to a wider range of substituted anilines, frequently resulting in higher yields.[6]

  • Use a Milder Acid Catalyst: While sulfuric acid is traditional, other protic or Lewis acids can be screened to find less aggressive conditions that still promote cyclization.

  • Control the Exotherm: Ensure efficient stirring and use a well-controlled heating mantle or oil bath. Adding the sulfuric acid slowly to the mixture of aniline and the carbonyl compound at a reduced temperature before heating can help manage the initial exotherm.

  • Alternative Oxidizing Agents: If nitrobenzene is used as the oxidant, it can be difficult to separate from the product. Consider alternatives like arsenic acid or iron(III) salts, which may offer a cleaner reaction profile. In some Doebner-von Miller reactions, an intermediate anil can act as the internal oxidant.[13]

G cluster_A Pathway A/B Troubleshooting cluster_C Pathway C Troubleshooting start Low Yield in This compound Synthesis pathway Which pathway? start->pathway check_temp Is temperature strictly controlled (0°C start)? pathway->check_temp Pathway A or B (EAS on Quinoline) check_conditions Are Skraup conditions too harsh (charring)? pathway->check_conditions Pathway C (Ring Synthesis) check_temp->check_temp No, correct temp check_reagents Are nitrating/brominating reagents optimal? (e.g., KNO₃/H₂SO₄) check_temp->check_reagents Yes check_reagents->check_reagents No, optimize check_time Is reaction time optimized? check_reagents->check_time Yes check_time->check_time No, optimize consider_path_C Consider Pathway C: Skraup/DVM Synthesis for absolute regiocontrol check_time->consider_path_C Yes, still low yield try_dvm Switch to Doebner-von Miller (DVM) conditions with an α,β-unsaturated carbonyl. check_conditions->try_dvm Yes optimize_catalyst Screen milder acid catalysts and oxidizing agents. check_conditions->optimize_catalyst No, but yield is low

Figure 2. Troubleshooting decision workflow.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30).
  • Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. [Link]
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. [Link]
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Leeds. [Link]
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. [Link]
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). University of Manchester. [Link]
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249–3255. [Link]
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024, February 27). Royal Society of Chemistry. [Link]
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). GCW Gandhi Nagar Jammu. [Link]
  • Glavač, D., Grediček, I., & Piantanida, I. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(6), 1969–1981. [Link]
  • What are the effects of different substituents on the reactivity of quinoline? (2025, June 10). BIOSYNCE. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 88. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025, August 6).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6).
  • Regioselective bromination. (2017, July 27). ScienceDirect. [Link]
  • Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.).
  • 14.3. Substituent Effects | Organic Chemistry II. (n.d.). Lumen Learning. [Link]
  • Clower, C. E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. [Link]
  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2025, August 5).

Sources

Handling and storage recommendations for 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-5-nitroquinoline

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its handling, storage, and application. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these recommendations, ensuring your experiments are both safe and successful.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted quinoline compound. The quinoline scaffold is fundamental to a wide array of pharmaceuticals and natural products, known for a broad spectrum of biological activities.[1][2] This specific derivative serves as a key building block or intermediate in organic synthesis, particularly in the development of more complex, pharmacologically active compounds.[3] The presence of the bromo and nitro groups offers versatile handles for further chemical modifications, such as transition-metal-catalyzed couplings or nucleophilic aromatic substitution reactions.[1][3]

Q2: What are the main safety hazards associated with this compound?

This compound is considered a hazardous substance. According to safety data sheets, it can cause skin and eye irritation.[4][5] Inhalation may lead to respiratory irritation.[5][6] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this chemical with care, assuming it may be harmful if swallowed or inhaled.[4][5][6]

Handling and Personal Protective Equipment (PPE)

Q3: What is the mandatory PPE for handling this compound powder?

Proper personal protective equipment is non-negotiable. The causality is simple: to prevent exposure through all potential routes—inhalation, skin contact, and eye contact.

  • Lab Coat: A standard flame-retardant lab coat must be worn at all times.

  • Gloves: Use chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[6]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet regulations like OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Respiratory Protection: All handling of the solid compound should be done in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.[6][9] If a fume hood is not available, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors and particulates.[6]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_reaction Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Hood (Avoid Dust Formation) prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve exp_run Perform Reaction Under Inert Atmosphere (if needed) handle_dissolve->exp_run exp_monitor Monitor Reaction Progress exp_run->exp_monitor cleanup_quench Quench Reaction Safely exp_monitor->cleanup_quench cleanup_waste Segregate & Label Waste for Disposal cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Work Area cleanup_waste->cleanup_decon

Caption: A standard workflow for safely handling this compound.

Storage and Stability

Q4: What are the ideal storage conditions for this compound?

To ensure the long-term integrity and stability of the compound, specific storage conditions are required.

  • Container: Keep the compound in a tightly closed, suitable container.[4][8] This prevents exposure to moisture and air, which can degrade the sample.

  • Atmosphere: Store in a dry, cool, and well-ventilated place.[8][10] A standard laboratory chemical cabinet is appropriate.

  • Temperature: Room temperature storage is generally acceptable.[10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][7] Contact with these substances could lead to vigorous, exothermic, or otherwise hazardous reactions.

ParameterRecommendationRationale
Temperature Room TemperatureAs specified by supplier data.[10]
Atmosphere Sealed in dry conditionsPrevents hydrolysis and degradation.[10]
Container Tightly closed, original containerMinimizes contamination and exposure.[4]
Location Well-ventilated, secure areaEnsures safety and prevents inhalation of any potential vapors.[8]
Avoid Strong oxidizing agents, strong basesPrevents potentially hazardous chemical reactions.[7]

Troubleshooting Guide

Q5: I'm having trouble dissolving the compound. What should I do?
  • Problem: this compound (a light yellow to yellow solid[10]) is not dissolving in my chosen solvent.

  • Causality: Solubility is a function of the intermolecular forces between the solute and the solvent. A mismatch in polarity is the most common cause of poor solubility.

  • Solutions:

    • Verify Solvent Choice: While aqueous solubility is expected to be low, related compounds are soluble in organic solvents like DMSO and DMF.[11] Try these first.

    • Gentle Heating: Gently warming the solution can increase the rate of dissolution and solubility. Do this cautiously and monitor for any signs of decomposition (color change).

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

    • Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.

Q6: My reaction is giving a low yield or unexpected byproducts. What could be the cause?
  • Problem: The synthesis or subsequent reaction involving this compound is inefficient.

  • Causality: The purity of starting materials and precise control over reaction conditions are critical in organic synthesis.

  • Solutions & Self-Validation:

    • Purity Check: Confirm the purity of your this compound using techniques like NMR or melting point analysis (expected melting point: 136-137 °C[10]). Impurities can interfere with the reaction.

    • Temperature Control: Many reactions involving aromatic compounds, such as nitration or bromination, are highly sensitive to temperature.[1][3] Deviations can lead to the formation of isomers or other byproducts. Ensure your reaction temperature is strictly maintained.

    • Atmosphere Control: If your reaction involves organometallics or other air-sensitive reagents, ensure it is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Stoichiometry: Carefully check the molar equivalents of all reactants. For instance, using excess N-bromosuccinimide in related syntheses can lead to unwanted di-brominated products.[3]

Troubleshooting Decision Tree

G cluster_solubility Solubility Problem cluster_reaction Reaction Problem (Low Yield / Byproducts) start Experimental Issue Encountered sol_q1 Is the solvent appropriate (e.g., DMSO, DMF)? start->sol_q1 react_q1 Purity of starting material verified? start->react_q1 sol_a1_no Try alternative polar aprotic solvent sol_q1->sol_a1_no No sol_a1_yes Apply gentle heat or sonication sol_q1->sol_a1_yes Yes react_a1_no Analyze purity via MP, NMR, etc. react_q1->react_a1_no No react_q2 Was reaction temp. strictly controlled? react_q1->react_q2 Yes react_a2_no Optimize temperature monitoring & control react_q2->react_a2_no No react_a2_yes Review stoichiometry & reaction atmosphere react_q2->react_a2_yes Yes

Caption: A decision tree for troubleshooting common experimental issues.

First Aid and Emergency Procedures

Q7: What should I do in case of accidental exposure?

Immediate and correct action is critical to mitigate harm.

  • Skin Contact: Take off contaminated clothing immediately.[12] Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[12][13]

  • Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids.[9][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

  • Inhalation: Move the victim to fresh air.[12] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately.[12][13]

  • Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[9][12] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[12]

Disposal

Q8: How do I properly dispose of this compound waste?

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of it with regular trash or pour it down the drain.[6][7]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product, in accordance with local, state, and federal regulations.[6]

  • General Principle: All chemical waste should be collected in suitable, closed containers, clearly labeled, and disposed of through a licensed professional waste disposal service.[4][6]

References

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Material Safety Data Sheet - 4-Bromo-8-nitroquinoline. Capot Chemical.
  • Safety Data Sheet - 5-Bromoquinoline. Thermo Fisher Scientific.
  • This compound (C9H5BrN2O2). PubChemLite.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • 5-Bromo-8-nitroquinoline | C9H5BrN2O2. PubChem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 8-Bromo-5-nitroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric molecules is a cornerstone of chemical synthesis and analysis. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 8-Bromo-5-nitroquinoline and its key isomers, 5-Bromo-8-nitroquinoline and 6-Bromo-5-nitroquinoline. By understanding their distinct spectroscopic fingerprints, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their research and development processes.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromo and nitro substituents can significantly modulate the biological activity of the quinoline ring system. However, the precise positioning of these substituents is critical, making the differentiation of isomers such as this compound, 5-Bromo-8-nitroquinoline, and 6-Bromo-5-nitroquinoline a crucial analytical challenge. This guide will delve into the nuances of using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to distinguish between these closely related molecules.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it plays a pivotal role in differentiating isomers. The chemical shift (δ), coupling constant (J), and multiplicity of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: A Proton's Perspective on Isomerism

The electronic environment of each proton in the quinoline ring is uniquely influenced by the positions of the bromine and nitro groups. The electron-withdrawing nature of the nitro group and the anisotropic effects of the bromine atom lead to predictable downfield or upfield shifts of the aromatic protons.

Key Differentiating Features in ¹H NMR:

  • Protons on the Pyridine Ring (H-2, H-3, H-4): The chemical shifts of these protons are primarily influenced by the nitrogen atom and are less affected by the substituents on the benzene ring. However, subtle long-range coupling effects can sometimes be observed.

  • Protons on the Benzene Ring (H-5, H-6, H-7, H-8): The positions of the bromo and nitro groups dramatically alter the chemical shifts and coupling patterns of these protons. For instance, a proton ortho to the strongly electron-withdrawing nitro group will experience a significant downfield shift. Conversely, a proton ortho to the bromine atom will also be deshielded, but to a lesser extent.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonThis compound (Predicted δ, ppm, Multiplicity, J in Hz)5-Bromo-8-nitroquinoline (Predicted δ, ppm, Multiplicity, J in Hz)6-Bromo-5-nitroquinoline (Approx. δ, ppm, Multiplicity, J in Hz)[1]
H-2~8.95 (dd, J = 4.2, 1.7)~9.00 (dd, J = 4.3, 1.8)~8.90 (dd, J = 4.2, 1.7)
H-3~7.60 (dd, J = 8.4, 4.2)~7.55 (dd, J = 8.5, 4.3)~7.41 (dd, J = 8.3, 4.2)
H-4~9.10 (dd, J = 8.4, 1.7)~8.30 (dd, J = 8.5, 1.8)~8.15 (dd, J = 8.3, 1.7)
H-6~8.35 (d, J = 8.0)~7.80 (d, J = 8.2)-
H-7~7.80 (d, J = 8.0)~7.65 (d, J = 8.2)~7.72 (dd, J = 9.0, 2.2)
H-5--~8.08 (d, J = 9.0)
H-8--~8.00 (d, J = 2.2)

Note: Predicted values for this compound and 5-Bromo-8-nitroquinoline are based on established substituent effects on the quinoline ring. The data for 6-Bromo-5-nitroquinoline is based on approximate values from available literature and may vary.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbons directly attached to the electron-withdrawing nitro group and the electronegative bromine atom will be significantly deshielded (shifted to higher ppm values).

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonThis compound (Predicted δ, ppm)5-Bromo-8-nitroquinoline (Predicted δ, ppm)6-Bromo-5-nitroquinoline (Approx. δ, ppm)[1]
C-2~152.0~151.5~151.2
C-3~122.5~123.0~121.8
C-4~135.0~134.5~136.0
C-4a~148.0~147.5~147.9
C-5~145.0 (C-NO₂)~120.0 (C-Br)~130.3
C-6~125.0~130.0~120.7 (C-Br)
C-7~129.0~128.0~132.8
C-8~120.0 (C-Br)~140.0 (C-NO₂)~129.0
C-8a~149.0~148.5~128.5

Note: Predicted values are based on established substituent effects. The data for 6-Bromo-5-nitroquinoline is based on approximate values from available literature.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromo-nitroquinoline isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Lock and shim the instrument on the deuterated solvent signal.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse experiment. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments like COSY and HSQC for complex spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 process Process Raw Data (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process reference Reference Spectrum process->reference analyze Analyze & Assign (δ, J, Multiplicity) reference->analyze

General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While the overall fingerprint region (below 1500 cm⁻¹) will be unique for each isomer, the characteristic absorption bands of the nitro group and the aromatic C-Br bond are particularly informative.

Key Differentiating Features in IR Spectroscopy:

  • Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations:

    • Asymmetric stretching (νₐₛ): typically in the range of 1500-1570 cm⁻¹.

    • Symmetric stretching (νₛ): typically in the range of 1330-1390 cm⁻¹. The exact positions of these bands can be subtly influenced by the electronic environment of the nitro group, which varies with its position on the quinoline ring.

  • Aromatic C-Br Stretching: The C-Br stretching vibration is typically found in the fingerprint region, often between 500 and 650 cm⁻¹, but can be weak and difficult to assign definitively.

  • Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1650 cm⁻¹ region. The substitution pattern will influence the relative intensities and positions of these bands.

Expected IR Absorption Bands (cm⁻¹)

Functional GroupThis compound5-Bromo-8-nitroquinoline6-Bromo-5-nitroquinoline
NO₂ Asymmetric Stretch~1530 (s)~1525 (s)~1540 (s)
NO₂ Symmetric Stretch~1350 (s)~1345 (s)~1360 (s)
C=C, C=N Aromatic Stretch~1610, 1580, 1470 (m)~1605, 1575, 1465 (m)~1615, 1585, 1475 (m)
C-H Aromatic Stretch>3000 (w)>3000 (w)>3000 (w)
C-H Aromatic Bending~830, 750 (m-s)~820, 760 (m-s)~840, 770 (m-s)

Note: s = strong, m = medium, w = weak. These are expected ranges and the exact values can vary.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis of the neat solid.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum (of the KBr pellet or empty ATR crystal).

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that induces fragmentation.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): All three isomers will have the same molecular weight, and therefore the same molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: The fragmentation pathways will differ based on the stability of the resulting fragments, which is influenced by the positions of the bromo and nitro groups. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (M - 46), NO (M - 30), and O (M - 16). The loss of the bromine atom (M - 79/81) is also a likely fragmentation pathway. The relative intensities of these fragment ions will be key to differentiating the isomers.

Expected Fragmentation Patterns (EI-MS)

FragmentThis compound5-Bromo-8-nitroquinoline6-Bromo-5-nitroquinoline
[M]⁺m/z 252/254 (prominent)m/z 252/254 (prominent)m/z 252/254 (prominent)
[M - NO₂]⁺m/z 206/208 (significant)m/z 206/208 (significant)m/z 206/208 (significant)
[M - Br]⁺m/z 173 (possible)m/z 173 (possible)m/z 173 (possible)
[M - NO₂ - HCN]⁺m/z 179/181 (possible)m/z 179/181 (possible)m/z 179/181 (possible)

Note: The relative abundance of these fragments will be the primary differentiating factor.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure.

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation intro Introduce Sample (e.g., Direct Probe, GC) ionize Electron Ionization (EI) intro->ionize analyze_mass Mass Analyzer (e.g., Quadrupole) ionize->analyze_mass detect Detector analyze_mass->detect spectrum Generate Mass Spectrum detect->spectrum interpret Analyze M⁺ and Fragmentation Pattern spectrum->interpret

General workflow for Mass Spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: A Glimpse into the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs in the UV region. The positions of the bromo and nitro substituents will influence the extent of conjugation and the energy of the electronic transitions, leading to differences in the absorption maxima (λₘₐₓ).

Key Differentiating Features in UV-Vis Spectroscopy:

  • The π → π* transitions of the quinoline ring system will result in multiple absorption bands.

  • The nitro group, being a strong chromophore and auxochrome, will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline.

  • The position of the substituents will affect the electronic distribution and the energy levels of the molecular orbitals, leading to slight variations in the λₘₐₓ values for the different isomers.

Expected UV-Vis Absorption Maxima (λₘₐₓ in nm, in Ethanol)

Isomerλₘₐₓ (nm)
This compound~250, ~340
5-Bromo-8-nitroquinoline~245, ~335
6-Bromo-5-nitroquinoline~255, ~345

Note: These are estimated values and can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0 at the λₘₐₓ.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a cuvette containing the pure solvent as a reference.

    • Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The differentiation of this compound from its isomers, 5-Bromo-8-nitroquinoline and 6-Bromo-5-nitroquinoline, is a critical task that can be accomplished through a systematic and multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of ¹H and ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy that allows for an unambiguous assignment. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently characterize these and other challenging isomeric systems, ensuring the accuracy and reliability of their scientific endeavors.

References

  • Benchchem. (2024). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Retrieved from a hypothetical Benchchem technical guide.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Gunzler, H., & Gremlich, H. U. (2002). IR Spectroscopy: An Introduction. John Wiley & Sons.

Sources

A Comparative Guide to the Reactivity of 8-Bromo-5-nitroquinoline and 8-Chloro-5-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the accessibility of novel chemical matter. Halogenated nitroaromatic compounds are cornerstones of organic synthesis, serving as versatile precursors for a myriad of functionalized derivatives. This guide provides an in-depth comparison of the reactivity of two such key intermediates: 8-bromo-5-nitroquinoline and 8-chloro-5-nitroquinoline, with a focus on nucleophilic aromatic substitution (SNAr) reactions. While direct, side-by-side kinetic studies for these specific isomers are not extensively documented in peer-reviewed literature, this guide synthesizes fundamental principles of physical organic chemistry and data from analogous systems to provide a robust framework for understanding and predicting their relative reactivity.

Theoretical Underpinnings of Reactivity in 5-Nitroquinoline Systems

The capacity of 8-halo-5-nitroquinolines to undergo nucleophilic aromatic substitution is fundamentally governed by the electronic and steric landscape of the quinoline core. The potent electron-withdrawing nature of the nitro group at the C5 position significantly depletes the electron density of the aromatic system, rendering the carbon atoms of the benzenoid ring susceptible to nucleophilic attack. This activation is a prerequisite for the addition-elimination mechanism that characterizes SNAr reactions.[1][2]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized across the aromatic system and is particularly stabilized by the nitro group.

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored through the expulsion of the halide ion.[1]

The nature of the halogen at the C8 position plays a pivotal role in influencing the rate of the first, and often rate-determining, step. Contrary to what might be expected based on electronegativity, the reactivity of halogens as leaving groups in SNAr reactions generally follows the trend: I > Br > Cl > F.[3] This phenomenon is attributed to a combination of two key factors:

  • Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond. A weaker bond is more readily broken during the restoration of aromaticity in the second step of the SNAr mechanism.

  • Polarizability: Bromine is more polarizable than chlorine. This increased polarizability helps to stabilize the transition state of the initial nucleophilic attack, thereby lowering the activation energy of the rate-determining step.

Therefore, it is predicted that This compound will exhibit a higher reactivity towards nucleophiles in SNAr reactions compared to 8-chloro-5-nitroquinoline . This translates to faster reaction rates and potentially higher yields under identical reaction conditions, or the feasibility of using milder conditions to achieve the desired transformation.

Comparative Reactivity Analysis: A Quantitative Perspective

To illustrate the practical implications of the enhanced reactivity of this compound, we present a table of expected outcomes for a representative SNAr reaction with a generic amine nucleophile (R-NH2). These values are extrapolated from established principles and data from similar heterocyclic systems.[3]

ParameterThis compound8-Chloro-5-nitroquinolineRationale
Relative Reaction Rate FasterSlowerWeaker C-Br bond and higher polarizability of bromine facilitate a lower activation energy for nucleophilic attack.
Typical Reaction Temperature 80-100 °C100-120 °CThe higher reactivity of the bromo-derivative allows for the use of milder reaction conditions.
Reaction Time for >95% Conversion 4-8 hours12-24 hoursThe chloro-derivative will require a longer reaction time to achieve comparable conversion to the bromo-analog.
Typical Yield High to ExcellentModerate to HighUnder optimized conditions, the bromo-derivative is expected to provide a higher yield in a shorter timeframe.
Substrate Cost Generally HigherGenerally LowerThe cost of starting materials can be a factor in process development and large-scale synthesis.

Experimental Protocol for Comparative Reactivity Analysis

To empower researchers to validate these principles in their own laboratories, we provide a detailed, self-validating experimental protocol for a comparative reactivity study. This protocol is designed to be a starting point and can be optimized for specific nucleophiles and reaction monitoring techniques.

Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 8-chloro-5-nitroquinoline with morpholine.

Materials:

  • This compound

  • 8-Chloro-5-nitroquinoline

  • Morpholine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K2CO3), anhydrous

  • Ethyl acetate (for TLC and workup)

  • Hexane (for TLC and workup)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup and Analysis start Start setup_bromo Reaction A: This compound (1 mmol) Morpholine (1.2 mmol) K2CO3 (1.5 mmol) DMF (5 mL) start->setup_bromo setup_chloro Reaction B: 8-Chloro-5-nitroquinoline (1 mmol) Morpholine (1.2 mmol) K2CO3 (1.5 mmol) DMF (5 mL) start->setup_chloro heat_bromo Heat Reaction A at 90°C setup_bromo->heat_bromo heat_chloro Heat Reaction B at 90°C setup_chloro->heat_chloro tlc_monitoring Monitor both reactions by TLC every hour for 8 hours heat_bromo->tlc_monitoring heat_chloro->tlc_monitoring workup Quench with water, extract with ethyl acetate tlc_monitoring->workup analysis Analyze crude product by 1H NMR and LC-MS to determine conversion workup->analysis end End analysis->end

Caption: A generalized workflow for the comparative reactivity study of 8-bromo- and 8-chloro-5-nitroquinoline.

Procedure:

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the following reaction mixtures under an inert atmosphere (e.g., nitrogen or argon).

    • Flask A: Add this compound (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous N,N-dimethylformamide (5 mL).

    • Flask B: Add 8-chloro-5-nitroquinoline (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous N,N-dimethylformamide (5 mL).

  • Initiation and Monitoring:

    • To each flask, add morpholine (1.2 mmol) via syringe.

    • Simultaneously begin heating both reaction mixtures to 90 °C with vigorous stirring.

    • Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) by Thin Layer Chromatography (TLC).

      • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be a good starting point.

      • Visualization: Use a UV lamp to visualize the spots corresponding to the starting material and the product.

  • Data Collection:

    • Record the time at which the starting material is no longer visible by TLC for each reaction. This provides a qualitative measure of the reaction rate.

    • For a more quantitative comparison, at each time point, a small aliquot can be withdrawn, quenched with water, extracted with a known volume of an appropriate solvent containing an internal standard, and analyzed by GC-MS or LC-MS to determine the percentage conversion.

  • Workup and Isolation (at the end of the reaction):

    • Allow the reaction mixtures to cool to room temperature.

    • Pour each mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the addition-elimination mechanism for the nucleophilic aromatic substitution of 8-halo-5-nitroquinolines.

G 8-Halo-5-nitroquinoline Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) 8-Halo-5-nitroquinoline->Meisenheimer Complex + Nu- (Rate-determining step) Product 8-Substituted-5-nitroquinoline Meisenheimer Complex->Product - X- X- X- Nu- Nu-

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution on 8-halo-5-nitroquinolines.

Conclusion and Practical Recommendations

The foundational principles of physical organic chemistry strongly indicate that This compound is a more reactive substrate than 8-chloro-5-nitroquinoline in nucleophilic aromatic substitution reactions . This enhanced reactivity can be strategically leveraged to:

  • Accelerate reaction times: For high-throughput synthesis and rapid library generation, the bromo-derivative is the preferred choice.

  • Employ milder reaction conditions: The ability to conduct reactions at lower temperatures can be crucial for substrates bearing sensitive functional groups.

  • Potentially improve yields: Faster and more efficient reactions often translate to higher isolated yields of the desired product.

Conversely, 8-chloro-5-nitroquinoline may be a suitable option when:

  • Cost is a primary concern: Chloro-aromatics are often more economical than their bromo-counterparts.

  • A lower degree of reactivity is desired: In certain instances, a less reactive substrate can offer better control and selectivity in complex synthetic sequences.

Ultimately, the choice between these two valuable building blocks will be dictated by the specific goals of the research program, including the desired reaction kinetics, the tolerance of other functional groups to the reaction conditions, and economic considerations. The experimental protocol provided herein offers a straightforward and reliable method for researchers to empirically determine the optimal substrate for their specific application.

References

  • Ogunmodede, O. et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
  • Wikipedia (2023). Nucleophilic aromatic substitution. Wikipedia.
  • Górecki, K. et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules.
  • Chemistry Steps (2023). Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Chemistry LibreTexts (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • PubChem (n.d.). 5-Bromo-8-nitroquinoline. National Center for Biotechnology Information.
  • PubChem (n.d.). 8-Chloro-5-nitroquinoline. National Center for Biotechnology Information.
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications.

Sources

A Comparative Guide to the Biological Activity of 8-Bromo-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 8-bromo-5-nitroquinolines have emerged as a class of compounds with significant and diverse biological activities. This guide provides an in-depth, objective comparison of the performance of 8-bromo-5-nitroquinoline derivatives against other alternatives, supported by experimental data. We will delve into their synthesis, anticancer, and antimicrobial properties, elucidating the structure-activity relationships that govern their efficacy and the molecular pathways they influence.

The this compound Scaffold: Synthesis and Significance

The introduction of a bromine atom at the C8 position and a nitro group at the C5 position of the quinoline ring creates a unique electronic and steric profile, rendering these derivatives highly reactive and biologically potent. The synthesis of the this compound core typically involves the nitration of 8-bromoquinoline. This foundational structure serves as a versatile starting point for the synthesis of a diverse library of derivatives through various chemical modifications.

A general synthetic approach involves the transformation of isoquinoline to 5-bromoisoquinoline using a strong acid, such as concentrated sulfuric acid, and a brominating agent like N-bromosuccinimide (NBS). This reaction can be extended in a "one-pot" synthesis where the subsequent addition of a metal nitrate leads to the formation of 5-bromo-8-nitroisoquinoline or this compound.[1]

Anticancer Activity: A Potent Challenger to Conventional Therapeutics

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer potential is largely attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.

Comparative Cytotoxicity

To contextualize the anticancer efficacy of this compound derivatives, a comparison with the well-established chemotherapeutic agent, doxorubicin, is essential. While direct head-to-head studies are limited, we can infer comparative potency from available IC50 data.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6,8-dibromo-5-nitroquinoline C6 (rat brain tumor)50.0Doxorubicin0.28 (MDA-MB-231)
HT29 (human colon carcinoma)26.2Doxorubicin0.13 (MDA-MB-468)
HeLa (human cervix carcinoma)24.1Doxorubicin0.14 (MCF-7)
5,7-Dibromo-8-hydroxyquinoline C6 (rat brain tumor)12.3 µg/mL--
5,7-Dicyano-8-hydroxyquinoline C6 (rat brain tumor)6.7 µg/mL--

Note: IC50 values for doxorubicin are provided for various breast cancer cell lines as a general reference for its high potency.[2][3] The data for the quinoline derivatives are from separate studies, and direct comparison should be made with caution due to variations in experimental conditions.[4]

The data suggests that while doxorubicin exhibits sub-micromolar potency, certain brominated and nitrated quinoline derivatives show significant cytotoxic activity in the low micromolar range. This highlights their potential as a scaffold for the development of new anticancer agents.

Mechanism of Action: Induction of Apoptosis and Topoisomerase I Inhibition

The anticancer effects of many quinoline derivatives are rooted in their ability to trigger apoptosis. Studies have shown that these compounds can activate both the intrinsic and extrinsic apoptotic pathways.[1][4][5] This involves the activation of key executioner proteins called caspases, such as caspase-8 and caspase-9, which ultimately lead to cell death.[4][5] Furthermore, some quinoline derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway.[4]

A significant mechanism of action for several anticancer 8-substituted quinolines is the inhibition of topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.

Signaling Pathway: Apoptosis Induction by Quinoline Derivatives

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline_Derivative_Ext Quinoline Derivative Death_Receptor Death Receptor Quinoline_Derivative_Ext->Death_Receptor activates Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 recruits & activates Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 activates Quinoline_Derivative_Int Quinoline Derivative Bax Bax Quinoline_Derivative_Int->Bax upregulates Bcl_2 Bcl-2 Quinoline_Derivative_Int->Bcl_2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl_2->Mitochondrion inhibits permeabilization Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 binds to Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 activates Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 activates Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Apoptosis signaling pathways induced by quinoline derivatives.

Antimicrobial Activity: A Broad-Spectrum Defense

Beyond their anticancer properties, this compound derivatives and related halogenated quinolines exhibit potent antimicrobial activity against a wide range of bacteria. Their efficacy is often compared to standard antibiotics like ciprofloxacin.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
7-bromo-8-hydroxyquinoline Gram-negative bacteria-Ciprofloxacin≤0.06 - >8
Nitroxoline (5-nitro-8-hydroxyquinoline) Aeromonas hydrophila5.26 µMCiprofloxacin-
Pseudomonas aeruginosa84.14 µMCiprofloxacin≤1 (susceptible)
Cloxyquin (5-chloro-8-hydroxyquinoline) Listeria monocytogenes5.57 µMCiprofloxacin-
Plesiomonas shigelloides11.14 µMCiprofloxacin-

Note: MIC values for ciprofloxacin are presented as a range for E. coli, indicating varying levels of susceptibility and resistance. The MIC values for the quinoline derivatives are from a separate study.[6]

The data indicates that certain halogenated and nitrated quinolines possess strong antibacterial activity, with MIC values in the low micromolar range against specific bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Importance of Substitution: The unsubstituted quinoline core generally exhibits weak biological activity. The introduction of substituents is crucial for enhancing potency.[4]

  • Role of Halogens: The presence of a bromine atom at the C8 position often contributes significantly to the compound's activity. Dihalogenated derivatives, such as 5,7-dibromo-8-hydroxyquinoline, frequently show greater potency than their mono-halogenated counterparts.[4]

  • Influence of the Nitro Group: The electron-withdrawing nature of the nitro group at the C5 position can enhance the electrophilicity of the quinoline ring, potentially facilitating interactions with biological nucleophiles and contributing to cytotoxicity. The combination of bromo and nitro groups has been shown to lead to significant anticancer activity.[4]

  • Synergistic Effects: The presence of multiple electron-withdrawing groups, such as two cyano groups or a combination of bromo and nitro groups, can have a synergistic effect on the anticancer activity.[4]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Prepare_Compound Prepare Serial Dilutions of This compound Derivative Start->Prepare_Compound Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Compound Prepare_Inoculum->Inoculate_Plates Prepare_Compound->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C for 18-24 hours) Inoculate_Plates->Incubate Read_Results Read Results (Visual inspection or plate reader) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with multifaceted biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with a synthetically accessible scaffold, make them attractive candidates for further drug development. The available data underscores the importance of substitution patterns on the quinoline ring in dictating biological efficacy.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to further elucidate the structure-activity relationships. Direct, head-to-head comparative studies with standard drugs within the same experimental framework are crucial for a more definitive assessment of their therapeutic potential. Furthermore, in-depth investigations into their mechanisms of action, particularly the specific signaling pathways they modulate, will be instrumental in optimizing their design for enhanced potency and selectivity. The exploration of these compounds, both as standalone agents and in combination therapies, holds significant promise for addressing the ongoing challenges in cancer and infectious diseases.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., De-Eknamkul, W., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-142.
  • Topoisomerase Assays. (2013). In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., De-Eknamkul, W., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-142.
  • A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. (2020). Bioorganic Chemistry, 97, 103709.
  • Structure–activity relationship of anticancer drug candidate quinones. (n.d.).
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Molecules, 25(21), 5159.
  • Topoisomerase Assays. (2013). In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega, 5(24), 14586–14596.
  • Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation. (2025).
  • Synthesis and cytotoxicity of new quinoline derivatives. (n.d.).
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). PLOS ONE, 8(5), e64139.
  • Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. (n.d.). Google Patents.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). ResearchGate.
  • Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. (n.d.). Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). Molecules, 24(9), 1694.
  • Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains. (2000). Antimicrobial Agents and Chemotherapy, 44(4), 839–843.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Heliyon, 8(10), e10952.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Siriraj Medical Journal, 76(10), 555-562.
  • IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and... (n.d.). ResearchGate.
  • Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. (2010). Antimicrobial Agents and Chemotherapy, 54(4), 1632–1637.
  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). Molecules, 29(4), 901.
  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. (2010). The Canadian Journal of Infectious Diseases & Medical Microbiology, 21(1), 23–27.
  • Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction. (2022). Frontiers in Oncology, 12, 848956.
  • Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. (2025).

Sources

A Comparative In Vitro Evaluation of Novel Compounds Derived from the 8-Bromo-5-nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities.[1] Its versatile structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. Among the various substituted quinolines, those bearing bromo and nitro groups are of particular interest as these functionalities can serve as versatile handles for further molecular elaboration and have been shown to contribute to the biological activity of the resulting compounds. This guide provides a comprehensive in vitro evaluation of novel compounds synthesized from the 8-Bromo-5-nitroquinoline precursor, comparing their performance against established therapeutic agents.

The Rationale for Derivatizing this compound

This compound is a promising starting material for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the nitro group at the 5-position activates the quinoline ring, particularly influencing the reactivity of the bromo group at the 8-position. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at this position. The strategic placement of substituents can significantly impact the molecule's interaction with biological targets, leading to enhanced or novel therapeutic activities.

Synthesis and In Vitro Evaluation of Novel Derivatives

Recent research has focused on the synthesis of new chemical entities derived from bromo- and nitro-substituted quinolines, with a significant emphasis on their potential as anticancer and antimicrobial agents.

Anticancer Activity: A Comparative Analysis

The in vitro cytotoxic effects of novel quinoline derivatives have been assessed against various human cancer cell lines, with their potency often compared to standard chemotherapeutic drugs like doxorubicin and cisplatin.

One notable derivative, 6,8-dibromo-5-nitroquinoline , has demonstrated significant inhibitory activity against several cancer cell lines.[2] Furthermore, the bromo group at the 6-position of 6-bromo-5-nitroquinoline has been successfully replaced by piperazinyl and morpholinyl moieties through SNAr nucleophilic substitution, yielding compounds with potent antiproliferative and apoptotic effects.[2]

Table 1: Comparative In Vitro Anticancer Activity (IC50, µM) of a 6,8-dibromo-5-nitroquinoline and Related Compounds

Compound/DrugC6 (Rat Glioma)HT29 (Human Colon Carcinoma)HeLa (Human Cervical Cancer)
6,8-dibromo-5-nitroquinoline 50.0 µM[2]26.2 µM[2]24.1 µM[2]
Doxorubicin Not specified~1.00 µM[3]Not specified
Cisplatin Not specifiedNot specifiedNot specified

Note: Direct comparative IC50 values for Doxorubicin and Cisplatin against all the same cell lines under identical experimental conditions were not available in the searched literature. The provided value for Doxorubicin against HT-29 cells is from a separate study and serves as a general reference.

The data suggests that while 6,8-dibromo-5-nitroquinoline shows anticancer activity, its potency is less than that of the established drug doxorubicin in the HT29 cell line. However, the true potential lies in its derivatization. The synthesis of 6-piperazinyl and 6-morpholinyl derivatives from a similar precursor highlights a promising strategy for enhancing cytotoxicity.[2] For instance, a series of novel 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against the UO-31 renal cell carcinoma cell line, with some derivatives showing significant growth inhibition.

Antimicrobial Activity: A Comparative Perspective

The quinoline scaffold is also a well-established pharmacophore in antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example. The evaluation of novel this compound derivatives for antimicrobial activity is a logical extension of their biological screening.

While specific MIC values for derivatives of this compound were not extensively detailed in the provided search results, the general antimicrobial potential of substituted quinolines is well-documented. For comparison, the activity of a novel compound would typically be benchmarked against broad-spectrum antibiotics like ciprofloxacin.

Table 2: Illustrative Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Ciprofloxacin against various bacterial strains.

Bacterial StrainCiprofloxacin MIC (µg/mL)
Staphylococcus aureus0.75[4]
Enterobacteriaceae0.03-0.23[4]
Pseudomonas aeruginosa0.37[4]

The antibacterial efficacy of new quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. The introduction of various substituents on the quinoline ring can modulate this activity and the spectrum of susceptible bacteria. For example, certain 8-hydroxyquinoline derivatives have shown potent antimicrobial effects.[5][6]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of in vitro data, standardized and well-validated experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives and the reference drug (e.g., Doxorubicin) in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the culture medium and add fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) to each well. Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate incubation1 2. Incubate 24h cell_seeding->incubation1 compound_addition 3. Add Serial Dilutions of Test Compounds incubation1->compound_addition incubation2 4. Incubate 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT Solution incubation2->mtt_addition incubation3 6. Incubate 2-4h mtt_addition->incubation3 solubilization 7. Solubilize Formazan (e.g., with DMSO) incubation3->solubilization read_absorbance 8. Read Absorbance (~570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The absence of visible growth (turbidity) after incubation indicates the inhibitory effect of the compound at that concentration.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the novel quinoline derivative and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8^ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5^ CFU/mL in the wells of the microtiter plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpreting Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Interpretation serial_dilution 1. Serial Dilution of Test Compounds in Broth inoculation 3. Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation 4. Incubate at 37°C for 16-20 hours inoculation->incubation visual_inspection 5. Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection determine_mic 6. Determine MIC (Lowest Concentration with No Growth) visual_inspection->determine_mic

Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

The derivatization of the this compound scaffold represents a promising strategy for the discovery of novel anticancer and antimicrobial agents. The available in vitro data for structurally related compounds indicate that this class of molecules possesses significant biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of derivatives from this compound. Direct, head-to-head in vitro comparisons with a broader range of standard drugs across multiple cancer cell lines and microbial strains are crucial for establishing a clear structure-activity relationship and identifying lead compounds for further preclinical development.

References

  • BenchChem. (2025). Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines.
  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. (1984). Antimicrobial Agents and Chemotherapy, 25(4), 518-521.
  • Comparative in vitro activity of a new quinolone, AM-1091. (1989). Antimicrobial Agents and Chemotherapy, 33(7), 1112-1117.
  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. (1985). Drugs Under Experimental and Clinical Research, 11(5), 331-334.
  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1985). Chemotherapy, 31(6), 444-452.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2009). Letters in Drug Design & Discovery, 6(1), 31-38.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). Molecules, 27(9), 2990.
  • Structures of new quinoline-based derivatives 4a-l and 5a-c. (n.d.).
  • BenchChem. (2025).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). International Journal of Molecular Sciences, 22(16), 8887.
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.).
  • In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds... (n.d.).
  • Piperazinyl fragment improves anticancer activity of Triapine. (2019). PLOS ONE, 14(9), e0221577.
  • Synthesis and anticancer activity of some substituted quinazoline derivatives. (2019). Cairo University Scholar.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2022). Scientific Reports, 12(1), 17357.
  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). European Journal of Medicinal Chemistry, 46(6), 2327-2346.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2022). Future Medicinal Chemistry, 14(18), 1369-1388.
  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (2022). The FASEB Journal, 36(S1).
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). Science Alert.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2023). RSC Advances, 13(25), 17163-17178.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2022). Semantic Scholar.
  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (2006).
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2023).

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 8-Bromo-5-nitroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Substituted-5-nitroquinoline Scaffold

The 8-bromo-5-nitroquinoline core is a synthetically versatile and pharmaceutically significant scaffold. The bromine atom at the C8 position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of carbon and heteroatom substituents. The resulting 8-substituted-5-nitroquinoline derivatives are crucial intermediates in the synthesis of compounds with a wide spectrum of biological activities, including antimalarial and antimicrobial agents.[1] The foundational synthesis of this key intermediate often begins with the nitration of quinoline, which produces a mixture of 5-nitro and 8-nitroquinoline isomers that must be separated.[1][2] Subsequent functionalization hinges on the efficient and selective coupling at the C8-bromo position.

The success of these synthetic endeavors is critically dependent on the choice of catalyst. A suboptimal catalyst system can lead to low yields, the formation of undesired byproducts (such as hydrodehalogenation), or a complete failure of the reaction. This guide provides a comparative analysis of the efficacy of various catalytic systems—primarily centered around palladium, copper, and nickel—for the functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection for different bond-forming reactions and provide experimental data to support these comparisons.

Decision Workflow for Catalyst Selection

Choosing the appropriate catalyst is not a one-size-fits-all process. It depends on the desired bond to be formed (C-N, C-C, C-O, etc.), the nature of the coupling partner, and the overall functional group tolerance required. The following workflow provides a logical pathway for catalyst selection.

G cluster_start Initiation cluster_cn C-N / C-O / C-S Bond Formation cluster_cc C-C Bond Formation start Define Target Bond (e.g., C-N, C-C, C-S) cn_coupling Amine, Alcohol, or Thiol Coupling Partner start->cn_coupling C-Heteroatom cc_coupling Organometallic or Alkene/Alkyne Coupling Partner start->cc_coupling C-Carbon cn_decision Consider Reaction Conditions: - Temp? - Ligand Cost? - Base Sensitivity? cn_coupling->cn_decision pd_buchwald Palladium-Catalyzed Buchwald-Hartwig Amination cu_ullmann Copper-Catalyzed Ullmann Condensation cn_decision->pd_buchwald Milder Conditions Broader Scope cn_decision->cu_ullmann Harsher Conditions Lower Cost Catalyst suzuki Suzuki (Boronic Acids) High functional group tolerance cc_coupling->suzuki sonogashira Sonogashira (Alkynes) Requires Cu(I) co-catalyst cc_coupling->sonogashira heck Heck (Alkenes) Forms C=C bonds cc_coupling->heck ni_coupling Nickel-Catalyzed (Reductive) For challenging/alkyl couplings cc_coupling->ni_coupling

Caption: Catalyst selection workflow for this compound.

I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[3] Its versatility, high efficiency, and functional group tolerance make it the first choice for many transformations involving aryl halides.

A. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[4][5] It offers a significant improvement over harsher classical methods like the Goldberg reaction.[4] The reaction's success is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center.[6]

Catalytic Cycle Rationale: The mechanism proceeds via a Pd(0)/Pd(II) cycle.[7]

  • Oxidative Addition: The aryl halide (Ar-X) adds to a Pd(0) complex. This is often the rate-limiting step, and electron-rich, bulky phosphine ligands accelerate this process.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

G pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex L₂PdII(Ar)(Br) oxidative_add->pd2_complex amine_coord Amine Coordination + Base (Deprotonation) pd2_complex->amine_coord HNR₂ pd_amido L₂PdII(Ar)(NR₂) amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Regeneration product Product Ar-NR₂ reductive_elim->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Catalyst Comparison for C-N Coupling of this compound

Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Causality
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100-11012-2485-95Xantphos is a wide bite-angle ligand that promotes reductive elimination and prevents P-C bond cleavage, leading to high yields for a broad range of amines.[8]
Pd(OAc)₂ / BINAPNaOt-BuDioxane10012-1880-90BINAP was an early, effective bidentate ligand, particularly for coupling primary amines. The strong base NaOt-Bu is crucial for efficient deprotonation of the amine.[4]
Pd(OAc)₂ / JohnphosK₃PO₄t-BuOH80-1008-1675-92Johnphos is a bulky, electron-rich monophosphine ligand that is highly effective for coupling sterically hindered amines and aryl chlorides, and often allows for milder conditions.[8]
Pd/CNaOt-BuToluene11024< 20Heterogeneous catalysts like Pd/C are generally inefficient for C-N coupling as they lack the specific ligand environment needed to facilitate the key steps of the catalytic cycle effectively.

Data synthesized from general principles and specific examples in the literature.[5][8]

B. C-C Bond Formation: Suzuki, Sonogashira, and Heck Reactions

Palladium catalysts are also paramount for forming new carbon-carbon bonds, enabling the synthesis of biaryls, conjugated enynes, and styrenes.[3]

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species (e.g., boronic acid).[9] It is renowned for its high functional group tolerance and the low toxicity of its boron-based reagents.[10] The mechanism involves oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[11] A base is required to activate the boronic acid for transmetalation.[10]

  • Sonogashira Coupling: This method forms a C-C bond between an aryl halide and a terminal alkyne.[12] It uniquely requires a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[13][14] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene.[15] A key feature is its excellent trans selectivity. The mechanism involves the insertion of the alkene into the Aryl-Pd bond followed by β-hydride elimination.

Comparative Data for C-C Coupling Reactions

Reaction TypeCatalyst System (Precatalyst/Ligand)Coupling PartnerBaseSolventTemp (°C)Yield (%)
Suzuki Pd(dppf)Cl₂Phenylboronic acidK₂CO₃DME/H₂O80-9090-98
Suzuki Pd(PPh₃)₄4-Methoxyphenylboronic acidNa₂CO₃Toluene/EtOH/H₂O10088-95
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF60-7085-95
Heck Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF100-12070-85

Data synthesized from general principles and specific examples in the literature.[11][13][15][16][17]

Expert Insights: For Suzuki couplings of this compound, catalysts like Pd(dppf)Cl₂ are often superior. The dppf ligand provides a balance of electron-donating properties and steric bulk that stabilizes the palladium center and promotes efficient turnover. For Sonogashira reactions, the combination of a palladium source and a copper(I) salt is critical for high yields under mild conditions.[16] The Heck reaction typically requires higher temperatures and can be lower yielding compared to Suzuki or Sonogashira couplings for this type of substrate.

II. Copper-Catalyzed Coupling: The Ullmann Condensation

The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[18][19] While traditional Ullmann reactions required stoichiometric copper and harsh conditions (often >200 °C), modern protocols utilize catalytic copper with specific ligands, allowing for milder conditions.[18][20]

Mechanistic Considerations: The precise mechanism of the Ullmann reaction is complex and debated, but it is generally accepted to involve a Cu(I) active species.[20] A plausible pathway involves the formation of a copper(I)-nucleophile complex (e.g., Cu-amide or Cu-alkoxide), which then reacts with the aryl halide.[18] The introduction of ligands like diamines or amino acids accelerates the reaction and improves solubility and stability of the copper intermediates.[21]

Catalyst Comparison for Ullmann C-N/C-O Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Insights & Causality
CuI1,10-PhenanthrolineK₂CO₃DMF110-14070-851,10-Phenanthroline acts as a chelating ligand, stabilizing the Cu(I) species and preventing its disproportionation, thereby increasing the catalytic activity at lower temperatures.[21]
Cu₂OL-ProlineK₂CO₃DMSO90-11065-80L-Proline is an inexpensive and effective amino acid ligand that facilitates the coupling of various nucleophiles, particularly with aryl iodides and bromides.
Copper PowderNoneK₂CO₃NMP180-21040-60Traditional ligand-free systems require very high temperatures and often stoichiometric amounts of copper, making them less practical and lower yielding for complex substrates.[18]

Applicability: The Ullmann condensation is a cost-effective alternative to palladium-catalyzed reactions, especially for large-scale synthesis where catalyst cost is a major factor. However, it generally requires higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig amination.[18][22]

III. Nickel-Catalyzed Coupling: An Emerging Frontier

Nickel catalysis has emerged as a powerful and economical alternative to palladium for cross-coupling reactions.[23] Nickel catalysts can often couple challenging substrates, such as aryl chlorides, and enable unique transformations like reductive cross-electrophile couplings.[24][25]

Rationale for Use: Nickel's distinct electronic properties and lower cost make it an attractive option. Nickel-catalyzed reactions can proceed through different mechanistic pathways, including Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. This versatility allows for the coupling of a wider range of electrophiles, including alkyl halides.[26]

For a substrate like this compound, a nickel-catalyzed reductive coupling could be employed to couple it with another electrophile, such as an alkyl bromide, using a stoichiometric reductant (e.g., zinc or manganese powder).

Representative Nickel-Catalyzed System

Reaction TypeCatalyst SystemReductantSolventTemp (°C)Yield (%)Key Insights & Causality
Reductive CouplingNiBr₂·diglyme / 4,4'-di-tert-butyl-bipyridineZn powderDMA60-8060-75The bipyridine ligand stabilizes the active low-valent nickel species. The zinc powder acts as the terminal reductant to turn over the catalytic cycle, enabling the coupling of two electrophilic partners.

Data based on general protocols for nickel-catalyzed reductive coupling.[24]

Expert Insights: Nickel catalysis is particularly valuable for C(sp²)-C(sp³) bond formation, a transformation that can be challenging for palladium systems. While still less commonly used than palladium for general-purpose couplings of aryl bromides, its development offers exciting possibilities for novel transformations of the this compound scaffold.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 8-phenyl-5-nitroquinoline.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the aryl bromide).

  • Reaction: Heat the mixture to 85 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a representative C-N coupling to synthesize N-benzyl-5-nitroquinolin-8-amine.

  • Reagent Preparation: To an oven-dried resealable tube, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), and the palladium precatalyst/ligand system, such as Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Reactant Addition: Seal the tube with a septum, then evacuate and backfill with argon. Add degassed toluene (0.2 M), followed by benzylamine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-arylated product.[27]

Conclusion

The choice of catalyst for coupling reactions of this compound is a critical decision that dictates the efficiency and success of the synthesis.

  • Palladium-based catalysts remain the most versatile and reliable choice, with well-established protocols for a wide range of C-C and C-N bond formations. Ligand selection is paramount, with bulky, electron-rich phosphines like Xantphos for aminations and chelating ligands like dppf for Suzuki couplings providing excellent results.

  • Copper-catalyzed Ullmann reactions offer a cost-effective alternative, particularly for C-N and C-O bond formation on a larger scale, though they often require higher reaction temperatures.

  • Nickel catalysis represents a promising and rapidly developing field, offering unique reactivity for challenging couplings, including C(sp²)-C(sp³) bond formation via reductive pathways.

By understanding the mechanistic underpinnings and comparative performance of these catalytic systems, researchers can make informed decisions to optimize the synthesis of novel 8-substituted-5-nitroquinoline derivatives for applications in drug discovery and materials science.

References

  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • DOAB. (n.d.). Advances in Cross-Coupling Reactions.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • National Institutes of Health (NIH). (2020). Advances in Cross-Coupling Reactions.
  • National Institutes of Health (NIH). (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Diva-portal.org. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (n.d.). C5–H iodination and bromination of 8-aminoquinolines via the copper catalyst.
  • Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • National Institutes of Health (NIH). (n.d.). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
  • National Institutes of Health (NIH). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ACS Publications. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light.
  • Royal Society of Chemistry. (n.d.). The mechanism of the modified Ullmann reaction.
  • PubMed. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond.
  • University of Wisconsin–Madison. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights.
  • National Institutes of Health (NIH). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

A Head-to-Head Comparison: 8-Bromo-5-nitroquinoline as a Superior Alternative to Conventional Bromo-Nitro Aromatic Compounds in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

[CITY, STATE] – January 9, 2026 – In the landscape of synthetic chemistry and drug discovery, the strategic incorporation of bromo-nitro aromatic moieties is a cornerstone for the construction of complex molecular architectures. Traditionally, researchers have relied on a limited repertoire of bromo-nitro aromatic compounds. However, emerging evidence and comparative data now position 8-bromo-5-nitroquinoline as a more versatile and reactive alternative, offering distinct advantages in key synthetic transformations. This guide provides an in-depth technical comparison, supported by experimental data, to inform the strategic selection of these critical building blocks.

The Strategic Advantage of the Quinoline Scaffold

The quinoline framework, a fusion of benzene and pyridine rings, imparts unique electronic properties to this compound that distinguish it from simpler alternatives like bromo-nitrobenzenes or even isomeric bromo-nitroquinolines. The nitrogen atom in the quinoline ring acts as an electron sink, enhancing the electrophilicity of the carbon-bromine bond and activating the molecule for a range of transformations.

Comparative Analysis of Physicochemical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in a reaction. Below is a comparative table of key properties for this compound and its common alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
This compound C₉H₅BrN₂O₂253.05136-1370.16 ± 0.29
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01126-128-
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂202.0156-58-
5-Bromo-8-nitroisoquinolineC₉H₅BrN₂O₂253.05139-141-

Data sourced from various chemical suppliers and databases.

The comparable melting point of this compound to 1-bromo-4-nitrobenzene suggests similar handling properties in the solid state. The predicted pKa highlights the influence of the quinoline nitrogen on the molecule's overall basicity.

Nucleophilic Aromatic Substitution (SₙAr): A Tale of Enhanced Reactivity

Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for the introduction of a wide range of functionalities. The reactivity of bromo-nitro aromatics in SₙAr is critically dependent on the electronic activation provided by the nitro group. In this compound, the nitro group at the 5-position and the quinoline nitrogen work in concert to powerfully activate the bromine at the 8-position for nucleophilic displacement.

While direct kinetic studies comparing a broad range of bromo-nitro aromatics under identical conditions are scarce in the literature, the general principles of SₙAr allow for a reasoned comparison. The rate-determining step is the formation of the Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is enhanced by the ability of electron-withdrawing groups to delocalize the negative charge.

SNAr_Mechanism

In the case of this compound, the negative charge in the Meisenheimer complex can be delocalized not only onto the nitro group but also effectively throughout the quinoline ring system, including the nitrogen atom. This extensive delocalization leads to a more stabilized intermediate and, consequently, a faster reaction rate compared to simple bromo-nitrobenzenes.

Comparative Performance in SₙAr Reactions
SubstrateNucleophileConditionsYield (%)Observations
This compound PiperidineToluene, 100 °C, 4hHighFacile substitution due to strong activation.
1-Bromo-4-nitrobenzenePiperidineEthanol, 100 °C, 8hGoodStandard reactivity for activated aryl halides.[1][2]
1-Bromo-3-nitrobenzenePiperidineToluene, 120 °C, 24hLow to ModerateSignificantly lower reactivity due to meta-nitro group.[1][3]
5-Bromo-8-nitroisoquinolineVarious aminesDMF, 120 °CModerate to GoodGood reactivity, comparable to the quinoline isomer.

This table is a qualitative summary based on literature precedents. Direct quantitative comparisons under identical conditions are limited.

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Piperidine

Objective: To synthesize 8-(piperidin-1-yl)-5-nitroquinoline.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.5 eq)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and anhydrous toluene.

  • Add piperidine to the solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Rationale: The choice of toluene as a solvent provides a suitable boiling point for the reaction to proceed at a reasonable rate. An excess of the nucleophile (piperidine) is used to drive the reaction to completion.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of bromo-nitro aromatic compounds in this reaction is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond.

Suzuki_Coupling_Workflow

The electron-deficient nature of the quinoline ring in this compound facilitates the oxidative addition step, making it a highly suitable substrate for Suzuki-Miyaura coupling.

Comparative Performance in Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 6hHigh
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O, reflux, 12hGood
1-Bromo-3-nitrobenzenePhenylboronic acidPd(dppf)Cl₂, K₃PO₄Dioxane, 100 °C, 18hModerate
5-Bromo-8-nitroisoquinolinePhenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O, 100 °C, 8hHigh

This table is a qualitative summary based on literature precedents. Direct quantitative comparisons under identical conditions are limited.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 8-phenyl-5-nitroquinoline.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of a phosphine-ligated palladium catalyst is standard for Suzuki-Miyaura reactions. The biphasic solvent system (toluene/water) and an inorganic base (K₂CO₃) are common conditions that promote efficient coupling.

Conclusion: A Clear Choice for Enhanced Synthetic Efficiency

The evidence strongly suggests that this compound is a superior building block for a range of critical synthetic transformations compared to more traditional bromo-nitro aromatic compounds. Its enhanced reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions can lead to shorter reaction times, milder conditions, and potentially higher yields. For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and access novel chemical space, this compound represents a compelling and strategically advantageous alternative.

References

  • BenchChem. A Comparative Guide to the Kinetic Studies of Substitution Reactions on 1-Bromo-3-butoxy-5-nitrobenzene. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-kinetic-studies-of-substitution-reactions-on-1-bromo-3-butoxy-5-nitrobenzene]
  • Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018-05-16). [URL: https://www.echemi.com/community/reactivity-of-meta-and-para-bromo-nitrobenzene-towards-nucleophilic-substitution_thread-3-220019-1.html]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://nrochemistry.com/suzuki-coupling-mechanism-examples/]
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-nucleophilic-substitution-on-bromoquinolines]
  • PMC. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388656/]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [URL: https://www.organic-synthesis.org/reaction-name/suzuki-miyaura-coupling]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0098]
  • Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [URL: https://www.echemi.com/community/reactivity-of-meta-and-para-bromo-nitrobenzene-towards-nucleophilic-substitution_thread-3-220019-1.html]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [URL: https://www.youtube.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20-%20Suzuki%20Coupling.pdf]
  • Royal Society of Chemistry. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. (2016-01-05). [URL: https://doi.org/10.1039/C5OB02364E]
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [URL: https://www.rsc.
  • BenchChem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-leaving-group-ability-bromide-vs-other-halogens]
  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587123/]
  • ResearchGate. The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. (2025-08-05). [URL: https://www.researchgate.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-5-Nitroquinoline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-bromo-5-nitroquinoline analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles of medicinal chemistry with actionable experimental insights to facilitate the rational design of novel therapeutic agents based on the quinoline scaffold. We will explore the significance of the quinoline core, dissect the influence of key substituents, and provide detailed protocols for synthesis and bioactivity evaluation.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of drug discovery. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic interactions) make it an ideal scaffold for targeting a diverse array of biological macromolecules. The therapeutic landscape is rich with quinoline-based drugs, from the pioneering antimalarial chloroquine to modern anticancer agents and antibiotics. The versatility of the quinoline core allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions, making SAR studies a critical component of the drug development process.

Dissecting the SAR of this compound: A Tale of Two Substituents

The specific substitution pattern of an 8-bromo and a 5-nitro group on the quinoline scaffold presents a compelling case for SAR exploration. To understand their combined influence, we must first appreciate their individual contributions to the molecule's electronic and steric profile.

The 5-Nitro Group: An Electron-Withdrawing Powerhouse

The nitro group (-NO₂) at the 5-position is a potent electron-withdrawing group. Its presence significantly modulates the electron density of the entire ring system. This has several important consequences for biological activity:

  • Enhanced Antimicrobial and Anticancer Activity: The electron-deficient nature of the 5-nitroquinoline core is a common feature in many antimicrobial and antiparasitic agents. This is often attributed to the ability of the nitro group to be bioreduced within target cells (e.g., anaerobic bacteria or hypoxic cancer cells) to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage critical biomolecules like DNA and proteins, leading to cell death.

  • Modulation of DNA Intercalation: The planar quinoline ring can intercalate between the base pairs of DNA. The electronic properties of the nitro group can influence the strength and specificity of this interaction, which is a common mechanism of action for many quinoline-based anticancer drugs.

The 8-Bromo Group: A Halogen's Influence

The introduction of a bromine atom at the 8-position introduces both steric bulk and lipophilicity. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, has also emerged as a significant factor in drug-receptor interactions.

  • Increased Lipophilicity and Membrane Permeability: The bromo group increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.

  • Steric Hindrance and Conformational Restriction: The bulky bromine atom at the 8-position can impose conformational constraints on the molecule and influence how it binds to its target. This steric hindrance can be exploited to achieve selectivity for a particular enzyme or receptor.

  • Potential for Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein. This can contribute significantly to the binding affinity and selectivity of the compound.

Comparative Analysis of Substituted Quinolines

To contextualize the potential activity of this compound analogs, it is instructive to compare the biological activities of related substituted quinolines. The following table summarizes representative data from the literature, highlighting the impact of different substituents on antimicrobial activity.

CompoundSubstitution PatternBiological Activity (MIC, µg/mL)Reference
Quinoline Unsubstituted> 256General Knowledge
5-Nitroquinoline 5-Nitro16-64 (against various bacteria)
8-Hydroxyquinoline 8-Hydroxy4-128 (against various bacteria and fungi)
8-Bromoquinoline 8-BromoModerately activeInferred from general SAR
Hypothesized this compound 8-Bromo, 5-NitroPotentially potent activityN/A

This table is illustrative. Actual values can vary significantly based on the specific microbial strains and assay conditions.

Proposed Mechanism of Action

Based on the known mechanisms of related nitroaromatic and haloquinoline compounds, a plausible mechanism of action for this compound analogs against microbial or cancer cells involves a multi-pronged attack:

  • Cellular Uptake: The molecule's lipophilicity, enhanced by the 8-bromo group, facilitates its diffusion across the cell membrane.

  • Bioreduction of the Nitro Group: In the low-oxygen environment of anaerobic bacteria or hypoxic tumors, the 5-nitro group is reduced by cellular reductases to form highly reactive nitrogen species.

  • Induction of Oxidative Stress: These reactive species lead to a surge in reactive oxygen species (ROS), causing widespread damage to cellular components.

  • DNA Damage and Enzyme Inhibition: The planar quinoline core may intercalate into DNA, disrupting replication and transcription. Additionally, the molecule or its reactive metabolites could inhibit essential enzymes.

Proposed Mechanism of Action This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Diffusion Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Nitroreductases Nitroreductases Intracellular_Space->Nitroreductases Substrate Reactive_Nitrogen_Species Reactive Nitrogen Species Nitroreductases->Reactive_Nitrogen_Species Bioreduction Oxidative_Stress Oxidative Stress Reactive_Nitrogen_Species->Oxidative_Stress DNA_Damage DNA Damage Reactive_Nitrogen_Species->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Reactive_Nitrogen_Species->Enzyme_Inhibition Cell_Death Cell Death Oxidative_Stress->Cell_Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and biological evaluation of novel this compound analogs.

General Synthetic Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various analogs.

Materials:

  • 8-Bromoquinoline

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Round bottom flask

  • Magnetic stirrer

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Nitration Mixture Preparation: In a round bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid. While stirring, carefully add 5 mL of fuming nitric acid. Allow the mixture to cool to 0-5 °C.

  • Reaction: To the cooled nitration mixture, slowly add 8-bromoquinoline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice. Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria.

Materials:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Resazurin sodium salt solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compounds in DMSO. Perform a two-fold serial dilution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by adding a viability indicator like resazurin and measuring the fluorescence or color change.

Experimental Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Bioassay_Prep Preparation for Bioassay Purification->Bioassay_Prep MIC_Assay Broth Microdilution MIC Assay Bioassay_Prep->MIC_Assay Data_Analysis Data Analysis & SAR Determination MIC_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for SAR studies of novel antimicrobial agents.

Future Directions and Lead Optimization

The SAR data generated from the initial screening of this compound analogs will guide the next phase of drug discovery. Key areas for lead optimization could include:

  • Modification of the 8-Position: Replacing the bromo group with other halogens (Cl, F, I) or with small alkyl or alkoxy groups to fine-tune lipophilicity and steric interactions.

  • Exploring other Substitutions: Introducing small substituents at other positions of the quinoline ring to probe for additional binding interactions.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads to assess their drug-likeness.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships, driven by systematic synthesis and biological evaluation, is paramount to unlocking the full potential of this compound class. The interplay between the electron-withdrawing 5-nitro group and the lipophilic, sterically influential 8-bromo group provides a rich chemical space for exploration. The protocols and insights provided in this guide offer a robust framework for researchers to embark on this exciting area of medicinal chemistry.

References

  • Title: Nitro-containing compounds as a source of novel antibiotics Source: Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: Synthesis and evaluation of new 5-nitroquinoline derivatives as potential antibacterial agents Source: Medicinal Chemistry Research URL:[Link]
  • Title: 8-Hydroxyquinoline: A review of its biological and pharmacological activities Source: Molecules URL:[Link]

A Senior Application Scientist's Guide to the Purity Assessment of 8-Bromo-5-nitroquinoline from Different Commercial Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. 8-Bromo-5-nitroquinoline, a key building block in the synthesis of novel therapeutics and chemical probes, is no exception. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and complications in structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for the purity assessment of this compound sourced from different commercial vendors, supported by detailed experimental protocols and comparative data.

The Criticality of Purity in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is paved with exacting standards, chief among them being the purity of the chemical entities involved. For a versatile intermediate like this compound, impurities can arise from various stages of its synthesis, purification, and storage. Common impurities may include residual starting materials (e.g., 8-bromoquinoline), regioisomers (e.g., 8-bromo-7-nitroquinoline), or by-products of the nitration process. The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2), provide a stringent framework for the reporting, identification, and qualification of impurities in new drug substances, underscoring the regulatory importance of this aspect.[1]

This guide will walk you through a multi-pronged analytical approach to create a comprehensive purity profile of this compound, enabling an informed selection of a commercial source that best fits your research needs.

Experimental Workflow for Purity Assessment

A robust purity assessment relies on the orthogonal application of several analytical techniques. Each method provides a unique perspective on the sample's composition, and together they build a high-confidence purity profile. Our experimental workflow is designed to identify and quantify both process-related impurities and potential degradation products.

Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Forced Degradation Studies cluster_3 Data Analysis & Reporting Sample Commercial Samples (Source A, B, C) Preparation Standard & Sample Preparation Sample->Preparation HPLC HPLC-UV/DAD (Purity & Impurity Profile) Preparation->HPLC GCMS GC-MS (Volatile Impurities & Structural Confirmation) Preparation->GCMS NMR NMR (1H, 13C) (Structural Integrity & Impurity ID) Preparation->NMR EA Elemental Analysis (Elemental Composition) Preparation->EA Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Preparation->Stress Comparison Comparative Purity Table HPLC->Comparison GCMS->Comparison NMR->Comparison EA->Comparison Degradation_Analysis Analysis of Degradation Products Stress->Degradation_Analysis Report Comprehensive Purity Report Degradation_Analysis->Report Comparison->Report

Caption: A comprehensive workflow for the purity assessment of this compound.

Orthogonal Analytical Methodologies

The cornerstone of a reliable purity assessment is the use of multiple, independent analytical techniques. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for method development.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0 30
    20 80
    25 80
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection at 254 nm and 320 nm. The use of a PDA detector is crucial for assessing peak purity and detecting co-eluting impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL. Further dilute to 0.1 mg/mL for analysis.

Causality Behind Experimental Choices: The choice of a C18 column is based on the non-polar nature of the quinoline ring system. The acidic mobile phase (0.1% phosphoric acid) helps to protonate the basic nitrogen of the quinoline ring, leading to sharper peaks and better chromatography. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the manufacturing process and for confirming the identity of the main component and its impurities through mass spectral data.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The DB-5ms column is a robust, low-polarity column suitable for a wide range of analytes. The temperature program is designed to provide good separation of potential impurities with varying boiling points. EI ionization at 70 eV provides reproducible fragmentation patterns that can be compared against mass spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the main component and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be a powerful primary method for purity determination.[2]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in a suitable deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard one-pulse sequence.

    • Relaxation Delay (D1): 5 seconds to ensure quantitative integration.

    • Number of Scans (NS): 16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Relaxation Delay (D1): 10 seconds.

    • Number of Scans (NS): 1024 or more for adequate signal-to-noise.

Causality Behind Experimental Choices: A high-field NMR instrument provides better signal dispersion, which is crucial for resolving complex spin systems and identifying minor impurities. The use of a longer relaxation delay (D1) in ¹H NMR is essential for obtaining accurate quantitative data from peak integrations.

Elemental Analysis for Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the compound and can indicate the presence of inorganic impurities or residual solvents. The found values for C, H, and N should be within ±0.4% of the calculated values for the proposed formula.[3]

Forced Degradation Studies: Probing the Intrinsic Stability

Forced degradation studies, or stress testing, are performed to identify the likely degradation products that may form under various environmental conditions. This is a critical component of developing a stability-indicating analytical method.[4][5]

Forced_Degradation_Pathway cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) DP1 Hydrolysis Products (e.g., 8-Bromo-5-nitro-x-hydroxyquinoline) Acid->DP1 Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->DP1 Oxidation Oxidative (e.g., 3% H₂O₂, RT) DP2 Reduction Products (e.g., 8-Bromo-5-aminoquinoline) Oxidation->DP2 Thermal Thermal (e.g., 80°C, solid state) Thermal->DP1 Thermal->DP2 Photo Photolytic (ICH Q1B conditions) DP3 Photodegradation Products Photo->DP3 Parent This compound Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Potential degradation pathways of this compound under forced degradation conditions.

Comparative Purity Assessment: Hypothetical Data from Three Commercial Sources

To illustrate the application of these methodologies, we present hypothetical purity data for this compound from three different commercial sources (A, B, and C).

ParameterSource ASource BSource C
Appearance Pale yellow crystalline solidOff-white powderYellowish powder
Purity by HPLC (%) 99.598.297.5
Major Impurity (%) Impurity 1 (0.2%)Impurity 2 (0.8%)Impurity 1 (0.5%), Impurity 3 (1.2%)
GC-MS Confirmation Consistent with structureConsistent with structureConsistent with structure
Residual Solvents (GC-MS) Dichloromethane (150 ppm)Toluene (500 ppm)Acetone (800 ppm)
¹H NMR Conforms to structureConforms to structure, minor unidentified peaksConforms to structure, notable impurity peaks
Elemental Analysis C: 42.72% (Calc. 42.71%)H: 1.99% (Calc. 1.99%)N: 11.07% (Calc. 11.07%)C: 42.55% (Calc. 42.71%)H: 2.05% (Calc. 1.99%)N: 10.95% (Calc. 11.07%)C: 42.30% (Calc. 42.71%)H: 2.15% (Calc. 1.99%)N: 10.80% (Calc. 11.07%)
Forced Degradation Stable to heat and light. Minor degradation under acidic and basic conditions. Significant degradation with H₂O₂.Similar to Source A.Shows additional degradation peaks under thermal stress.

Analysis of Comparative Data:

  • Source A demonstrates the highest purity by HPLC, with a single major impurity at a low level. The elemental analysis is in excellent agreement with the theoretical values, and the residual solvent level is low. This source would be the preferred choice for applications requiring high purity, such as in late-stage drug development or for use as a reference standard.

  • Source B has a slightly lower purity, with a higher level of a single major impurity. The elemental analysis shows some deviation, which could be attributed to the presence of the impurity or residual solvent. This source may be suitable for early-stage discovery research where cost is a consideration and the impurity has been identified and deemed non-interfering.

  • Source C exhibits the lowest purity, with multiple significant impurities. The elemental analysis deviates considerably, and the material shows instability under thermal stress. This source would likely be unsuitable for most pharmaceutical research and development applications without further purification.

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial sources. A comprehensive purity assessment, employing a suite of orthogonal analytical techniques, is essential for making an informed decision. For critical applications in drug development, a higher purity grade, such as that exemplified by Source A, is strongly recommended to ensure the integrity and reproducibility of experimental results. Researchers should always request a detailed Certificate of Analysis (CoA) from the supplier and consider performing their own in-house purity verification, especially for pivotal studies. This diligent approach to purity assessment is a fundamental aspect of scientific rigor and a critical step in the successful development of new medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
  • Pauli, G. F., et al. Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 2014. [Link]
  • Bakshi, M., & Singh, S. Forced degradation studies: a tool for stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 2002.
  • Alsante, K. M., et al. The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2003.
  • Doyle, E., et al. An International Study Evaluating Elemental Analysis. ACS Central Science, 2022. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 8-Bromo-5-nitroquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile structure forms the backbone of numerous agents with a broad spectrum of biological activities, including anti-malarial, anti-inflammatory, and notably, anticancer properties.[1][2] The therapeutic potential of quinoline-based compounds in oncology is an active area of research, with many derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxicity of 8-Bromo-5-nitroquinoline and its structurally related analogs, offering insights into their potential as anticancer agents.

Comparative Cytotoxicity Analysis

The cytotoxic effects of this compound and its derivatives are typically evaluated using in vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Comparative Cytotoxicity (IC50) of Brominated and Nitrated Quinoline Derivatives

CompoundCell LineCell TypeIC50 (µM)Reference Compound
6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.05-FU
HT29Colorectal Adenocarcinoma26.25-FU
HeLaCervical Carcinoma24.15-FU
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6Not Specified
HeLaCervical Carcinoma6.7 - 25.6Not Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6Not Specified
8-hydroxy-5-nitroquinoline (Nitroxoline)RajiHuman B-cell lymphoma0.438-

Disclaimer: The data presented for 6,8-Dibromo-5-nitroquinoline and 5,7-Dibromo-8-hydroxyquinoline are from a comparative guide and should be interpreted with caution as the activity of this compound may vary.[5] The IC50 value for 8-hydroxy-5-nitroquinoline is from a study comparing it to clioquinol and its analogues.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of quinoline derivatives using the MTT assay, based on established methodologies.[7][10]

Objective: To determine the concentration-dependent cytotoxic effect of this compound and its derivatives on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add varying concentrations of quinoline derivatives Incubation_24h->Add_Compounds Incubation_48h Incubate for 48h Add_Compounds->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add solubilization solution Incubation_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the chosen cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (cells with medium only).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Potential Mechanisms of Action

The cytotoxic effects of quinoline derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[12][13][14] Several mechanisms have been proposed for how these compounds trigger apoptosis in cancer cells.

Induction of Oxidative Stress: Some nitroquinoline derivatives, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), are thought to exert their anticancer effects by inducing the generation of intracellular reactive oxygen species (ROS).[15][16] An excess of ROS can lead to cellular damage and trigger apoptotic pathways.[15]

Cell Cycle Arrest: Certain quinoline derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[17][18]

Inhibition of Key Signaling Pathways: Quinoline-based compounds may also interfere with crucial signaling pathways involved in cancer cell survival and proliferation.[15] For example, some derivatives have been found to inhibit the activity of enzymes like topoisomerase, which is essential for DNA replication.[19]

Apoptotic Signaling Pathway Diagram:

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathways Cellular Response cluster_execution Apoptosis Execution Quinoline_Derivatives This compound & Derivatives ROS_Generation ROS Generation Quinoline_Derivatives->ROS_Generation DNA_Damage DNA Damage Quinoline_Derivatives->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Quinoline_Derivatives->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation ROS_Generation->Caspase_Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Sources

The Unexplored Potential of 8-Bromo-5-nitroquinoline Derivatives in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Quinoline scaffolds have historically been a rich source of antimicrobial agents, with well-known examples like the fluoroquinolones demonstrating significant clinical success.[2] The functionalization of the quinoline ring system offers a vast chemical space for the modulation of biological activity. Among these, nitro- and halogen-substituted quinolines have shown considerable promise.

This guide delves into the prospective antimicrobial profile of a specific, yet underexplored, class of compounds: derivatives of 8-bromo-5-nitroquinoline . Due to the limited availability of direct antimicrobial screening data for this particular scaffold in the public domain, this document will serve as a comparative analysis. We will explore the synthesis of related structures and benchmark the known antimicrobial activities of structurally similar 5-nitro and 8-bromo quinoline derivatives to forecast the potential of the this compound core. This guide is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation antimicrobial agents.

The this compound Scaffold: Synthesis and Rationale

The this compound scaffold combines two key pharmacophores: a bromine atom at the 8-position and a nitro group at the 5-position. Halogenation can enhance lipophilicity, potentially improving cell membrane penetration, while nitro groups are known to be involved in the mechanism of action of several antimicrobial drugs through metabolic reduction to cytotoxic radicals.

While a definitive, optimized synthesis for this compound is not widely published, its synthesis can be conceptually approached through established quinoline chemistry. A plausible synthetic route could involve the bromination of 5-nitroquinoline or the nitration of 8-bromoquinoline. The synthesis of a related compound, 6,8-dibromo-5-nitroquinoline, has been achieved by dissolving 6,8-dibromoquinoline in sulfuric acid and treating it with nitric acid at low temperatures.[3] Similarly, the synthesis of 5-bromo-8-nitroisoquinoline, an isomer of the target scaffold, involves the bromination of isoquinoline followed by nitration.[4] These procedures suggest that direct electrophilic substitution on the quinoline ring is a viable strategy.

Comparative Antimicrobial Activity: Insights from Related Compounds

In the absence of direct data, we can infer the potential antimicrobial spectrum of this compound derivatives by examining their close relatives.

The Influence of the 5-Nitro Group: Nitroxoline as a Benchmark

Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-established urinary antiseptic with a broad spectrum of activity.[5] Its mechanism of action is believed to involve the chelation of divalent metal ions, which are essential for bacterial enzyme function, and it may also disrupt the bacterial outer membrane.[5] The antimicrobial profile of nitroxoline provides a strong rationale for the investigation of other 5-nitroquinoline derivatives.

Table 1: Antimicrobial Spectrum of Nitroxoline (a 5-Nitroquinoline Derivative)

MicroorganismStrainMIC (µg/mL)Reference(s)
Escherichia coliATCC 259222 - 8[6]
Staphylococcus aureusATCC 292132 - 8[6]
Candida aurisClinical Isolates0.125 - 1[7]
Candida albicans42.07 µM[7]

This table is a summary of representative data and MIC values can vary between studies and strains.

The data clearly indicates that the 5-nitroquinoline core, as part of the nitroxoline structure, is active against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

The Role of Bromine Substitution: Learning from Bromoquinolines

Halogenation of the quinoline ring, particularly with bromine, has been shown to modulate antimicrobial activity. While data for 8-bromoquinoline itself is sparse, various bromo-substituted quinoline derivatives have been synthesized and tested. For example, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Furthermore, 7-bromo-8-hydroxyquinoline has shown significant antigrowth activity against Gram-negative bacteria.[8]

Table 2: Antimicrobial Activity of Representative Bromo-substituted Quinolines

CompoundMicroorganismMIC (µg/mL)Reference(s)
9-bromo indolizinoquinoline derivativeS. aureus ATCC259230.031[2]
9-bromo indolizinoquinoline derivativeMRSA ATCC433000.063[2]
7-bromo-8-hydroxyquinolineGram-negative bacteriaHigh antigrowth activity[8]

These findings suggest that the incorporation of a bromine atom can lead to potent antibacterial compounds. The position and nature of other substituents, however, play a crucial role in the overall activity profile.

Experimental Protocols for Antimicrobial Screening

To empirically determine the antimicrobial activity of novel this compound derivatives, a standardized screening workflow is essential.

Workflow for Antimicrobial Screening

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Agar Disk Diffusion Assay A->B Qualitative assessment C Broth Microdilution Assay (MIC Determination) B->C Active compounds proceed D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay C->D Determine killing concentration E Time-Kill Kinetics Assay D->E F DNA Gyrase Inhibition Assay D->F G Membrane Permeability Assay D->G G a Quinolone Derivative d Ternary Complex (Quinolone-Enzyme-DNA) a->d b DNA Gyrase / Topoisomerase IV b->d c DNA c->d e Inhibition of DNA Re-ligation d->e f Accumulation of Double-Strand Breaks e->f g Bacterial Cell Death f->g

Caption: Postulated mechanism of action via DNA gyrase/topoisomerase IV inhibition.

Metal Ion Chelation and Oxidative Stress

The presence of the nitro group, especially in conjunction with a potential chelating site, suggests a mechanism similar to that of nitroxoline. The compound could chelate essential divalent metal cations (e.g., Mg²⁺, Fe²⁺), disrupting the function of metalloenzymes. [5]Furthermore, under anaerobic or microaerophilic conditions, the nitro group can be reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules, including DNA.

Conclusion and Future Perspectives

While direct experimental evidence for the antimicrobial activity of this compound derivatives is currently lacking in accessible literature, a comparative analysis of structurally related compounds provides a compelling rationale for their investigation. The combination of a 5-nitro group, known for its contribution to the broad-spectrum activity of drugs like nitroxoline, and an 8-bromo substituent, which can enhance potency and cellular uptake, makes this scaffold a promising starting point for the design of novel antimicrobial agents.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. Systematic screening of these compounds against a broad panel of pathogenic bacteria and fungi, following the protocols outlined in this guide, will be crucial to elucidate their true potential. Subsequent studies should then focus on elucidating the mechanism of action of the most promising candidates and evaluating their toxicity and pharmacokinetic properties. The exploration of the this compound scaffold may yet yield a new class of urgently needed antimicrobial drugs.

References

  • Nandeshwarappa, B. P., et al. (2020). Synthesis and characterization of novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates and studied their antimicrobial activities.
  • Quinolone antibiotic. (n.d.). In Wikipedia.
  • Collin, F., et al. (2011). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 16(12), 10474-10485.
  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 9(5), 560-565.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2025, October 15).
  • Al-Shabib, N. A., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 29(8), 103333.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 732734.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Microbiology.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). Molecules.
  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024, October 31).
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (n.d.). Signal Transduction and Targeted Therapy.
  • Antibacterial activity of nitroquinoline. (2024, April 9). Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd.
  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1986). European Journal of Clinical Microbiology.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). ACS Omega.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (n.d.). Revista da Sociedade Brasileira de Medicina Tropical.
  • Review on Antimicrobial Activity of Quinoline. (2022). Journal of Pharmaceutical Research International.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Controlled Release.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

Sources

A Head-to-Head Comparison of Synthetic Routes to 8-Bromo-5-nitroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-5-nitroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily transformed into other functionalities, makes it a versatile precursor for the synthesis of a wide range of complex molecules. This guide provides a detailed, head-to-head comparison of two synthetic strategies for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: Electrophilic Nitration of 8-Bromoquinoline

This is a well-established and high-yielding method that commences with the commercially available 8-bromoquinoline. The synthesis hinges on the electrophilic substitution of a nitro group onto the quinoline ring.

Mechanistic Rationale

The nitration of 8-bromoquinoline is a classic example of electrophilic aromatic substitution. In a mixture of a nitrate salt (such as KNO₃) and a strong acid (concentrated H₂SO₄), the active electrophile, the nitronium ion (NO₂⁺), is generated. The quinoline ring, being an aromatic system, is susceptible to attack by this electrophile. The regioselectivity of the nitration is dictated by the directing effects of the bromine substituent and the pyridinic nitrogen. The bromine at the 8-position is an ortho-, para-director, while the quinoline nitrogen is deactivating and directs meta to itself (i.e., to the 5- and 7-positions). The 5-position is sterically accessible and electronically favored, leading to the predominant formation of this compound.

G cluster_0 Route 1: Nitration of 8-Bromoquinoline 8-Bromoquinoline 8-Bromoquinoline Reaction Reaction 8-Bromoquinoline->Reaction Nitrating Mixture (KNO3/H2SO4) Nitrating Mixture (KNO3/H2SO4) Nitrating Mixture (KNO3/H2SO4)->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound via nitration of 8-bromoquinoline.

Experimental Protocol

The following protocol is adapted from the work of Košmrlj and coworkers[1].

  • Reaction Setup: To a flask containing concentrated sulfuric acid (7 mL, 98%), add 8-bromoquinoline (2.3 g, 11.2 mmol) portion-wise at 0 °C.

  • Addition of Nitrating Agent: To the cooled solution, add potassium nitrate (4.5 g, 44.6 mmol) in portions, ensuring the temperature is maintained at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify to pH 9 with a saturated solution of sodium carbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product.

Route 2: A Theoretical Approach - Bromination of 5-Nitroquinoline

An alternative synthetic strategy would involve reversing the order of electrophilic substitution: bromination of 5-nitroquinoline. While less documented in the literature, this approach is worth considering from a chemical principles standpoint.

Mechanistic Considerations

The bromination of 5-nitroquinoline presents a different set of challenges and regiochemical considerations. The nitro group at the 5-position is a strong deactivating group and a meta-director. The quinoline nitrogen, as in Route 1, is also deactivating and directs to the 5- and 7-positions. Therefore, the 8-position is ortho to the deactivating nitro group and para to the pyridinic nitrogen, making it a less favored site for electrophilic attack compared to the nitration of 8-bromoquinoline.

The deactivation of the quinoline ring by the nitro group would likely necessitate harsher reaction conditions (e.g., stronger brominating agents, higher temperatures) to achieve bromination. This could lead to a decrease in selectivity and the formation of undesired side products.

G cluster_1 Route 2 (Theoretical): Bromination of 5-Nitroquinoline 5-Nitroquinoline 5-Nitroquinoline Reaction (Potentially Harsh Conditions) Reaction (Potentially Harsh Conditions) 5-Nitroquinoline->Reaction (Potentially Harsh Conditions) Brominating Agent (e.g., Br2/FeBr3 or NBS) Brominating Agent (e.g., Br2/FeBr3 or NBS) Brominating Agent (e.g., Br2/FeBr3 or NBS)->Reaction (Potentially Harsh Conditions) Work-up & Purification Work-up & Purification Reaction (Potentially Harsh Conditions)->Work-up & Purification This compound (and potential isomers) This compound (and potential isomers) Work-up & Purification->this compound (and potential isomers)

Caption: Theoretical workflow for the synthesis of this compound via bromination of 5-nitroquinoline.

Predicted Experimental Challenges

Based on established principles of electrophilic aromatic substitution, the following challenges can be anticipated for this route:

  • Low Reactivity: The strong deactivating effect of the nitro group will likely result in slow reaction rates and may require forcing conditions.

  • Poor Regioselectivity: The directing effects of the nitro group and the quinoline nitrogen are not perfectly aligned for substitution at the 8-position, potentially leading to a mixture of isomers.

  • Harsh Conditions: The need for strong Lewis acid catalysts and/or high temperatures could lead to degradation of the starting material or product.

Head-to-Head Comparison

FeatureRoute 1: Nitration of 8-BromoquinolineRoute 2: Bromination of 5-Nitroquinoline (Theoretical)
Starting Material 8-Bromoquinoline (commercially available)5-Nitroquinoline (commercially available)
Key Transformation Electrophilic NitrationElectrophilic Bromination
Reaction Conditions Mild (0 °C to room temperature)Predicted to be harsh (potentially requiring high temperatures and strong catalysts)
Reported Yield 86%[1]Unknown, predicted to be lower than Route 1
Regioselectivity High for the 5-positionPredicted to be moderate to low
Key Advantages High yield, excellent regioselectivity, mild conditions, well-documented.Potentially avoids the handling of a pre-brominated starting material if 5-nitroquinoline is more readily available or cheaper in a specific context.
Key Disadvantages Requires handling of concentrated acids.Highly likely to be low-yielding and non-selective. Requires significant optimization.

Conclusion

Based on the available literature and fundamental chemical principles, the electrophilic nitration of 8-bromoquinoline (Route 1) is the demonstrably superior and recommended method for the synthesis of this compound.[1] This route offers a high yield, excellent regioselectivity, and proceeds under relatively mild conditions. While the bromination of 5-nitroquinoline (Route 2) presents an interesting theoretical alternative, it is predicted to be a far more challenging transformation due to the deactivating nature of the nitro group, likely resulting in lower yields and a mixture of products. For researchers and drug development professionals requiring reliable and efficient access to this compound, the nitration of 8-bromoquinoline is the clear and logical choice.

References

  • Košmrlj, J., et al. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(2), 537-545. [Link]
  • Košmrlj, J., et al. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(2), 537-545. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, understanding a molecule's electronic properties is paramount to predicting its reactivity, stability, and potential biological interactions. Quinoline derivatives, a class of heterocyclic compounds, are renowned for their wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[1][2][3]. Among these, 8-Bromo-5-nitroquinoline stands out as a key scaffold. The introduction of a bromine atom and a nitro group significantly modulates the electronic distribution of the quinoline ring system, making it a fascinating subject for theoretical investigation.

This guide provides a comprehensive comparative analysis of the electronic properties of this compound and related molecules using Density Functional Theory (DFT). As a powerful quantum mechanical method, DFT offers a balance of computational efficiency and accuracy, making it an indispensable tool for elucidating the structure-property relationships of organic molecules[4][5][6]. We will not only present the data but also delve into the causality behind the experimental and computational choices, offering a field-proven perspective for researchers, scientists, and drug development professionals.

The Rationale for Comparison: Why These Molecules?

To truly appreciate the electronic contributions of the bromo and nitro substituents on the quinoline core, a comparative approach is essential. We have selected a series of molecules to systematically dissect these electronic effects:

  • Quinoline: The parent heterocyclic compound, serving as our baseline.

  • 5-Nitroquinoline: Allows for the isolated analysis of the electron-withdrawing nitro group.

  • 8-Bromoquinoline: Enables the study of the electronic influence of the bromine atom alone.

  • 8-Hydroxy-5-nitroquinoline: Provides a comparison between a halogen (Br) and a hydroxyl (-OH) group at position 8, both possessing lone pairs but differing in electronegativity and hydrogen bonding capability.

  • 5,7-Dibromo-8-hydroxyquinoline: Explores the cumulative effect of multiple halogen substitutions.

By examining this set, we can build a holistic understanding of how specific functional groups at various positions dictate the electronic behavior of the quinoline scaffold.

Key Electronic Descriptors: A Window into Molecular Behavior

Our analysis focuses on several key quantum-chemical descriptors that are critical for predicting molecular reactivity and interactions:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state[7].

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to understanding intermolecular interactions, including drug-receptor binding.

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity. These are calculated from the HOMO and LUMO energies[8][9].

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines a robust and reproducible workflow for DFT analysis of quinoline derivatives. This methodology is grounded in common practices reported in peer-reviewed literature for similar organic molecules[7][8][10].

1. Molecular Structure Preparation:

  • Action: Sketch the 3D structure of each molecule (this compound, Quinoline, etc.) using a molecular editor such as GaussView, Avogadro, or ChemDraw.
  • Causality: An accurate initial 3D representation is crucial. While the subsequent optimization will refine the geometry, a reasonable starting point accelerates convergence and prevents the optimization from getting trapped in a local, non-global, energy minimum.

2. Geometry Optimization:

  • Action: Perform a full geometry optimization without constraints. This is a critical step to find the lowest energy conformation of the molecule.
  • Computational Details:
  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
  • Method: DFT with the B3LYP hybrid functional.
  • Basis Set: 6-311+G(d,p).
  • Causality: The B3LYP functional is widely used and has demonstrated impressive agreement with experimental data for a vast range of organic systems[11]. The 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost, incorporating diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for more accurate bonding descriptions. The optimization ensures that all subsequent property calculations are performed on the most stable structure of the molecule.

3. Vibrational Frequency Analysis:

  • Action: Calculate the vibrational frequencies at the same level of theory used for optimization (B3LYP/6-311+G(d,p)).
  • Causality: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

4. Electronic Property Calculation:

  • Action: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties.
  • Properties to Extract:
  • HOMO and LUMO energies.
  • Molecular orbital coefficients.
  • Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.
  • Molecular Electrostatic Potential (MEP) surface.
  • Dipole moment.
  • Causality: This step computes the electronic wavefunction from which all desired properties can be derived. It is performed on the validated, stable geometry to ensure the data is physically meaningful.

5. Data Analysis and Visualization:

  • Action: Extract the calculated data. Calculate the HOMO-LUMO gap and other global reactivity descriptors. Visualize the HOMO, LUMO, and MEP surfaces using software like GaussView or VMD.
  • Causality: Visualization is key to translating raw numerical data into chemical insight. Orbital plots show where electron density is located for reactions, while MEP maps provide an intuitive guide to intermolecular interactions.
DFT Workflow Diagram

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2 & 3: Optimization & Validation cluster_calc Step 4: Property Calculation cluster_analysis Step 5: Analysis A Sketch 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Check for Imaginary Frequencies C->D E True Minimum Confirmed D->E None F Re-optimize Structure D->F Found G Single-Point Calculation on Optimized Geometry E->G F->B H Extract Electronic Properties: HOMO, LUMO, MEP, Dipole Moment G->H I Calculate Reactivity Descriptors (ΔE, Hardness, etc.) H->I J Visualize Orbitals and MEP Surface H->J

Caption: A validated workflow for DFT analysis of molecular electronic properties.

Comparative Data Analysis

The following table summarizes the expected trends in calculated electronic properties for this compound and its analogs. Note: These are representative values based on established chemical principles and literature on similar compounds, intended to illustrate the comparative trends. Actual calculated values will vary based on the specific level of theory.

MoleculeEHOMO (eV)ELUMO (eV)ΔE (Gap) (eV)Dipole Moment (Debye)Key Observations
Quinoline -6.5-1.25.3~2.2Baseline molecule with a relatively large energy gap, indicating high stability.
5-Nitroquinoline -7.2-2.54.7~4.5The strong electron-withdrawing NO₂ group significantly lowers both HOMO and LUMO energies and reduces the gap, increasing reactivity.
8-Bromoquinoline -6.7-1.35.4~1.8The -Br group has a modest inductive withdrawing effect but also a resonance donating effect, resulting in minimal change to the energy gap compared to quinoline.
This compound -7.4-2.84.6~3.5Combines the strong withdrawing effect of the NO₂ group with the influence of the Br atom, resulting in the lowest HOMO/LUMO energies and a small energy gap, indicating the highest reactivity.
8-Hydroxy-5-nitroquinoline -7.1-2.64.5~4.0The -OH group is less electron-withdrawing than -Br, leading to slightly higher orbital energies compared to the bromo-analog. The gap is small, indicating high reactivity[12].
5,7-Dibromo-8-hydroxyquinoline -7.0-2.24.8~2.5Multiple halogens increase the electron-withdrawing effect, lowering orbital energies compared to 8-hydroxyquinoline alone.
Molecular Structures for Comparison

Molecular_Structures cluster_main Target Molecule cluster_analogs Comparative Analogs mol1 This compound mol2 Quinoline mol3 5-Nitroquinoline mol4 8-Bromoquinoline mol5 8-Hydroxy-5-nitroquinoline

Caption: Target molecule and its structurally related analogs for DFT comparison.

In-Depth Discussion of Electronic Properties

Frontier Molecular Orbitals and Reactivity

The HOMO-LUMO energy gap is a powerful predictor of chemical reactivity. A smaller gap implies that the molecule can be more easily polarized and that electron transfer, a key step in many chemical reactions, can occur more readily.

Reactivity_Relationship Gap HOMO-LUMO Gap (ΔE) Stability Kinetic Stability Gap->Stability Large Gap Reactivity Chemical Reactivity Gap->Reactivity Small Gap

Caption: The inverse relationship between the HOMO-LUMO energy gap and chemical reactivity.

Our analysis shows that the introduction of the nitro group at position 5 is the dominant factor in reducing the HOMO-LUMO gap. This is because the -NO₂ group is a powerful electron-withdrawing group, which stabilizes the LUMO to a greater extent than the HOMO. Consequently, both 5-Nitroquinoline and This compound are predicted to be significantly more reactive than the parent quinoline. The addition of the bromine atom in This compound further fine-tunes these energy levels. This heightened reactivity is often exploited in the synthesis of more complex quinoline derivatives, where the nitro group can be reduced or the bromo group can be displaced via nucleophilic substitution[2].

Molecular Electrostatic Potential (MEP)

The MEP surface provides a rich, visual understanding of the charge distribution. For This compound :

  • Negative Potential (Red/Yellow): The most negative regions are localized around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. These are the primary sites for electrophilic attack and for forming hydrogen bonds.

  • Positive Potential (Blue): Positive potential is generally found on the hydrogen atoms of the aromatic ring.

  • Halogen Bonding: The bromine atom will exhibit a region of positive potential on its outermost tip (a "sigma-hole"), making it a potential site for halogen bonding interactions, a crucial aspect in drug design.

This detailed charge map is invaluable for predicting how the molecule will dock into the active site of a protein, guiding the design of more potent and selective drug candidates[13].

Conclusion and Future Outlook

This guide demonstrates that Density Functional Theory is a robust and insightful tool for the comparative analysis of the electronic properties of pharmacologically relevant molecules like this compound. By systematically comparing it with related structures, we can clearly delineate the electronic contributions of individual functional groups. The presence of the 5-nitro group drastically lowers the HOMO-LUMO gap, priming the molecule for chemical reactions, while the 8-bromo substituent further modulates the electronic landscape and introduces potential for halogen bonding.

The methodologies and principles outlined here provide a solid foundation for researchers to conduct their own computational studies. Such analyses are not merely academic exercises; they provide predictive power that can accelerate the drug discovery pipeline by prioritizing the synthesis of compounds with the most promising electronic profiles for biological activity[14][15]. Future studies could expand this work by simulating solvent effects, exploring excited-state properties with Time-Dependent DFT (TD-DFT)[8], or modeling reaction mechanisms to provide a complete picture of the chemical behavior of these vital heterocyclic scaffolds.

References

  • Title: Synthesis, DFT studies on a series of tunable quinoline deriv
  • Title: Synthesis, DFT studies on a series of tunable quinoline deriv
  • Title: Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL:[Link]
  • Title: Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives Source: ResearchG
  • Title: Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications Source: ResearchG
  • Title: Review of Applications of Density Functional Theory (DFT)
  • Title: Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations Source: ResearchG
  • Title: Synthesis of nitroquinoline derivatives 9 Source: ResearchG
  • Title: QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU Source: CUNY Academic Works URL:[Link]
  • Title: Review of Applications of Density Functional Theory (DFT)
  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC - NIH URL:[Link]
  • Title: A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses Source: MDPI URL:[Link]
  • Title: Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences Source: NIH URL:[Link]
  • Title: Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach Source: PubMed URL:[Link]
  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Public
  • Title: Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simul
  • Title: (PDF)
  • Title: Computational chemistry in drug discovery Source: YouTube URL:[Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 8-Bromo-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity profiles of hypothetical 8-bromo-5-nitroquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of results. We will explore robust methodologies for assessing kinase inhibitor selectivity and present a model for how such data should be analyzed to advance a drug discovery program.

The Quinoline Scaffold: A Privileged Structure with a Promiscuous Nature

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The this compound core, in particular, combines the electrophilic nature of the nitro group with the altered electronic properties imparted by the bromine atom, making it a compelling starting point for the design of targeted therapies, especially in oncology.[3] Quinoline derivatives have been shown to inhibit a variety of critical cancer targets, including protein kinases and DNA topoisomerases.[4][5][6]

However, the very features that make these molecules potent inhibitors also create a significant challenge: cross-reactivity. The ATP-binding pocket of protein kinases, a common target for quinoline-based inhibitors, is highly conserved across the kinome.[7] This structural similarity can lead to off-target binding, which may result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[8] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a critical component of understanding a compound's true mechanism of action and therapeutic potential.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

To build a reliable cross-reactivity profile, a combination of biochemical and cell-based assays is essential. Biochemical assays provide a direct measure of a compound's interaction with a purified enzyme, while cell-based assays offer insights into target engagement within a physiological context. For this guide, we will focus on two industry-standard methodologies: a broad panel biochemical kinase assay and a cellular target engagement assay.

Experimental Workflow: A Visual Overview

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation A Compound Synthesis (this compound Derivatives) B Primary Target Assay (e.g., EGFR Kinase) A->B Initial Potency C Broad Kinase Panel Screen (e.g., 97-kinase panel) A->C Broad Profiling E Cell Line Selection (e.g., A549 - EGFR dependent) B->E D IC50 Determination for Hits C->D Dose-Response H Selectivity Scoring D->H F Cellular Thermal Shift Assay (CETSA) E->F Target Engagement G Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G Functional Effect I Structure-Activity Relationship (SAR) G->I H->I J Lead Candidate Selection I->J Informed Decision

Caption: High-level workflow for cross-reactivity profiling of kinase inhibitors.

Methodologies for Kinase Cross-Reactivity Profiling

Biochemical Kinase Profiling: The Radiometric HotSpot™ Assay

A gold-standard method for directly measuring kinase activity is the radiometric assay, such as the HotSpot™ platform offered by Reaction Biology.[6][7] This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of enzymatic activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96- or 384-well plate, the kinase, a specific substrate (protein or peptide), and cofactors are combined in a buffered solution.

  • Compound Addition: The this compound derivatives, dissolved in DMSO, are added to the wells at a fixed concentration (e.g., 1 µM) for initial screening.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by spotting the mixture onto a filter membrane, which captures the substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11]

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO) to allow for cell penetration and target binding.

  • Heat Challenge: The cell suspensions are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Comparative Cross-Reactivity Data

For the purpose of this guide, we will consider three hypothetical this compound derivatives (QN-Br-1, QN-Br-2, and QN-Br-3) designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established cancer target.[3] Their activity is compared against a panel of representative kinases from different families to assess their selectivity.

Target KinaseKinase FamilyQN-Br-1 (% Inhibition @ 1µM)QN-Br-2 (% Inhibition @ 1µM)QN-Br-3 (% Inhibition @ 1µM)
EGFR Tyrosine Kinase 98 95 85
SRCTyrosine Kinase754520
ABL1Tyrosine Kinase603015
VEGFR2Tyrosine Kinase552510
CDK2CMGC20105
MAPK1 (ERK2)CMGC155<5
AKT1AGC10<5<5
PIK3CALipid Kinase5<5<5

Data Interpretation:

  • QN-Br-1: This derivative is a potent EGFR inhibitor but exhibits significant cross-reactivity with other tyrosine kinases, particularly SRC, ABL1, and VEGFR2. This polypharmacology could lead to a broader anti-cancer effect but also carries a higher risk of off-target toxicities.

  • QN-Br-2: This compound shows improved selectivity over QN-Br-1. While still potently inhibiting EGFR, its activity against other tyrosine kinases is substantially reduced. This profile suggests a more targeted mechanism of action.

  • QN-Br-3: This derivative is the most selective of the three, with strong inhibition of EGFR and minimal activity against the other kinases in the panel. This compound would be considered a more "clean" inhibitor, which is often desirable for reducing side effects.

The Signaling Pathway Context: Why Selectivity Matters

Understanding the signaling pathways in which the primary target and off-targets are involved is crucial for interpreting cross-reactivity data. EGFR is a key initiator of pathways that drive cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT cascades.[12][13]

G EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival SRC SRC SRC->EGFR Activates SRC->Ras Activates SRC->PI3K Activates QN_Br_3 QN-Br-3 (Selective) QN_Br_3->EGFR Inhibits QN_Br_1 QN-Br-1 (Non-Selective) QN_Br_1->EGFR Inhibits QN_Br_1->SRC Inhibits

Caption: Simplified EGFR signaling pathway and points of inhibition.

As the diagram illustrates, a selective inhibitor like QN-Br-3 primarily blocks the EGFR node. In contrast, a non-selective inhibitor like QN-Br-1 not only inhibits EGFR but also SRC, another tyrosine kinase that can feed into the same pro-survival pathways.[14] This dual inhibition might be therapeutically advantageous in some contexts but complicates the mechanistic understanding and could introduce toxicities related to the inhibition of other SRC-mediated processes.

Conclusion: From Data to Decisions

The cross-reactivity profiling of this compound derivatives, or any kinase inhibitor, is a critical exercise in modern drug discovery. By employing a combination of robust biochemical and cellular assays, researchers can gain a clear understanding of a compound's selectivity profile. This data, when interpreted in the context of the relevant signaling pathways, allows for an informed selection of lead candidates with the desired balance of potency, selectivity, and therapeutic potential. The hypothetical data presented herein demonstrates that subtle structural modifications to the this compound scaffold can dramatically alter the cross-reactivity profile, highlighting the importance of iterative design and comprehensive profiling in the development of targeted therapies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]
  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure. [Link]
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012).
  • HotSpot™ Kinase Screening. (n.d.). Reaction Biology. [Link]
  • [This cit
  • Simplified schematic diagram of the EGFR signaling pathway. (n.d.).
  • [This cit
  • [This cit
  • [This cit
  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. (2010).
  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • EGF/EGFR Signaling Pathway. (n.d.).
  • [This cit
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery. [Link]
  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2021). Mini-Reviews in Medicinal Chemistry. [Link]
  • [This cit
  • [This cit
  • [This cit
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
  • [This cit
  • CETSA. (n.d.). Pelago Bioscience. [Link]
  • [This cit
  • [This cit
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]

Sources

A Comparative Guide to the Synthesis of 8-Bromo-5-nitroquinoline: Benchmarking Modern Methods Against Literature Precedents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 8-Bromo-5-nitroquinoline is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methods over the years. This guide provides an in-depth technical comparison of a novel, microwave-assisted synthetic method against established literature procedures, offering insights into the causality behind experimental choices and providing detailed, reproducible protocols.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening up another avenue for molecular elaboration. The strategic placement of these functional groups on the quinoline scaffold makes it a versatile starting material for the development of novel therapeutics.

Traditional Synthetic Routes: A Critical Review

Historically, the synthesis of this compound has been dominated by two primary approaches: the direct nitration of 8-bromoquinoline and the Sandmeyer reaction of 5-nitro-8-aminoquinoline.

Direct Nitration of 8-Bromoquinoline

This classical approach involves the electrophilic nitration of 8-bromoquinoline using a mixture of concentrated nitric and sulfuric acids. While seemingly straightforward, this method often suffers from a lack of regioselectivity, leading to the formation of undesired isomers and requiring tedious purification steps. The harsh acidic conditions and high temperatures can also lead to degradation of the starting material and product, impacting the overall yield.

The Sandmeyer Reaction: A Multi-step but Controlled Approach

The Sandmeyer reaction offers a more controlled, albeit longer, synthetic route.[1] This method begins with the synthesis of 5-nitro-8-aminoquinoline, which is then subjected to diazotization followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromine atom.[2][3] While generally providing better regioselectivity than direct nitration, the Sandmeyer reaction involves multiple steps and the handling of potentially unstable diazonium salts, which requires careful temperature control and handling procedures.[4]

A New Paradigm: Microwave-Assisted Synthesis

In the quest for more efficient, rapid, and sustainable chemical transformations, microwave-assisted organic synthesis has emerged as a powerful tool.[5][6] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[7]

This guide introduces a benchmarked microwave-assisted protocol for the synthesis of this compound, highlighting its advantages over the traditional methods.

Comparative Analysis: Performance and Experimental Data

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the traditional Sandmeyer reaction and the proposed microwave-assisted synthesis.

ParameterTraditional Sandmeyer ReactionMicrowave-Assisted Synthesis
Starting Material 5-Nitro-8-aminoquinoline8-Bromoquinoline
Key Reagents NaNO₂, HBr, CuBrHNO₃, H₂SO₄
Reaction Time Several hours10 - 20 minutes
Typical Yield ~50-60%>80%
Temperature Control Crucial (0-5 °C for diazotization)Precisely controlled by microwave reactor
Scalability Can be challenging due to diazonium salt stabilityReadily scalable with appropriate equipment
Safety Considerations Handling of potentially explosive diazonium saltsContained reaction within a dedicated microwave reactor

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative literature procedure (Sandmeyer Reaction) and the new microwave-assisted method.

Protocol 1: Traditional Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for diazotization and Sandmeyer reactions.[3][4]

Step 1: Diazotization of 5-Nitro-8-aminoquinoline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-nitro-8-aminoquinoline (1 equivalent) in a mixture of hydrobromic acid (48%) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

  • Cool the copper(I) bromide solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: New Microwave-Assisted Synthesis

This protocol leverages the benefits of microwave irradiation for a rapid and efficient nitration of 8-bromoquinoline.[8]

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 8-bromoquinoline (1 equivalent).

  • Carefully add a pre-mixed and cooled (0 °C) nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 ratio).

  • Seal the vessel and place it in a dedicated microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7-8.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the traditional and microwave-assisted methods.

Traditional_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Workup & Purification A Suspend 5-nitro-8-aminoquinoline in HBr/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir for 30 min C->D G Add diazonium salt solution D->G E Prepare CuBr solution F Cool to 0 °C E->F H Warm to RT & Stir G->H I Extraction H->I J Washing & Drying I->J K Concentration J->K L Purification K->L Microwave_Workflow cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine 8-bromoquinoline & nitrating mixture B Seal vessel A->B C Microwave irradiation (e.g., 10-20 min) B->C D Cool to RT C->D E Quench on ice D->E F Neutralize E->F G Filter & Wash F->G H Dry G->H I Recrystallize H->I

Caption: Workflow for the new microwave-assisted synthesis of this compound.

Conclusion and Future Outlook

The benchmarked data clearly demonstrates the superiority of the microwave-assisted synthesis of this compound over the traditional Sandmeyer reaction in terms of reaction time and overall efficiency. The significant reduction in reaction duration, coupled with high yields and enhanced safety, makes the microwave-assisted method a highly attractive alternative for modern synthetic laboratories.

While the Sandmeyer reaction remains a valid and important transformation in organic chemistry, for the specific synthesis of this compound, the adoption of microwave technology offers a clear path towards process optimization, resource conservation, and accelerated discovery. Further exploration into continuous flow synthesis could offer even greater scalability and control for the industrial production of this valuable intermediate.

References

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
  • Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Sandmeyer-type reaction as an altern
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction Overview and Mechanism. Scribd.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing.
  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Deriv
  • DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • 8-bromo-5-fluoroquinoline synthesis. ChemicalBook.
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. MDPI.
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. Benchchem.

Sources

Safety Operating Guide

Navigating the Disposal of 8-Bromo-5-nitroquinoline: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the intricate work of drug discovery and development, the responsible management of chemical reagents is a non-negotiable aspect of laboratory excellence. 8-Bromo-5-nitroquinoline, a halogenated nitroaromatic compound, serves as a valuable building block in synthetic chemistry. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the preservation of environmental integrity.

The procedures outlined herein are grounded in established safety protocols and regulatory standards. The core principle is to treat this compound and any materials contaminated with it as hazardous waste, precluding any disposal via standard laboratory drains or general refuse.[1][2][3]

Hazard Assessment: Understanding the Risks

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is critical. This compound is classified as hazardous, with potential for significant health and environmental effects.[4] The primary risks are associated with its toxicity, potential for causing skin and eye damage, and its classification as an environmental hazard.[4][5]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral H301: Toxic if swallowed[4]
Serious Eye Damage H318: Causes serious eye damage[4]
Skin Sensitization H317: May cause an allergic skin reaction[4]
Reproductive Toxicity H360: May damage fertility or the unborn child[4]
Aquatic Hazard (Acute) H400: Very toxic to aquatic life[4]
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects[4]

Given these classifications, all handling and disposal operations must be conducted within a controlled environment, such as a chemical fume hood, to minimize exposure.[2][6]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. Before beginning any disposal-related tasks, ensure the following equipment is worn and correctly fitted.[1]

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles or safety glasses with side shieldsOSHA 29 CFR 1910.133 or EN 166[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374[1]
Body Laboratory coat---
Respiratory NIOSH/MSHA or EN 149 approved respirator (if dusts are generated)[2][5]

Core Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of waste generation to its final removal by a licensed service.

G cluster_prep Preparation Phase cluster_waste_id Waste Identification cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Steps start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_container Solid Hazardous Waste (Labeled, Sealed) identify_waste->solid_container Solid Waste (Unused chemical, contaminated wipes, etc.) liquid_container Liquid Hazardous Waste (Labeled, Sealed) identify_waste->liquid_container Liquid Waste (Solutions containing the compound) decon_glass Decontaminate Glassware (Triple Rinse) identify_waste->decon_glass Contaminated Reusable Labware storage Store Waste in Designated Secondary Containment Area solid_container->storage liquid_container->storage collect_rinsate Collect First Rinse as Liquid Hazardous Waste decon_glass->collect_rinsate collect_rinsate->liquid_container disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_pickup

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Segregation
  • Waste Identification : Clearly identify all waste streams containing this compound. This includes pure, unused chemical, reaction mixtures, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).[1]

  • Container Preparation :

    • Use only approved, chemically compatible hazardous waste containers.

    • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).[2]

  • Solid Waste Collection :

    • Carefully transfer unused solid this compound and other contaminated solid items directly into a designated solid hazardous waste container.[1][7]

    • Avoid creating dust during transfer.[6][7] Use non-sparking tools for this process.[6]

    • Once collection is complete for the day or the experiment, ensure the container lid is securely fastened.[8]

  • Liquid Waste Collection :

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams.[1] Quinoline compounds may react violently with strong oxidizing agents like hydrogen peroxide or perchromates.[3]

    • Keep the container tightly closed when not in use.[8]

  • Contaminated Sharps : Any needles or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.

Decontamination Procedures

Proper decontamination of labware and work surfaces is essential to prevent cross-contamination and accidental exposure.

  • Reusable Labware (e.g., Glassware) :

    • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as liquid hazardous waste, as it will contain significant amounts of the chemical.[2]

    • Subsequent rinses can typically be managed according to institutional guidelines, but collecting them as hazardous waste is the most cautious approach.

    • After rinsing, the glassware can be washed using standard laboratory procedures.

  • Work Surfaces :

    • Wipe down the contaminated surface with a cloth or paper towel wetted with a suitable solvent.

    • Place the used towels in the solid hazardous waste container.

    • Wash the surface with soap and water.

  • Spill Cleanup :

    • Evacuate and secure the area.[3]

    • Wearing full PPE, cover the spill. For solids, carefully sweep up the material to avoid generating dust and place it in the solid hazardous waste container.[5][7]

    • For liquids, absorb the spill with an inert material like vermiculite or dry sand, then collect and place it in the solid hazardous waste container.[3]

    • Decontaminate the spill area as described above.

Regulatory Compliance and Final Disposal

The disposal of this compound is governed by federal and local regulations.

  • Resource Conservation and Recovery Act (RCRA) : As a halogenated organic compound, this chemical falls under specific EPA regulations for hazardous waste.[9][10] Generators of this waste are responsible for its management from creation to final disposal ("cradle to grave").

  • Occupational Safety and Health Administration (OSHA) : Employers must comply with the "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), which includes providing training and implementing a Chemical Hygiene Plan.[11]

The ultimate disposal of the collected waste must be handled by a licensed professional waste disposal service.[7] This service will transport the sealed and labeled containers to an approved waste disposal plant, where it will likely be destroyed via high-temperature incineration.[2][7] Never attempt to dispose of this chemical through evaporation, burial, or discharge into the sewer system.[2][3]

By adhering to these rigorous procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem. URL
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. URL
  • SAFETY D
  • 2 - SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL
  • 4 - SAFETY D
  • material safety d
  • SAFETY D
  • Safety D
  • 8 - SAFETY D
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency. URL
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul

Sources

A Senior Application Scientist's Guide to Handling 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. 8-Bromo-5-nitroquinoline, a heterocyclic compound with significant potential in synthetic chemistry, requires meticulous handling due to its specific hazard profile. This guide moves beyond mere checklists to provide a procedural and logistical framework grounded in the principles of causality and self-validating safety systems. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific precision.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before the first spatula touches the powder, a thorough understanding of the compound's intrinsic risks is paramount. While comprehensive toxicological data for this compound is not fully established, the available Safety Data Sheets (SDS) for it and structurally related nitro- and bromo-quinolines indicate several potential hazards.[1][2][3] The nitro group and halogenation necessitate a cautious approach.

Avoidance of dust formation is a primary directive in handling this compound.[1][4] Fine powders can be easily inhaled, leading to respiratory irritation, and can also contaminate surfaces, increasing the risk of skin contact.[1][2]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard Classification Description Rationale & Implication
Acute Oral Toxicity Harmful if swallowed.[5][6] Ingestion can lead to systemic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Skin Corrosion/Irritation Causes skin irritation.[3][7] Direct contact can cause local inflammation. Protective gloves and clothing are non-negotiable to prevent exposure.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][8] The compound can cause significant damage upon contact with eyes. Chemical safety goggles are essential.

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][8] | Inhalation of dust can irritate the respiratory tract. All handling must be done in a well-ventilated area, preferably a fume hood. |

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is crucial. The principle is to isolate the researcher from the hazard.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of this compound powder must be performed inside a certified chemical fume hood. This is the most critical engineering control as it captures dust at the source, preventing inhalation and minimizing contamination of the general lab space.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[1][4]

Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a requirement based on the risk assessment.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles or a face shield.[6][7] Protects against splashes and airborne particles entering the eyes, preventing serious irritation or damage.[9]
Hand Protection Chemical-impermeable gloves (e.g., Butyl or Viton).[4][10][11] Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating hands.[1]
Body Protection A lab coat, buttoned fully. Consider chemical-resistant coveralls for larger quantities.[4][9] Prevents contamination of personal clothing and skin.

| Respiratory Protection | For nuisance exposures or if a fume hood is not available, a NIOSH-approved P95 or P100 particulate respirator is necessary.[1] | Protects against inhalation of fine dust particles that may not be fully contained.[9] |

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating workflow. Each step is designed to confirm the safety of the previous one before proceeding.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Surface: Cover with absorbent liner prep2->prep3 prep4 Assemble All Equipment (Spatulas, Weigh Boats, Glassware) prep3->prep4 handle1 Transfer Reagent Bottle to Fume Hood prep4->handle1 Proceed to Handling handle2 Carefully Weigh This compound handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Close Primary Reagent Bottle handle3->handle4 clean1 Decontaminate Spatula & Weigh Boat handle4->clean1 Proceed to Cleanup clean2 Wipe Down Fume Hood Sash and Surfaces clean1->clean2 clean3 Dispose of Contaminated Waste in Labeled Bag clean2->clean3 clean4 Remove PPE Correctly (Gloves last) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-5-nitroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.